1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Description
The exact mass of the compound 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13/h1-5,12H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASPSNIEUBWWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063131 | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
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Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-32-4, 1787-54-8 | |
| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | |
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| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |
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| Record name | 3682-32-4 | |
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| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
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| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
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| Record name | 4-hydroxy-3-nitrosonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.877 | |
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| Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T06PCA43O | |
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Foundational & Exploratory
Synthesis of 1-Naphthalenesulfonic Acid, 4-hydroxy-3-nitroso-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Naphthalene Derivative
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its synonym 2-Nitroso-1-naphthol-4-sulfonic acid, is a significant chemical intermediate with diverse applications, particularly in the synthesis of dyes and as a sensitive analytical reagent. Its molecular structure, featuring a naphthalene core functionalized with hydroxyl, nitroso, and sulfonic acid groups, imparts unique chemical properties that make it a valuable building block in organic synthesis and a reliable component in various chemical analyses.
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, designed for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthesis, provide a detailed and validated experimental protocol, and present key physicochemical data of the compound.
The Chemistry of Synthesis: An Electrophilic Aromatic Substitution
The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is primarily achieved through the nitrosation of 4-hydroxy-1-naphthalenesulfonic acid, commonly known as Neville-Winther acid. This reaction is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.
Mechanism of Nitrosation
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: In an acidic medium, typically generated by a mineral acid such as hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich naphthalene ring of 4-hydroxy-1-naphthalenesulfonic acid acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl (-OH) group at the 4-position is a strongly activating, ortho-, para-directing group, while the sulfonic acid (-SO₃H) group at the 1-position is a deactivating, meta-directing group. The powerful activating and ortho-directing effect of the hydroxyl group preferentially directs the incoming electrophile to the ortho position (C3), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
-
Deprotonation and Aromatization: A weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the newly attached nitroso group. This step restores the aromaticity of the naphthalene ring, yielding the final product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
The regioselectivity of this reaction is a critical aspect, governed by the electronic effects of the substituents on the naphthalene ring. The strong electron-donating nature of the hydroxyl group at the 4-position significantly enhances the nucleophilicity of the ring, particularly at the ortho and para positions. The sulfonic acid group, being electron-withdrawing, deactivates the ring towards electrophilic attack. However, the directing influence of the hydroxyl group is dominant, leading to the selective substitution at the C3 position.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- from 4-hydroxy-1-naphthalenesulfonic acid. The procedure is based on established principles of nitrosation of naphthols and is designed to be a self-validating system for reproducible results.[1]
Materials and Reagents
-
4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
-
Sodium chloride (NaCl) (for salting out, optional)
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
Procedure
-
Dissolution of the Starting Material: In the three-necked round-bottom flask, dissolve a specific molar quantity of 4-hydroxy-1-naphthalenesulfonic acid in a calculated volume of deionized water. Gentle warming may be applied to facilitate dissolution, followed by cooling the solution to room temperature.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to minimize side reactions and decomposition of nitrous acid.
-
Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deionized water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) relative to the starting material. Cool this solution in an ice bath.
-
Acidification and Nitrosation: Slowly add the chilled sodium nitrite solution to the stirred solution of 4-hydroxy-1-naphthalenesulfonic acid via the dropping funnel. Concurrently, or immediately after, slowly add concentrated hydrochloric acid to the reaction mixture to maintain an acidic pH. The addition should be controlled to keep the temperature below 5 °C. The formation of a colored precipitate indicates the progress of the reaction.
-
Reaction Completion and Isolation: After the complete addition of the reagents, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, will precipitate out of the solution.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with small portions of ice-cold deionized water to remove any unreacted starting materials and inorganic salts. To enhance precipitation and recovery, the filtrate can be saturated with sodium chloride ("salting out").
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is presented in the table below for easy reference.[2][3][4]
| Property | Value |
| Chemical Formula | C₁₀H₇NO₅S |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 3682-32-4[5][6] |
| Appearance | Orange to brown powder or crystals[7] |
| Melting Point | 140-145 °C (decomposes)[2][4] |
| Solubility | Sparingly soluble in cold water; soluble in hot water and alkaline solutions.[1] |
| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Caption: Workflow for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Conclusion: A Reliable Path to a Key Intermediate
The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- via the nitrosation of Neville-Winther acid is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, a high yield of the desired product can be consistently achieved. This technical guide provides the necessary theoretical background and practical instructions for the successful synthesis and isolation of this valuable chemical intermediate, empowering researchers and scientists in their endeavors in organic synthesis and drug development.
References
- Chemsrc. 2-nitroso-1-naphthol-4-sulfonic acid | CAS#:3682-32-4. (2025-09-17).
- PubChem. 2-Nitroso-1-naphthol-4-sulfonic acid.
- ChemicalBook. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID | 3682-32-4. (2024-12-18).
- ChemicalBook. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4.
- AK Scientific, Inc. 3682-32-4 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid.
- PrepChem.com. Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.
- Organic Syntheses.
- ECHEMI.
- Organic Syntheses. 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID.
- ResearchGate. Synthesis route for compound 1 2.2.4. Synthesis of sodium...
- PubChem. 2-Nitroso-1-naphthol.
- Scirp.org.
- Scirp.org.
- Guidechem. 1-Nitroso-2-naphthol 131-91-9.
- Guidechem. 1-Nitroso-2-naphthol 131-91-9 wiki.
- SIELC Technologies. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. (2018-02-16).
- TCI Chemicals. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4.
- Chemsrc. 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. (2025-09-14).
- ChemicalBook. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid or it's sodium salt.
- Google Patents. DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID).
- CAS Common Chemistry. Sodium carboxymethyl cellulose.
- Google Patents. US4540525A - Method for producing 1-naphthol-4-sulphonic acid.
- ResearchGate.
Sources
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- 2. 2-nitroso-1-naphthol-4-sulfonic acid | CAS#:3682-32-4 | Chemsrc [chemsrc.com]
- 3. 2-Nitroso-1-naphthol-4-sulfonic acid | C10H7NO5S | CID 77257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID | 3682-32-4 [chemicalbook.com]
- 5. 2-NITROSO-1-NAPHTHOL-4-SULFONIC ACID CAS#: 3682-32-4 [m.chemicalbook.com]
- 6. 3682-32-4 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid AKSci 5759AL [aksci.com]
- 7. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-: Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a versatile organic compound with significant utility in analytical chemistry and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this reagent.
Introduction and Overview
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its synonym 2-Nitroso-1-naphthol-4-sulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a chelating agent and a spectrophotometric reagent. Its molecular structure, featuring a naphthalene core substituted with sulfonic acid, hydroxyl, and nitroso functional groups, underpins its unique chemical reactivity and utility. The strategic positioning of the hydroxyl and nitroso groups facilitates the formation of stable, colored complexes with a variety of metal ions, making it an invaluable tool for their quantitative determination. This guide will delve into the fundamental chemical and physical characteristics of this compound, provide insights into its synthesis, and detail its applications, particularly in the analytical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is essential for its effective application. These properties dictate its behavior in different chemical environments and are critical for method development and optimization.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | [PubChem][1] |
| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, Nitroso-S | [PubChem][1] |
| CAS Number | 3682-32-4 | [PubChem][1] |
| Molecular Formula | C₁₀H₇NO₅S | [PubChem][1] |
| Molecular Weight | 253.23 g/mol | [PubChem][1] |
| Appearance | Orange to Brown powder/crystal | [ChemicalBook][2] |
| Melting Point | 140-145 °C (decomposition) | [ChemicalBook][2] |
Acidity and Tautomerism
The molecule possesses two acidic protons: one from the sulfonic acid group and one from the hydroxyl group. The sulfonic acid group is strongly acidic, with a predicted pKa of approximately 0.11, ensuring it is deprotonated under most aqueous conditions.[2] The pKa of the hydroxyl group is crucial for its chelation chemistry and is influenced by the electronic effects of the other substituents.
Furthermore, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- can exist in tautomeric forms, primarily the nitroso-naphthol and the quinone-oxime forms. This equilibrium is influenced by the solvent and pH of the medium. The quinone-oxime tautomer is often favored and plays a significant role in the formation of metal complexes.
NitrosoNaphthol [label="Nitroso-Naphthol Tautomer"]; QuinoneOxime [label="Quinone-Oxime Tautomer"];
NitrosoNaphthol -> QuinoneOxime [label="Equilibrium", dir=both, color="#4285F4"]; }
Tautomeric equilibrium of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Spectroscopic Properties
The UV-Visible absorption spectrum of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is pH-dependent due to the protonation/deprotonation of the hydroxyl group and the tautomeric equilibrium. In acidic solutions, the compound exhibits absorption maxima characteristic of the nitroso-naphthol form. As the pH increases, a bathochromic (red) shift is observed, corresponding to the deprotonation of the hydroxyl group and the formation of the quinone-oxime tautomer.[3] This distinct color change with pH makes it a useful acid-base indicator.
Synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Proposed Synthetic Pathway
Start [label="1-Naphthol-4-sulfonic acid"]; Nitrosation [label="Nitrosation\n(NaNO₂, H₂SO₄, 0-5 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Naphthalenesulfonic acid,\n4-hydroxy-3-nitroso-"];
Start -> Nitrosation [color="#4285F4"]; Nitrosation -> Product [color="#34A853"]; }
Proposed synthetic pathway for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Inferred Experimental Protocol
Step 1: Nitrosation of 1-Naphthol-4-sulfonic acid
-
Dissolve 1-naphthol-4-sulfonic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.
-
Acidify the reaction mixture by the dropwise addition of dilute sulfuric acid, keeping the temperature below 5 °C. The product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Causality behind Experimental Choices:
-
Low Temperature (0-5 °C): The nitrosation reaction is exothermic and the nitrous acid intermediate is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.
-
Acidification: The reaction requires nitrous acid (HNO₂), which is generated in situ by the reaction of a nitrite salt with a strong acid. Careful control of pH is necessary to ensure the formation of the desired product.
Chelation and Coordination Chemistry
The primary utility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- stems from its ability to act as a bidentate chelating ligand for a wide range of metal ions. The hydroxyl and the nitrogen atom of the nitroso group (or the oxime group in the tautomeric form) act as the donor atoms, forming a stable five-membered chelate ring with the metal ion.
Ligand [label="1-Naphthalenesulfonic acid,\n4-hydroxy-3-nitroso-\n(Bidentate Ligand)"]; Metal [label="Metal Ion (Mⁿ⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Stable Metal Complex\n(Colored)"];
Ligand -> Complex [label="Chelation", color="#4285F4"]; Metal -> Complex [color="#4285F4"]; }
Chelation of a metal ion by 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
The formation of these metal complexes is typically accompanied by a significant color change, which forms the basis for their spectrophotometric determination. The stability of these complexes is a key factor in the sensitivity and selectivity of the analytical methods. The general order of stability for bivalent metal complexes with many organic ligands follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Analytical Applications: Spectrophotometric Determination of Cobalt
A prominent application of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is in the quantitative determination of cobalt. The reaction between Co(II) and the reagent forms a water-soluble, red-colored complex that can be measured spectrophotometrically.
Experimental Protocol for Cobalt Determination[6]
Reagents and Equipment:
-
Standard Cobalt(II) solution (e.g., 1000 ppm)
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- solution (e.g., 1.00 x 10⁻³ M)
-
Sodium hydroxide solution (0.01 M)
-
Hydrochloric acid solution (0.01 M)
-
UV-Visible Spectrophotometer
-
pH meter
Procedure:
-
Pipette an aliquot of the sample solution containing an unknown amount of cobalt into a 50 mL volumetric flask.
-
Add a sufficient excess of the 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- solution. A reagent concentration of 6.00 x 10⁻⁴ M is generally sufficient to complex Co(II) concentrations up to 1.25 x 10⁻⁴ M.[5]
-
Adjust the pH of the solution to 7.0 using the sodium hydroxide or hydrochloric acid solutions.
-
Dilute the solution to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 525 nm against a reagent blank.
-
Determine the concentration of cobalt from a previously prepared calibration curve.
Self-Validating System:
-
Optimal pH: The color of the cobalt complex is stable in the pH range of 6.0 to 10.0. Operating at a pH of 7.0 ensures maximum color development and stability.[5]
-
Reagent Concentration: Using a sufficient excess of the reagent ensures that all the cobalt in the sample is complexed, leading to accurate and reproducible results.
-
Stability: The cobalt complex is highly stable, with its absorbance remaining constant for at least 3 months at room temperature.[5]
-
Beer's Law: The system obeys Beer's law over a wide range of cobalt concentrations (typically from 0.24 to 7.5 ppm), allowing for accurate quantification.[5] The molar absorptivity of the complex at 525 nm is approximately 1.44 x 10⁴ L·mol⁻¹·cm⁻¹.[5]
Safety and Handling
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, particularly in its hydrated form, is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed, in contact with skin, or if inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a respirator if dust is generated.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid formation of dust.
-
Store in a tightly closed container in a dry and cool place.
-
Keep away from strong oxidizing agents.
Conclusion
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a valuable and versatile reagent with significant applications in analytical and coordination chemistry. Its ability to form stable, colored complexes with metal ions, particularly cobalt, makes it an excellent choice for spectrophotometric analysis. A thorough understanding of its chemical properties, including its acidity, tautomerism, and chelation behavior, is paramount for the development of robust and reliable analytical methods. By following the outlined protocols and safety precautions, researchers can effectively utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). 2-Nitroso-1-naphthol-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-NAPHTHOQUINONE-4-SULFONATE, AMMONIUM. Retrieved from [Link]
-
Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–695. [Link]
-
Organic Syntheses. (n.d.). 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S). Retrieved from [Link]
-
Foretić, B., & Burger, N. (n.d.). Spectrophotometric Determinations of 2-Nitroso-1-naphthol. Chemical and Biochemical Engineering Quarterly, 14(1), 53-56. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 6-nitro-2-diazo-1-naphthol-4-sulfonic acid hydrate.
- Garg, S. K., Mukherjee, S., Garg, B. S., & Singh, R. P. (1981). Stability Constants of Bivalent Metal Complexes of Sodium 2-[4-Amino-3-(1,2,4-triazolylazo)] naphthol-4-sulphonate. Indian Journal of Chemistry, 20A, 530-532.
- Google Patents. (n.d.). Process for the preparation of 1-amine-2-naphthol-4-sulfonic acid.
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Office of Justice Programs. (n.d.). Study of the Use of 2-Nitroso-1-Naphthol as a Trace Metal Detection Reagent. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Retrieved from [Link]
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The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2008). Proceedings of the 30th New Zealand Geothermal Workshop. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-amino-2-naphthol-4-sulfonic acid.
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MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol. MOJ Biorg Org Chem, 2(3), 159-161. [Link]
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Oriental Journal of Chemistry. (2015). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 31(2), 737-747. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Introduction
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, commonly known in the industry as Naphthol Green B or Acid Green 1, is a synthetic nitroso dye. While historically its structure was inferred from its synthesis pathway—the nitrosation of 4-hydroxy-1-naphthalenesulfonic acid—modern scientific standards demand rigorous, multi-technique validation. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule, moving from foundational analysis to the precise mapping of its atomic connectivity. Our approach is grounded in the principle of orthogonal verification, where data from disparate analytical techniques are synthesized to build a self-validating structural hypothesis.
The core challenge lies in definitively confirming the molecular formula (C₁₀H₇NO₅S) and, more critically, the precise regiochemistry of the hydroxyl, nitroso, and sulfonic acid functional groups on the naphthalene scaffold. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing complex aromatic compounds.
Part 1: Foundational Analysis & Molecular Formula Confirmation
Before delving into detailed connectivity, the first step is to confirm the fundamental properties of the analyte: its molecular weight and elemental composition. This establishes the atomic "parts list" from which the structure will be assembled.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: For ionic and polar molecules like sulfonated dyes, electrospray ionization (ESI) is the premier technique.[1][2] We operate in negative ion mode ([M-H]⁻) due to the acidic nature of both the sulfonic acid and the hydroxyl group, which readily lose a proton to form a stable anion. Standard electron ionization (EI) is unsuitable for such non-volatile compounds and would lead to excessive fragmentation.[1]
Trustworthiness: High-resolution instrumentation (e.g., Q-TOF or Orbitrap) is critical. It provides mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula by distinguishing between ions of the same nominal mass but different elemental compositions.
Experimental Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.
-
Ion Source Parameters (Negative Mode):
-
Capillary Voltage: -3.0 kV
-
Sampling Cone: -40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Use a lock mass calibrant (e.g., Leucine Enkephalin) to ensure high mass accuracy.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₀H₇NO₅S | The elemental composition to be verified. |
| Exact Mass (Neutral) | 253.0045 | Theoretical neutral mass of the molecule. |
| Ion Observed | [M-H]⁻ | Deprotonated molecular ion. |
| Theoretical m/z | 252.00 | Calculated m/z for the [M-H]⁻ ion. |
| Measured m/z | 252.00 | The experimentally determined m/z value. |
| Mass Error | < 5 ppm | Confirms the elemental formula with high confidence. |
This initial HRMS result validates the molecular formula, providing a concrete foundation for subsequent spectroscopic analysis.
Part 2: Functional Group Identification via Vibrational Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is the ideal tool for this purpose, providing a characteristic "fingerprint" based on the vibrational modes of chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: We employ Attenuated Total Reflectance (ATR) FTIR for its simplicity and speed, as it requires minimal sample preparation. The key is to look for characteristic absorption bands that correspond to the expected functional groups: hydroxyl (O-H), nitroso (N=O), sulfonic acid (S=O), and the aromatic naphthalene core (C=C, C-H). The N=O stretch is particularly diagnostic, though its position can vary.[3][4][5]
Trustworthiness: The presence of a complete set of expected bands provides strong, corroborating evidence for the gross structural features. The absence of any of these key bands would immediately call the proposed structure into question.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl) | Confirms the presence of the -OH group. |
| ~1620 | Medium | Aromatic C=C stretch | Indicates the naphthalene ring system. |
| ~1540 | Medium-Strong | N=O stretch (nitroso) | Key evidence for the nitroso functional group.[5] |
| ~1200 & ~1040 | Strong | Asymmetric & Symmetric S=O stretch | Confirms the presence of the sulfonate (-SO₃) group. |
| ~850-750 | Strong | Aromatic C-H bend | Provides information on the ring substitution pattern. |
The IR spectrum acts as a rapid, confirmatory checklist for the key functional components of the molecule.
Part 3: Definitive Connectivity Mapping with NMR Spectroscopy
NMR is the cornerstone of structure elucidation, providing unparalleled detail about the atomic connectivity and chemical environment of nuclei. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.[6]
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual solvent peak does not obscure key signals. The acidic protons (hydroxyl and sulfonic acid) may be broadened or exchange with residual water in the solvent, so their observation is not always guaranteed. The true power comes from analyzing the aromatic protons and carbons, whose chemical shifts and coupling patterns are exquisitely sensitive to the electronic effects of the substituents.
Trustworthiness: The self-consistency of the data across multiple NMR experiments provides an exceptionally high degree of confidence. For instance, a proton signal must show a correlation to a specific carbon in the HSQC spectrum, and its long-range correlations in the HMBC spectrum must align perfectly with the proposed structure. Any deviation indicates an incorrect assignment.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling (splitting patterns).
-
¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Spectrometer: Use a 500 MHz (or higher) spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire with a standard pulse program, typically over a spectral width of 12 ppm, with 16 scans.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30) over a spectral width of 220 ppm, with 1024 scans or more to achieve adequate signal-to-noise.
2D NMR: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the proton network on the naphthalene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful experiment for this molecule, as it allows for the unambiguous placement of the quaternary (non-protonated) carbons and, by extension, the substituents attached to them.
Data Presentation: Predicted NMR Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | HMBC Correlations (from H to C) |
| 1 | ~135 (q) | - | C2, C8a, C5 |
| 2 | ~125 | ~7.8 (d) | C1, C3, C4 |
| 3 | ~140 (q) | - | C2, C4, C4a |
| 4 | ~160 (q) | - | C2, C3, C5, C4a |
| 4a | ~128 (q) | - | C4, C5, C8, C8a |
| 5 | ~120 | ~7.5 (d) | C4, C4a, C6, C7 |
| 6 | ~129 | ~7.6 (t) | C5, C8 |
| 7 | ~124 | ~7.3 (t) | C5, C8a |
| 8 | ~122 | ~8.1 (d) | C1, C6, C7, C8a |
| 8a | ~132 (q) | - | C1, C7, C8 |
| (Note: Chemical shifts (δ) are predicted and may vary. q = quaternary carbon, d = doublet, t = triplet) |
Mandatory Visualization: Key HMBC Correlations
The following diagram illustrates the critical HMBC correlations that lock in the positions of the substituents. For example, the proton at position 8 (H8) showing a 3-bond correlation to the quaternary carbon at position 1 (C1) confirms the location of the sulfonic acid group. Similarly, correlations from H2 and H5 to the oxygenated carbon C4 confirm the hydroxyl group's position.
Sources
An In-depth Technical Guide to the Core Mechanism of Action of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known as 2-Nitroso-1-naphthol-4-sulfonic acid, is a compound primarily recognized as the organic ligand in the iron-complex dye, Naphthol Green B. While its predominant application lies in histology for the selective staining of collagen, a comprehensive understanding of its broader biological mechanism of action is less documented. This technical guide synthesizes the available scientific knowledge to provide an in-depth exploration of its core mechanisms. We will first delve into its well-established role and mechanism in histological applications. Subsequently, we will extrapolate from its chemical structure and the activities of related compounds to explore potential, yet less characterized, pharmacological and biological mechanisms of action. This includes a discussion of its metal-chelating properties and the potential for enzyme modulation. This guide aims to provide a robust scientific resource for researchers and professionals in drug development, highlighting both the established applications and prospective areas of investigation for this molecule.
Introduction: A Molecule of Dichotomous Applications
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a sulfonated nitrosonaphthol derivative. Its primary claim to fame is its role as a key component of Naphthol Green B, an iron-complex dye widely used in histological staining.[1][2] In this context, its mechanism is relatively straightforward and is centered around its physicochemical properties that facilitate selective binding to collagen.
However, for the drug development professional and the research scientist, the story does not end with histology. The very chemical moieties that make it an effective stain—the hydroxyl, nitroso, and sulfonic acid groups on a naphthalene backbone—also suggest the potential for a richer pharmacology. Nitrosonaphthol compounds are recognized for their metal-chelating abilities, and the presence of a sulfonic acid group can influence interactions with biological macromolecules.[3][4] This guide will therefore explore the multifaceted nature of this compound, addressing both its established and putative mechanisms of action.
The Established Mechanism of Action: Histological Staining of Collagen
The most well-documented "mechanism of action" for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is in the context of its iron complex, Naphthol Green B, as a histological stain for collagen.[5]
Principle of Staining
The staining mechanism of Naphthol Green B is primarily based on an electrostatic interaction. The sulfonic acid groups (-SO₃H) on the naphthalene ring are strongly acidic and exist as anions (-SO₃⁻) at typical staining pH. Collagen, a key protein of the extracellular matrix, is rich in basic amino acid residues such as lysine and arginine. These residues present positively charged side chains. The negatively charged sulfonic acid groups of the dye form strong ionic bonds with the positively charged basic groups within the collagen fibers.[5] This results in the selective and vibrant green staining of collagen, providing a stark contrast to other tissue components like cytoplasm and muscle.[5]
Experimental Protocol: Naphthol Green B Staining for Collagen (Lillie's Trichrome Modification)
This protocol outlines a common method for using Naphthol Green B to stain collagen in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Bouin's Fluid
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphotungstic/Phosphomolybdic Acid solution
-
Naphthol Green B solution (1% in 1% acetic acid)
-
1% Acetic Acid
-
Ethanol series (95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Mordanting: Immerse slides in Bouin's fluid for 1 hour at 56°C.
-
Washing: Rinse slides thoroughly in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.
-
Washing: Rinse in deionized water.
-
Differentiation: Place in 5% phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to Naphthol Green B solution and stain for 10-15 minutes.
-
Washing: Rinse in 1% acetic acid for 1 minute.
-
Dehydration and Clearing: Dehydrate through 95% and 100% ethanol, and clear in xylene.
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucin: Green
Data Presentation: Key Parameters for Naphthol Green B Staining
| Parameter | Value/Range | Rationale |
| Primary Fixative | 10% Neutral Buffered Formalin | Standard fixative for preserving tissue morphology. |
| Mordant | Bouin's Fluid | Enhances the binding of acid dyes to tissue components. |
| Nuclear Stain | Weigert's Iron Hematoxylin | Provides a clear and stable black stain for nuclei. |
| Cytoplasmic Stain | Biebrich Scarlet-Acid Fuchsin | Stains acidophilic tissue elements red. |
| Differentiator | Phosphotungstic/Phosphomolybdic Acid | Removes the Biebrich Scarlet from collagen, preparing it for the counterstain. |
| Collagen Stain | Naphthol Green B | Selectively binds to collagen, staining it green. |
Visualization of the Staining Workflow
Caption: A flowchart of the Naphthol Green B staining protocol.
Potential Pharmacological Mechanisms of Action
While its use as a histological stain is well-established, the chemical structure of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggests potential for biological activities relevant to drug discovery and development. These are explored below as putative mechanisms of action.
Metal Chelation
Nitrosonaphthol compounds are known to be effective chelating agents for various metal ions.[3] The ortho-positioning of the hydroxyl and nitroso groups creates a bidentate ligand system capable of forming stable complexes with transition metals. This is exemplified by the formation of Naphthol Green B, which is an iron (Fe³⁺) complex.[2]
Biological Implications:
The ability to chelate metal ions can have profound biological consequences, as many enzymes and signaling proteins are metalloproteins. By sequestering essential metal cofactors, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- could potentially modulate the activity of:
-
Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are crucial for extracellular matrix remodeling and are implicated in cancer and inflammation.
-
Heme-containing enzymes: Enzymes like cytochromes P450, which are involved in drug metabolism, could be affected by chelation of their central iron atom.
-
Copper-dependent enzymes: For example, lysyl oxidase, which is involved in collagen cross-linking, requires copper as a cofactor.
Chelation therapy is a recognized medical treatment for reducing the toxic effects of heavy metals.[6] Chelating agents bind to toxic metal ions, forming complexes that can be more readily excreted.[6] The chelating properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggest its potential, or the potential of its derivatives, in this therapeutic area.
Caption: Metal chelation by 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Potential for Enzyme Inhibition
Beyond metal chelation, the aromatic structure and acidic functional groups of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suggest the possibility of direct enzyme inhibition through competitive or non-competitive binding. Structurally related compounds have been shown to inhibit various enzymes. For instance, aryl carboxylic acids are known inhibitors of aryl sulfotransferase (AST) IV.[4] Given that the topic compound possesses a sulfonic acid group and an aromatic core, it is plausible that it could interact with the active sites of certain enzymes.
Potential enzyme targets could include:
-
Sulfotransferases (SULTs): These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[7] Inhibition of SULTs can have significant effects on drug efficacy and toxicity.
-
Kinases: The planar aromatic structure might allow for intercalation into the ATP-binding pocket of some kinases.
-
Other enzymes with aromatic binding sites: Many enzymes have hydrophobic pockets that accommodate aromatic substrates or inhibitors.
Interactions with Biological Systems: Insights from Naphthalene Derivatives
While direct studies on the cellular effects of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- are limited, research on naphthalene and its metabolites provides some context. Naphthalene and its derivatives have been shown to induce oxidative stress and DNA damage in cultured cells.[8] For example, naphthoquinones, which share a core structural similarity, can be toxic to cells and lead to glutathione depletion.[9] These findings suggest that the naphthalene backbone of the topic compound could potentially participate in redox cycling or other processes that impact cellular health, although the sulfonic acid group would significantly alter its solubility and cellular uptake compared to unsubstituted naphthalene.
Furthermore, the biodecolorization of Naphthol Green B by the metal-reducing bacterium Shewanella oneidensis MR-1 indicates a specific biological interaction.[1] The Mtr respiratory pathway in this bacterium is implicated in the breakdown of the dye, suggesting that the compound can serve as a substrate for microbial enzyme systems.[1]
Future Directions and Conclusion
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- presents a fascinating case study of a molecule with a well-defined application in one field (histology) and a host of scientifically plausible but largely unexplored mechanisms of action in pharmacology and biology.
For the researcher and drug development professional, the key takeaways are:
-
Established Utility: Its role as a highly selective collagen stain is a mature and reliable application.
-
Untapped Potential: The metal-chelating properties of this compound and its derivatives warrant further investigation for therapeutic applications, particularly in the context of diseases associated with metal dysregulation.
-
Hypothesis Generation: The potential for enzyme inhibition based on its structural similarity to known inhibitors opens up new avenues for screening and drug discovery.
-
A Note of Caution: The potential toxicity associated with naphthalene derivatives should be a consideration in any future development of this compound for therapeutic use.
References
- Naphthol Green B Staining for Collagen in Animal Tissues: Application Notes and Protocols. (n.d.). Benchchem.
- Xiao, X., et al. (2012). Biodecolorization of Naphthol Green B dye by Shewanella oneidensis MR-1 under anaerobic conditions. Bioresource Technology, 110, 86-90.
- Naphthol green B | Iron-complex Dye. (n.d.). MedchemExpress.com.
- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Le
-
Naphthol Green B. (n.d.). In Wikipedia. Retrieved from [Link]
- Naphthol Green B - Dyes for Histology. (n.d.). StainsFile.
- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | CAS 3682-32-4. (n.d.). SCBT.
- Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions. (2022). MDPI.
- Inhibition of aryl sulfotransferase by carboxylic acids. (1987). PubMed.
- Effects of naphthalene metabolites on cultured cells
- Chelation in Metal Intoxic
- Inhibition of sulfotransferases by xenobiotics. (2009). PubMed.
- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid 3682-32-4. (n.d.). TCI EUROPE N.V..
- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydr
- The chemical basis and specificity of the nitrosonaphthol reaction. (1979). PubMed.
- 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. (2018). SIELC Technologies.
- 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.
- 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. (n.d.). Chemsrc.
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid ACS reagent, = 90 116-63-2. (n.d.). Sigma-Aldrich.
- 4-Hydroxy-3-nitroso-1-naphthalene-sulfonic acid tetrahydr
- Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. (1998). PubMed.
- Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems. (2010). NIH.
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- 3. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Inhibition of sulfotransferases by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of naphthalene metabolites on cultured cells from eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, a versatile chemical compound with significant applications in analytical chemistry and potential for broader use in scientific research. This document will delve into its fundamental physical and chemical properties, provide a detailed synthesis protocol, and explore its reactivity and key applications, with a particular focus on its role as a chelating agent.
Introduction and Nomenclature
4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is an aromatic organic compound that has garnered interest primarily as a highly sensitive and selective reagent for the determination of metal ions, most notably cobalt.[1][2] Its utility stems from the presence of specific functional groups that allow for the formation of stable, colored complexes with certain metal cations.
It is crucial to recognize that this compound is known by several synonymous names in chemical literature and commercial catalogs. The most common synonyms are 2-Nitroso-1-naphthol-4-sulfonic acid and, in some older texts, Nitroso-S.[3] For clarity and consistency, this guide will primarily use the IUPAC-consistent name, 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, while acknowledging its common synonyms. The compound is uniquely identified by the CAS Registry Number 3682-32-4 .[4][5]
Physicochemical Properties
The physicochemical properties of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid are summarized in the table below. These properties are fundamental to its handling, application, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₅S (anhydrous) | [4][6] |
| Molecular Weight | 253.23 g/mol (anhydrous) | [7][8] |
| 325.29 g/mol (tetrahydrate) | [4] | |
| Appearance | Orange to brown crystalline powder | |
| Melting Point | 140-145 °C (decomposes) | [7][9] |
| Solubility | Soluble in water. | [10] |
| pKa | 0.11 ± 0.40 (predicted) | [6][9] |
Tautomerism: A significant chemical feature of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is its existence in tautomeric forms. The nitroso-naphthol structure is in equilibrium with its quinone-oxime tautomer. This equilibrium can be influenced by factors such as the solvent and pH of the medium.[11][12][13] The ability to exist in these different forms is integral to its reactivity, particularly its chelating properties.
Synthesis and Purification
The synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is typically achieved through the nitrosation of 1-naphthol-4-sulfonic acid. A general laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid
Materials:
-
1-Naphthol-4-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a known molar equivalent of 1-naphthol-4-sulfonic acid in distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of a chilled aqueous solution of sodium nitrite to the cooled solution of 1-naphthol-4-sulfonic acid. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the nitrosation reaction.
-
Slowly add dilute sulfuric acid to the reaction mixture to precipitate the product.
-
Filter the resulting precipitate and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a dilute hydrochloric acid solution.[6][10]
-
Dry the purified crystals in a desiccator over a suitable drying agent.
Caption: Synthesis workflow for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.
-
UV-Visible Spectroscopy: In aqueous solutions, this compound exhibits characteristic absorption maxima in the UV-Vis region. The position and intensity of these bands are sensitive to the pH of the solution due to the equilibrium between the tautomeric forms and the protonation/deprotonation of the hydroxyl and sulfonic acid groups.[1] The formation of metal complexes also leads to significant shifts in the absorption spectrum, which is the basis for its use in spectrophotometric analysis.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and any water of hydration.
-
Strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group.
-
A band in the region of 1500-1550 cm⁻¹ attributed to the N=O stretching vibration of the nitroso group.
-
Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene ring system. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for all ten carbon atoms of the naphthalene ring. The carbons attached to the electron-withdrawing sulfonate, nitroso, and hydroxyl groups will be shifted downfield.
-
Chemical Reactivity and Applications
The primary application of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is in analytical chemistry as a chelating agent for the determination of metal ions.
Chelation of Cobalt: This compound is particularly well-known for its ability to form a stable, water-soluble, colored complex with cobalt(II) ions.[1][2] The chelation occurs through the coordination of the cobalt ion with the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group, forming a stable five-membered ring. This reaction is highly sensitive and can be used for the spectrophotometric determination of trace amounts of cobalt.[1] The optimal pH range for this complex formation is between 6.0 and 10.0.[1]
Caption: Chelation of Cobalt(II) by 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.
Other Applications: Beyond its use for cobalt determination, this reagent has been investigated for the analysis of other metal ions.[2] Its potential applications in drug development are less explored but could involve its use as a chelating agent to modulate the activity of metalloenzymes or as a building block for the synthesis of more complex pharmaceutical agents.
Safety and Handling
4-hydroxy-3-nitroso-1-naphthalenesulfonic acid should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid. Retrieved from [Link]
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Wise, W. M., & Brandt, W. W. (1955). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 27(9), 1392–1395. [Link]
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Eureka. (n.d.). Method for preparing 6-nitro-2-diazo-1-naphthol-4-sulfonic acid hydrate. Retrieved from [Link]
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ACS Publications. (n.d.). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US4929752A - Process for the preparation of 1-amine-2-naphthol-4-sulfonic acid.
-
ResearchGate. (n.d.). The structure of 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S). Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroso-1-naphthol-4-sulfonic acid. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Retrieved from [Link]
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Smith, S. W. (2013). The Role of Chelation in the Treatment of Other Metal Poisonings. Journal of Medical Toxicology, 9(4), 355–369. [Link]
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RSC Publishing. (n.d.). Spectral properties of 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid and its application for colorimetric determination of trace Fe3+. Retrieved from [Link]
-
NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroso-1-naphthol. Retrieved from [Link]
-
PubMed. (2013). The role of chelation in the treatment of other metal poisonings. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Analytical Power of 1-Amino-2-Naphthol-4-Sulfonic Acid. Retrieved from [Link]
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Ahmedova, A., Simeonov, S. P., Kurteva, V. B., & Antonov, L. (2013). Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal, 7(1), 29. [Link]
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Scirp.org. (2014, May 6). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Retrieved from [Link]
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The Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tautomerism of 4,4-dihydroxy-1,1-naphthaldazine studied by experimental and theoretical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 Standard IR diagram of naphthalene sulfonic acid formaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
For distribution to: Researchers, scientists, and drug development professionals
Introduction and Physicochemical Profile
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its common name Nitroso Neville Winther's acid, is an organic compound with significant applications in chemical synthesis and analytics. Its utility in a laboratory or industrial setting is fundamentally governed by its solubility in various media. Understanding its solubility profile is critical for reaction kinetics, purification processes, formulation development, and analytical method design.
This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its structural attributes and physicochemical properties. While extensive quantitative solubility data in peer-reviewed literature is scarce, this paper synthesizes available information with established chemical principles to provide a robust predictive framework and actionable experimental protocols for researchers.
Table 1: Physicochemical Properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
| Property | Value | Source(s) |
| CAS Number | 3682-32-4 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO₅S (often available as a hydrate, e.g., C₁₀H₇NO₅S·4H₂O) | [3] |
| Molecular Weight | 253.23 g/mol (anhydrous) | [1][2] |
| Appearance | Orange to Brown powder or crystals | [1] |
| Melting Point | 140-145 °C with decomposition | [4][5][6] |
| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, Nitroso Neville Winther's acid | [1] |
| Predicted pKa | 0.11 ± 0.40 (for the sulfonic acid group) | [1][4] |
The Molecular Basis for Solubility: A Structural Analysis
The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" provides a foundational understanding: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- possesses distinct structural features that confer both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophilic (Polar) Moieties:
-
Sulfonic Acid Group (-SO₃H): This is the most dominant polar feature of the molecule. Sulfonic acids are strongly acidic and highly polar, capable of extensive hydrogen bonding with polar solvents like water. The predicted pKa of the sulfonic acid group is extremely low (around 0.11), meaning it will exist almost entirely in its ionized sulfonate form (-SO₃⁻) in any solution with a pH above 1.[1][4] This ionic character dramatically increases aqueous solubility.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic solvents like water and alcohols.
-
Nitroso Group (-N=O): The nitroso group adds to the molecule's polarity.
-
-
Hydrophobic (Non-Polar) Moiety:
-
Naphthalene Ring: The fused two-ring aromatic system is non-polar and hydrophobic. This large carbon-rich structure promotes solubility in organic solvents that can engage in van der Waals interactions.
-
The Critical Influence of pH on Aqueous Solubility
The presence of two ionizable protons—one on the strongly acidic sulfonic acid group and one on the weakly acidic phenolic hydroxyl group—makes the aqueous solubility of this compound highly dependent on pH.
-
In Acidic Solution (pH < 2): The molecule will be in its least soluble, fully protonated form. While the sulfonic acid group is still highly polar, the lack of a formal charge may limit its solubility compared to its salt form.
-
In Neutral Solution (pH ≈ 7): The sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻), while the hydroxyl group will remain largely protonated. The resulting zwitterionic character should lead to good water solubility.
-
In Alkaline Solution (pH > 9-10): Both the sulfonic acid and the hydroxyl group will be deprotonated, forming a dianion. This highly charged species will exhibit the highest solubility in water. This is supported by data on the structurally similar 1-amino-2-naphthol-4-sulfonic acid, which is noted to be "soluble in alkali".
Predicted and Estimated Solubility Profile
Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile can be predicted. It is crucial to note that these are estimations and should be experimentally verified for specific applications.
Table 2: Predicted Qualitative Solubility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
| Solvent | Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |
| Water (pH < 2) | Polar Protic | Sparingly Soluble | Fully protonated form is least polar. A related compound, 1-naphthol-2-sulfonic acid, has limited solubility in cold water.[7] |
| Water (pH ≈ 7) | Polar Protic | Soluble | Forms a highly polar sulfonate salt. Naphthalenesulfonic acids are generally described as water-soluble.[8] |
| Aqueous NaOH (Alkaline) | Polar Protic | Highly Soluble | Forms a highly polar dianionic salt. Purification methods for the compound involve dissolution in aqueous alkali.[5] |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | Can hydrogen bond, but the non-polar naphthalene core may limit high solubility. |
| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Polarity is intermediate; may dissolve moderate amounts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. A related naphthalenesulfonic acid (1,8-ANS) is soluble at ~20 mg/mL. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Highly polar aprotic solvent. A related naphthalenesulfonic acid (1,8-ANS) is soluble at ~30 mg/mL. |
| Chloroform / Dichloromethane | Non-Polar / Weakly Polar | Likely Insoluble to Very Sparingly Soluble | The high polarity of the sulfonic acid group will likely prevent dissolution in non-polar solvents.[9] |
| Hexanes / Ethyl Acetate | Non-Polar | Likely Insoluble | Mismatch in polarity between the highly polar solute and non-polar solvent. |
A Practical Guide to Experimental Solubility Determination
Given the absence of definitive quantitative data, researchers must often determine solubility experimentally. The following protocols provide a reliable framework for both rapid qualitative assessment and precise quantitative measurement.
Protocol for Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimation of solubility, useful for initial solvent screening.
Methodology:
-
Preparation: Add approximately 1-2 mg of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- to a small, clean, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) to the test tube.
-
Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid particles against a dark background.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Sparingly Soluble: Some, but not all, of the solid dissolves in 1-3 mL of solvent.
-
Insoluble: No visible dissolution after adding 3 mL of solvent.
-
Protocol for Quantitative Solubility Determination by UV-Vis Spectrophotometry
This method determines the equilibrium solubility by measuring the concentration of a saturated solution. It requires that the compound has a chromophore, which the naphthalene ring provides.
Methodology:
Part A: Preparation of a Saturated Solution
-
Add Excess Solute: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume of the solvent (e.g., 2.0 mL) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.
Part B: Analysis 4. Prepare Calibration Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). 5. Generate Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of Absorbance vs. Concentration and determine the linear regression equation (y = mx + c). 6. Analyze Saturated Solution: Carefully take a known volume of the clear supernatant from the centrifuged vial (Part A, Step 3) and dilute it gravimetrically or volumetrically with the solvent to bring its concentration into the range of the calibration curve. 7. Measure Absorbance: Measure the absorbance of the diluted sample. 8. Calculate Solubility: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which is the solubility of the compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling
As a laboratory chemical, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[2]
-
Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a molecule with dual solubility characteristics, driven by its polar sulfonic acid and hydroxyl groups and its non-polar naphthalene core. Its solubility is predicted to be highest in polar solvents and is critically dependent on the pH of aqueous solutions, with significantly enhanced solubility under neutral and alkaline conditions. While specific quantitative data is not widely published, the theoretical principles outlined in this guide, combined with the detailed experimental protocols, provide researchers and drug development professionals with the necessary tools to confidently assess its solubility and effectively integrate it into their workflows.
References
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-
PubChem. (n.d.). 2-Nitroso-1-naphthol-4-sulfonic acid. Available from: [Link]
-
Chemsrc. (2025, September 17). 2-nitroso-1-naphthol-4-sulfonic acid | CAS#:3682-32-4. Available from: [Link]
-
Chemsrc. (2025, September 14). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Available from: [Link]
-
Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Available from: [Link]
-
SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in Proteomics Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Reagent at the Interface of Histology, Chelation Chemistry, and Proteomics
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a compound known by several names including Naphthol Green B, Acid Green 1, and Nitroso-R Salt, occupies a unique niche in the chemical and biological sciences.[1][2] Historically, it has been a staple in histology for staining collagen and other proteins in tissue samples, valued for its vibrant green color.[1][2] Chemically, it is a nitroso dye and a coordination complex of iron, where the sulfonated derivative of 1-nitroso-2-naphthol acts as a ligand.[3] Its structure also confers potent metal-chelating properties, which have been extensively utilized for the detection and quantification of metal ions, most notably cobalt.
While not a mainstream reagent in contemporary proteomics, its fundamental properties—protein binding and metal chelation—present intriguing, albeit largely exploratory, applications in this field. This guide provides a detailed examination of these potential applications, grounded in the compound's known chemical behaviors. We will explore its mechanistic basis for protein interaction and propose protocols for its use in protein visualization and metalloproteomics, while also candidly discussing its limitations compared to established, validated methods.
Part 1: The Chemistry of Protein Interaction
The utility of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in proteomics stems from two primary mechanisms: electrostatic interactions and metal chelation.
Electrostatic Binding to Proteins
As an acid dye, Naphthol Green B carries a negative charge due to its sulfonic acid groups. This allows it to form electrostatic bonds with positively charged functional groups on proteins, primarily the basic amino acid residues: lysine, arginine, and histidine.[1] This interaction is the basis for its use as a general protein stain.
A study on the binding of Naphthol Green B to bovine serum albumin (BSA) confirmed a strong interaction, characterized as a static fluorescence quenching mechanism driven by electrostatic forces.[3] However, for a protein stain to be effective for quantitative proteomics, the binding should be stoichiometric and exhibit a linear response to protein concentration. Contemporary research has not substantially validated these characteristics for Naphthol Green B, and early studies on similar dyes have raised concerns about non-stoichiometric binding, a significant drawback for precise quantification.[1]
Metal Chelation and Metalloproteomics
The nitroso and hydroxyl groups on the naphthalene ring of Nitroso-R salt create a bidentate chelation site for metal ions. This property is the foundation of its use in analytical chemistry for metal detection. In the context of proteomics, this opens up possibilities for studying metalloproteins—proteins that require a metal ion for their structure or function. The principles of Immobilized Metal Affinity Chromatography (IMAC), where proteins with exposed histidine, cysteine, or tryptophan residues bind to immobilized metal ions, are relevant here.[4][5][6][7] While not a direct application of the free dye, understanding its chelation chemistry provides a framework for its potential use in probing metal-binding sites on proteins.
Part 2: Potential Applications and Protocols in Proteomics
While established methods like Coomassie Brilliant Blue, silver staining, and fluorescent dyes (e.g., SYPRO Ruby) are the gold standards for protein quantification and visualization in proteomics, we present the following protocols as exploratory applications of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. These are intended for researchers interested in the novel application of existing chemical tools.
Application 1: Total Protein Staining on Polyacrylamide Gels (PAGE)
This protocol outlines the use of Naphthol Green B as a general, qualitative stain for visualizing protein bands in SDS-PAGE gels. It is presented as an alternative to more common stains like Coomassie Blue.
Workflow for Total Protein Staining with Naphthol Green B
Caption: Workflow for staining polyacrylamide gels with Naphthol Green B.
Detailed Protocol:
-
Protein Fixation:
-
Following electrophoresis, place the gel in a clean container.
-
Add enough fixing solution (40% ethanol, 10% acetic acid, 50% deionized water) to fully immerse the gel.
-
Incubate for 30-60 minutes on a gentle shaker. This step is crucial to precipitate the proteins within the gel matrix.
-
-
Initial Wash:
-
Discard the fixing solution.
-
Wash the gel twice with deionized water for 5 minutes each time to remove the fixation solution and residual SDS.
-
-
Staining:
-
Prepare a 0.1% (w/v) Naphthol Green B staining solution in 10% acetic acid.
-
Immerse the gel in the staining solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Destaining:
-
Discard the staining solution.
-
Add destaining solution (10% acetic acid in deionized water) and agitate gently.
-
Replace the destaining solution every 30-60 minutes until the background is clear and protein bands are distinctly visible as green bands.
-
-
Imaging and Storage:
-
Image the gel using a standard gel documentation system with white light illumination.
-
For long-term storage, the gel can be stored in 1% acetic acid at 4°C.
-
Causality and Insights:
-
The acidic environment of the fixing and staining solutions ensures that basic amino acid residues are protonated (positively charged), enhancing the electrostatic interaction with the anionic Naphthol Green B dye.
-
Ethanol in the fixing solution helps to remove SDS from the proteins, which could otherwise interfere with staining.
-
Trustworthiness Note: The quantitative linearity of this stain is not well-established.[1] For quantitative analysis, it is imperative to run a dilution series of a known protein standard (e.g., BSA) on the same gel to assess the linear range and reproducibility of the staining within your specific experimental context. This protocol is best suited for qualitative assessment of protein profiles.
Application 2: Reversible Total Protein Staining on Blotting Membranes
This protocol adapts the use of Naphthol Green B for staining proteins transferred to nitrocellulose or PVDF membranes, a common step in Western blotting workflows to check transfer efficiency. The reversibility of the staining is a key feature, allowing for subsequent immunodetection.
Workflow for Reversible Membrane Staining
Caption: Workflow for reversible Naphthol Green B staining on Western blot membranes.
Detailed Protocol:
-
Staining:
-
After protein transfer, briefly wash the membrane in deionized water.
-
Immerse the membrane in a 0.1% (w/v) Naphthol Green B solution in 1% acetic acid for 1-2 minutes with gentle agitation. Protein bands should appear quickly.
-
-
Imaging:
-
Briefly rinse the membrane in deionized water to remove excess stain.
-
Image the membrane while still wet to document transfer efficiency. The green bands will be visible against the white background of the membrane.
-
-
Destaining (Elution):
-
To reverse the staining, wash the membrane in a buffer with a neutral to basic pH, such as Tris-Buffered Saline with Tween 20 (TBS-T), pH 7.6. The addition of a mild chelating agent like 20 mM EDTA can facilitate the removal of the iron complex and the dye.[8]
-
Agitate for 5-10 minutes, or until the green color has completely disappeared.
-
-
Proceed to Immunodetection:
-
The membrane is now ready for the standard Western blotting procedure, starting with the blocking step.
-
Causality and Insights:
-
The staining is rapid due to the direct accessibility of proteins on the membrane surface.
-
The electrostatic interaction is weakened at a neutral or basic pH, causing the dye to dissociate from the proteins. This makes the staining reversible, which is a critical requirement for any total protein stain used as a loading control prior to immunodetection.
-
Trustworthiness Note: It is essential to confirm that the destaining process does not affect the antigenicity of the target protein. A pilot experiment comparing a stained-and-destained lane with an unstained lane for your specific antibody is recommended.
Part 3: Potential Role in Metalloproteomics - A Conceptual Framework
The strong metal-chelating ability of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R Salt) suggests a conceptual application in the study of metalloproteins, although this is a highly exploratory area.
Conceptual Application: In-Gel Detection of Certain Metalloproteins
A potential, though unvalidated, application is the differential staining of gels to identify proteins that have either been stripped of their metal ions or have the capacity to bind specific metals.
Logical Framework for Metalloprotein Detection
Caption: Conceptual workflow for identifying metal-binding proteins using Nitroso-R Salt.
Principle:
-
Run identical protein samples on two separate gels.
-
One gel is treated with a strong chelator like EDTA to strip metal ions from metalloproteins.
-
Both gels are then incubated in a solution containing a specific metal ion of interest (e.g., CoCl₂).
-
The gels are subsequently stained with Nitroso-R Salt.
-
Proteins that can bind the exogenously supplied metal ion would form a colored complex with the Nitroso-R Salt. Comparing the staining patterns between the EDTA-treated and untreated gels could hypothetically reveal which proteins are capable of binding that specific metal.
Challenges and Considerations:
-
This approach is purely conceptual and requires significant optimization.
-
The affinity of Nitroso-R Salt for the metal must be balanced with the protein's affinity for the same metal.
-
Non-specific binding of the dye to proteins will still occur, potentially masking any metal-specific signal.
-
This method would be qualitative and not suitable for quantification.
Part 4: Data Summary and Limitations
The following table summarizes the key characteristics of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in the context of proteomics applications, benchmarked against standard methods.
| Feature | Naphthol Green B / Nitroso-R Salt | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Primary Mechanism | Electrostatic Interaction, Metal Chelation | Electrostatic & Hydrophobic Interaction | Reduction of silver ions by protein functional groups | Non-covalent binding to protein backbone |
| Primary Application | Histological Stain, Metal Indicator | Total Protein Stain (Gels & Blots) | High-Sensitivity Total Protein Stain (Gels) | High-Sensitivity Total Protein Stain (Gels & Blots) |
| Sensitivity | Low to Moderate (Not well-defined) | Moderate (~10-100 ng) | High (~0.1-1 ng) | Very High (~1-10 ng) |
| Linear Dynamic Range | Poor / Unvalidated[1] | Fair (~20-fold) | Poor | Excellent (>1000-fold) |
| Reversibility | Yes (with pH/EDTA wash) | Generally no (some protocols exist) | No | No |
| MS Compatibility | Poor (potential interference) | Yes (with specific protocols) | Poor (destaining required) | Excellent |
| Use in Proteomics | Exploratory / Not Recommended for Quantitative Use | Standard | Standard (High Sensitivity) | Gold Standard (Quantitative) |
Conclusion: A Niche Reagent with Didactic Value
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Naphthol Green B / Nitroso-R Salt) is a versatile chemical with well-established roles in histology and analytical chemistry. Its application in modern, quantitative proteomics is limited due to the lack of rigorous validation and the superior performance of established protein staining and quantification methods. However, for researchers and educators, its study provides a valuable lesson in the fundamental principles of protein-dye interactions and metal chelation. The protocols provided herein are intended to serve as a foundation for exploratory research, emphasizing the need for thorough internal validation against gold-standard techniques. For routine and quantitative proteomics workflows, the use of validated reagents such as Coomassie-based stains, silver stains, or high-performance fluorescent dyes remains the authoritative and trustworthy choice.
References
- A Guide to Protein Quantification for Proteomics: Evaluating Naphthalene Green and Its Altern
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[Study on the binding reaction features between naphthol green B and bovine serum albumin by fluorescence spectrophotometry]. PubMed, PMID: 18330305. (URL: [Link])
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Naphthol Green B - Wikipedia. (URL: [Link])
- Naphthol Green B, 100g, Each.
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Metal chelates as reversible stains for detection of electroblotted proteins: application to protein microsequencing and immunoblotting. PubMed, PMID: 8332560. (URL: [Link])
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Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. (URL: [Link])
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Metalloproteomics: Forward and Reverse Approaches in Metalloprotein Structural and Functional Characterization. PMC, PMC3270020. (URL: [Link])
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Fractionation of proteins by immobilized metal affinity chromatography. PubMed, PMID: 18367015. (URL: [Link])
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Total Protein Blot Stains - Bio-Rad. (URL: [Link])
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Recent Advances in Metalloproteomics - PMC. (URL: [Link])
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Fluorescent chelates for monitoring metal binding with macromolecules. PubMed, PMID: 17154519. (URL: [Link])
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Which stain do you recommend for total protein staining as loading control? - ResearchGate. (URL: [Link])
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Total Protein Staining - Cytiva Life Sciences. (URL: [Link])
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Top 5 Protein Quantification Assays - Bitesize Bio. (URL: [Link])
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The Gold Standard for Western Blot Normalization: Total Protein Staining - LICORbio™. (URL: [Link])
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Protein Staining - Bio-Rad. (URL: [Link])
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Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid - PrepChem.com. (URL: [Link])
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Top 5 Protein Quantification Assays - YouTube. (URL: [Link])
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1-Naphthalenesulfonic acid,4-amino-3-hydroxy- - NIST WebBook. (URL: [Link])
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Protein Electrophoresis - Kirschner Lab. (URL: [Link])
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Advantages and limitations of shot-gun proteomic analyses on Arabidopsis plants with altered MAPK signaling - PMC. (URL: [Link])
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New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. PubMed, PMID: 30391427. (URL: [Link])
-
Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies. MDPI. (URL: [Link])
-
Novel Strategies to Address the Challenges in Top-Down Proteomics. PubMed Central. (URL: [Link])
-
Protein Purification Using Immobilized Metal-Ion Affinity Chromatography under Optimized Imidazole Concentrations | Request PDF. ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Detection of Metal Ions Using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, commonly known as Nitroso-R salt, as a highly effective chromogenic reagent for the detection and quantification of various metal ions. Particular focus is placed on the well-established methods for cobalt and iron determination.
Introduction: The Versatility of Nitroso-R Salt in Coordination Chemistry
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R salt) is a water-soluble organic compound that serves as a powerful chelating agent.[1] Its molecular structure, featuring a nitroso group adjacent to a hydroxyl group on a naphthalene backbone, allows it to form stable, intensely colored coordination complexes with a variety of metal ions. This property makes it an invaluable reagent in analytical chemistry, particularly for colorimetric and spectrophotometric analysis.[2]
The disodium salt of 1-nitroso-2-naphthol-3,6-disulfonic acid, Nitroso-R salt, is favored over other similar reagents like α-nitroso-β-naphthol due to its significant solubility in water, which is a major advantage for preparing aqueous analytical reagents.[1] The formation of these colored complexes provides a direct and sensitive means of quantifying metal ion concentrations in diverse sample matrices. While it reacts with several metal ions, its most prominent and analytically useful reactions are with cobalt and iron.[2][3]
Principle of Detection: The Chromogenic Complexation Reaction
The fundamental principle behind the use of Nitroso-R salt as a detection reagent is the formation of a colored chelate complex upon reaction with a metal ion in a buffered aqueous solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This allows for quantitative determination using spectrophotometry.
The bidentate nature of the Nitroso-R salt ligand, involving the oxygen of the hydroxyl group and the nitrogen of the nitroso group, facilitates the formation of a stable five-membered ring with the metal ion. This chelation effect significantly enhances the stability of the complex.
Caption: Chemical Structure of Nitroso-R Salt.
Application Note: Determination of Cobalt (II)
Nitroso-R salt is a highly sensitive reagent for the determination of trace amounts of cobalt.[4] It forms a stable, water-soluble red-orange complex with Co(II) ions.[5][6]
Reaction Mechanism and Conditions
In a buffered medium, typically between pH 6.5 and 7.5, Nitroso-R salt reacts with Co(II) to form a stable 1:3 (Co:reagent) complex.[7] A large excess of the reagent is often required to ensure the complete formation of the complex and to suppress potential interferences.[7] The resulting complex exhibits a maximum absorbance at a wavelength of approximately 525 nm, although measurements at 550 nm can also be effective, particularly for minimizing interferences.[5][6]
Caption: Formation of the Co(II)-Nitroso-R Salt Complex.
Protocol for Spectrophotometric Determination of Cobalt (II)
Materials:
-
Nitroso-R salt solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R salt in 100 mL of deionized water.
-
Sodium acetate buffer (pH 7.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Standard Cobalt(II) solution (1000 ppm): Commercially available or prepared by dissolving a known weight of high-purity cobalt salt.
-
Working standard solutions: Prepare a series of dilutions from the stock solution.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of Co(II). If necessary, perform acid digestion for solid samples.
-
Complex Formation:
-
Pipette a known volume of the sample or standard solution into a 50 mL volumetric flask.
-
Add 10 mL of the sodium acetate buffer solution.
-
Add 5 mL of the 0.2% Nitroso-R salt solution and mix well.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Color Development: Allow the solution to stand for at least 10 minutes to ensure complete color development.
-
Spectrophotometric Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Co(II) in the sample by interpolating its absorbance on the calibration curve.
-
Application Note: Determination of Iron (II)
Nitroso-R salt is also a valuable reagent for the determination of ferrous iron (Fe(II)). It forms a distinct green-colored complex that can be quantified spectrophotometrically.[8][9] This method is particularly useful for the analysis of iron in various matrices, including biological samples and alloys.[9][10]
Reaction Mechanism and Conditions
Fe(II) reacts with Nitroso-R salt in a buffered medium to form a water-soluble green complex.[8] The optimal pH for this reaction is around 5.5.[8] The complex exhibits a broad absorption band in the visible spectrum, with a maximum absorbance typically measured around 720-730 nm.[8][9] For the determination of total iron, a suitable reducing agent must be added to convert any Fe(III) present in the sample to Fe(II) prior to the addition of Nitroso-R salt.[8]
Caption: General workflow for the determination of iron using Nitroso-R Salt.
Protocol for Spectrophotometric Determination of Iron (II)
Materials:
-
Nitroso-R salt solution (0.5% w/v): Dissolve 0.5 g of Nitroso-R salt in 100 mL of deionized water.
-
Acetate buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Hydroxylamine hydrochloride solution (10% w/v) (as a reducing agent for total iron determination).
-
Standard Iron(II) solution (1000 ppm): Commercially available or prepared by dissolving a known weight of ferrous ammonium sulfate.
-
Working standard solutions.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare the sample solution. For total iron determination, add 1 mL of hydroxylamine hydrochloride solution to an aliquot of the sample and heat gently for a few minutes to ensure complete reduction of Fe(III).
-
Complex Formation:
-
Pipette a known volume of the (reduced) sample or standard solution into a 50 mL volumetric flask.
-
Add 10 mL of the acetate buffer solution.
-
Add 2 mL of the 0.5% Nitroso-R salt solution and mix well.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Color Development: Allow the solution to stand for 15-20 minutes.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 720 nm.[9]
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of the standards and the sample.
-
-
Quantification:
-
Construct a calibration curve and determine the concentration of Fe(II) in the sample.
-
Management of Interferences
A critical aspect of using Nitroso-R salt is managing interferences from other metal ions that may be present in the sample matrix.[5][6] Several metal ions, including Cu(II), Ni(II), Fe(III), Mn(II), and Al(III), can form colored complexes with the reagent and lead to inaccurate results.[5][11]
Strategies for Mitigating Interferences:
-
pH Control: Careful adjustment of the pH can enhance selectivity, as the optimal pH for complex formation varies for different metal ions.
-
Masking Agents: The addition of specific masking agents can prevent interfering ions from reacting with Nitroso-R salt. For instance, ethylenediaminetetraacetic acid (EDTA) and fluoride ions can be used to mask certain interfering cations.[5][11]
-
Sequential Reagent Addition: The order in which reagents are added can significantly impact the selectivity of the assay. A carefully optimized sequence of adding the sample, buffer, masking agents, and Nitroso-R salt can effectively minimize interferences.[5][11]
-
Wavelength Selection: In some cases, selecting an alternative wavelength for measurement where the interference from other complexes is minimal can improve accuracy. For example, measuring the Co(II)-NRS complex at 550 nm instead of 525 nm can reduce certain interferences.[5][6]
A study on the determination of Co(II) in complex matrices found that the sequential addition of acetate, fluoride, Nitroso-R salt, EDTA, and a strong acid effectively mitigated interferences from Cu(II), Fe(II), Fe(III), Mn(II), Al(III), and Ni(II).[5]
Quantitative Data Summary
| Metal Ion | Complex Color | Optimal pH | λmax (nm) | Linear Range (mg/L) | Limit of Detection (LoD) (mg/L) | Key Interferences |
| Cobalt (II) | Red-Orange | 6.5 - 7.5[7] | 525 - 550[5][6] | Up to 15[5] | 0.1[5] | Fe(II), Fe(III), Cu(II), Ni(II)[5] |
| Iron (II) | Green | ~5.5[8] | 720 - 730[8][9] | 0.1 - 16[9] | 0.1[8] | Co(II), Cu(II) |
| Copper (II) | Yellow-Green | Acidic | 450[9] | 0.2 - 12[9] | - | Fe(II) |
Conclusion
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R salt) is a robust and sensitive reagent for the colorimetric and spectrophotometric determination of metal ions. Its utility in quantifying cobalt and iron is well-documented, with established protocols that offer good precision and accuracy. By understanding the principles of complex formation and employing appropriate strategies to mitigate interferences, researchers can effectively utilize this versatile reagent for a wide range of analytical applications in scientific research and industrial quality control.
References
-
ResearchGate. (2025, August 6). Colorimetric Determination of Iron with Nitroso-R-Salt. Retrieved from [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. MDPI. Retrieved from [Link]
-
Borah, K., Rao, S. S., & Wolfe, L. W. (1984). Spectrophotometric determination of serum iron with nitroso-R-salt. Indian Journal of Medical Research, 79, 290-294. Retrieved from [Link]
-
(1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-179. Retrieved from [Link]
-
Raju, K. V. (2011). Reductimetric Determination of Nitroso-R-Salt with Iron(II) in Phosphoric Acid Medium. Asian Journal of Chemistry, 23(4), 1690-1692. Retrieved from [Link]
-
(n.d.). Spectrophotometric determination of copper and iron in magnesium alloy with nitroso-R-salt. ResearchGate. Retrieved from [Link]
-
Guerin, B. D. (1956). The nitroso-R salt method for the determination of cobalt in ores. Analyst, 81, 409. Retrieved from [Link]
-
van Klooster, H. S. (1921). NITROSO R-SALT, A NEW REAGENT FOR THE DETECTION OF COBALT. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). The photometric determination of cobalt with nitroso‐R‐salt. Retrieved from [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the selectivity of nitroso-R-salt for the determination of Co(II) in lithium bioleaching recovery of smartphone batteries using a combinatorial methodology approach. UPCommons. Retrieved from [Link]
-
Flores, A., León, L. E., & Calvo, A. (1984). Cyclic Voltammetric Study of the R-Nitroso Salt Application to the Indirect Determination of Iron(II). Analytical Letters, 17(17). Retrieved from [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. National Institutes of Health. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Nitroso R Salt, Hi-AR™. Retrieved from [Link]
-
(n.d.). Quantities of Iron with Nitroso R Salt. II. J-STAGE. Retrieved from [Link]
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- 3. The nitroso-R salt method for the determination of cobalt in ores - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. gspchem.com [gspchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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Spectrophotometric Determination of Cobalt(II) with 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R Salt)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the spectrophotometric determination of Cobalt(II) ions in aqueous solutions using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, commonly known as Nitroso-R Salt (NRS). This well-established method is prized for its sensitivity and reliability. We will delve into the core principles of the assay, critical experimental parameters, and a detailed, step-by-step protocol for quantitative analysis. Furthermore, this guide addresses the management of common interfering ions, ensuring high selectivity and accuracy. Performance characteristics and troubleshooting advice are included to support researchers in achieving robust and reproducible results.
Introduction
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, or Nitroso-R Salt, is a highly effective chromogenic chelating agent.[1] Its utility in analytical chemistry is extensive, ranging from its use as an intermediate in dye synthesis to its application in environmental monitoring for the removal of heavy metal ions.[2] However, its most prominent and valuable application is in the sensitive and accurate spectrophotometric determination of cobalt.[3]
Cobalt is a critical element in various industrial, environmental, and biological systems. Monitoring its concentration is vital in steel and alloy production, battery manufacturing, and in biological samples where it is a component of vitamin B12. The Nitroso-R Salt method offers a straightforward and cost-effective alternative to more complex analytical techniques like atomic absorption spectroscopy, making it highly suitable for a wide range of quality control and research laboratories.[4][5]
Principle of the Method
The spectrophotometric determination of cobalt is based on its reaction with Nitroso-R Salt in a buffered aqueous solution to form a stable, water-soluble, red-orange chelate complex.[4] The intensity of the resulting color is directly proportional to the concentration of Co(II) ions in the sample, a relationship governed by the Beer-Lambert Law.
The chelation reaction is the cornerstone of this assay. Nitroso-R Salt acts as a bidentate ligand, coordinating with the Co(II) ion. For quantitative and stable complex formation, a slight excess of the reagent is necessary.[6] The reaction is typically performed at a controlled pH and may involve heating to ensure the reaction goes to completion.[7][8] The absorbance of the Co(II)-NRS complex is then measured at its wavelength of maximum absorbance (λmax), which is typically in the range of 500-525 nm.[4][6][7]
Key Experimental Parameters and Optimization
The success of the Nitroso-R Salt method hinges on the careful control of several experimental variables. Understanding the causality behind these parameters is crucial for method development and troubleshooting.
pH of the Reaction Medium
The formation of the Co(II)-NRS chelate is highly pH-dependent. The quantitative formation of the complex occurs within a narrow pH range of 6.5 to 7.5.[6] Below this range, protonation of the chelating groups on the Nitroso-R Salt molecule inhibits complexation. Above this range, cobalt may precipitate as cobalt(II) hydroxide. Therefore, maintaining the optimal pH with a suitable buffer system, such as a sodium acetate-acetic acid buffer, is critical for reproducible results.[4]
Wavelength Selection
The choice of the analytical wavelength is paramount for achieving maximum sensitivity and minimizing interferences.
-
Primary Wavelength (λmax): The Co(II)-NRS complex exhibits maximum absorbance around 525 nm.[4] Measurements at this wavelength provide the highest sensitivity.
-
Alternative Wavelengths: In matrices with significant interferences from other metal ions, measuring at a slightly different wavelength, such as 550 nm, can improve selectivity, albeit with a potential minor loss in sensitivity.[4] This is because the relative contribution of interfering species to the total absorbance may be lower at this wavelength.
Management of Interfering Ions
A significant challenge in colorimetric methods is the lack of absolute specificity of the chromogenic reagent. Several metal ions, including Fe(II), Fe(III), Cu(II), and Ni(II), also form colored complexes with Nitroso-R Salt and are common interferents in real-world samples like industrial effluents or ores.[4][8]
Effective management of these interferences is achieved through the strategic use of masking agents. A validated approach involves the sequential addition of reagents to selectively chelate or precipitate interfering ions before the final absorbance measurement.[4]
Caption: Logical workflow for managing interferences using sequential masking.
Detailed Application Protocol
This protocol outlines the procedure for determining the concentration of Co(II) in an aqueous sample.
Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer with 1 cm path length cuvettes.
-
pH meter.
-
Calibrated volumetric flasks and pipettes.
-
Water bath or hot plate.
-
Analytical balance.
-
-
Reagents:
-
Nitroso-R Salt Solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R Salt in 100 mL of deionized water. Store in a dark bottle.[7]
-
Standard Cobalt(II) Solution (1000 mg/L): Dissolve 4.769 g of cobalt sulfate heptahydrate (CoSO₄·7H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 1 liter in a volumetric flask.[7]
-
Working Cobalt(II) Standard (10 mg/L): Prepare by diluting 1.0 mL of the 1000 mg/L stock solution to 100 mL with deionized water.
-
Buffer Solution (pH ~7): Dissolve 6.184 g of boric acid and 25.62 g of Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O) in 500 mL of 1.0 N sodium hydroxide and dilute to 1 liter with deionized water.[7]
-
Citric Acid Solution (0.2 M): Dissolve 4.2 g of citric acid monohydrate in 100 mL of deionized water.[7]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Cobalt determination.
Step-by-Step Procedure
Part A: Construction of the Calibration Curve
-
Prepare a series of cobalt standards with concentrations of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L by appropriately diluting the 10 mg/L working standard. The '0' standard will serve as the reagent blank.
-
Pipette 5.0 mL of each standard solution into separate, labeled test tubes or small beakers.
-
To each tube, add 1.0 mL of the 0.2 M citric acid solution.[7]
-
Accurately add 1.2 mL of the buffer solution to adjust the pH.[7]
-
Add 0.5 mL of the 0.2% Nitroso-R Salt solution to each tube, mixing immediately after addition.[7]
-
Heat the solutions in a boiling water bath for one minute to ensure complete complex formation.[7]
-
Cool the solutions to room temperature.
-
Quantitatively transfer each solution to a 10 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
-
Set the spectrophotometer to zero absorbance at 525 nm using the reagent blank (the '0' standard).
-
Measure the absorbance of each of the remaining standards.
-
Plot a graph of absorbance versus concentration (mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Part B: Analysis of the Unknown Sample
-
Prepare the unknown sample. If the cobalt concentration is expected to be high, perform an initial dilution to bring it within the calibration range (0.2 - 1.0 mg/L).
-
Take 5.0 mL of the (diluted) unknown sample and subject it to the exact same procedure as the standards (steps 3-8 above).
-
Measure the absorbance of the prepared unknown sample at 525 nm.
-
Calculate the concentration of cobalt in the prepared sample using the calibration curve's linear equation.
-
Remember to multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.
Performance Characteristics
The performance of this method should be validated to ensure it is fit for purpose. The following table summarizes typical performance data.
| Parameter | Typical Value | Significance |
| Linear Range | 0.1 - 2.0 mg/L | The concentration range over which the assay is accurate. |
| Molar Absorptivity (ε) | ~1.6 x 10⁴ L·mol⁻¹·cm⁻¹[6] | A measure of the assay's sensitivity. |
| Wavelength (λmax) | 500 - 525 nm[4][6][7] | Wavelength of maximum absorbance for the Co(II)-NRS complex. |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/L[4] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 0.3 mg/L[4] | The lowest concentration of analyte that can be accurately quantified. |
| Precision (RSD%) | < 5% | Indicates the reproducibility of the measurements. |
| Accuracy (Recovery) | 95 - 105% | Measures how close the experimental value is to the true value. |
Conclusion
The spectrophotometric determination of cobalt using Nitroso-R Salt is a sensitive, accurate, and robust method suitable for a wide array of applications. By carefully controlling experimental conditions, particularly pH, and implementing strategies to mitigate interferences, researchers can achieve high-quality, reliable data. This application note provides the foundational knowledge and a practical protocol to successfully implement this important analytical technique.
References
-
Dairy Knowledge Portal. (n.d.). 10.11 Determination of cobalt – Colorimetric method. Retrieved from [Link]
- Gou, F. R. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-9.
- Stanton, R. E., & McDonald, A. J. (1962). The Nitroso-R Salt Method for the Determination of Cobalt in Ores. The Analyst, 87(1031), 299-303.
- Borah, K., Rao, S. S., & Wolfe, L. W. (1984). Spectrophotometric determination of serum iron with nitroso-R-salt. Indian Journal of Medical Research, 79, 290-4.
- Raju, K. V. (2011). Reductimetric Determination of Nitroso-R-Salt with Iron(II) in Phosphoric Acid Medium. Asian Journal of Chemistry, 23(4), 1690-1692.
-
Bloom Tech. (2023, July 7). What is Nitroso R salt? Retrieved from [Link]
- Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2009). Nitroso-R-salt as a sensitive spectrophotometric reagent for the determination of paracetamol in pharmaceutical preparations. Baghdad Science Journal, 6(3), 570-577.
-
Bloom Tech. (2023, July 7). What is the synthesis method of Nitroso R Salt. Retrieved from [Link]
-
Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2009). Nitroso-R-salt as a sensitive spectrophotometric reagent for the determination of paracetamol in pharmaceutical preparations. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). R-salt. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reductimetric determination of Nitroso-R-Salt with Iron(II) in buffer medium and in presence of oxalate and the speciation of Ir. Retrieved from [Link]
-
Carvajal-Flórez, E., Asencio-Gudino, J., & Romero-García, J. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. MDPI. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Retrieved from [Link]
- Wilkins, B., et al. (2024). A comprehensive study on the thermal properties and chemical characterization of 1,3,5‐trinitroso‐1,3,5‐triazine (R‐Salt). Propellants, Explosives, Pyrotechnics, 49(6).
-
The Merck Index. (n.d.). Nitroso-R Salt. Retrieved from [Link]
-
Chemsrc. (2025, September 14). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Retrieved from [Link]
-
AMI Scientific. (n.d.). 4-Hydroxy-3-Nitroso-1-Naphthalenesulfonic Acid TCI Analytical reagent. Retrieved from [Link]
-
Growing Science. (2013, October 31). Spectrophotometric determination of Naproxen as ion-pair with bromophenol blue in bulk, pharmaceutical preparation and human. Retrieved from [Link]
-
El-Didamony, A. M. (2015). Development and Validation of Spectrophotometric Method for Determination of Finasteride in Pharmaceutical Formulation Using 1,2. OMICS International. Retrieved from [Link]
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- 6. Photometric determination of cobalt with nitroso-R-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dairyknowledge.in [dairyknowledge.in]
- 8. The nitroso-R salt method for the determination of cobalt in ores - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in a myriad of industrial and scientific applications. Their defining feature is the azo group (–N=N–), which links two aromatic moieties, forming an extended conjugated system responsible for their characteristic vibrant colors. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- as a key coupling component in the synthesis of azo dyes. This particular precursor is of significant interest due to the presence of multiple functional groups—a sulfonic acid group imparting water solubility, and vicinal hydroxy and nitroso groups that can act as a bidentate ligand for metal ions. This property makes it an excellent candidate for the synthesis of mordant dyes, where the final color and fastness properties are enhanced through the formation of a coordination complex with a metal salt.
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- follows a well-established electrophilic aromatic substitution pathway. The process can be dissected into two primary stages:
Part 1: Diazotization of Aromatic Amines
In this initial step, a primary aromatic amine is converted into a highly reactive aryldiazonium salt. This is typically achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with a solution of sodium nitrite (NaNO₂). The reaction is critically temperature-sensitive and must be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] The in situ generation of nitrous acid (HNO₂) from NaNO₂ and the mineral acid leads to the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine. Subsequent proton transfers and elimination of water yield the aryldiazonium ion (Ar-N₂⁺).
Part 2: Azo Coupling
The freshly prepared aryldiazonium salt, a weak electrophile, is then introduced to a solution of the coupling component, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. The coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion attacks the electron-rich naphthalene ring.[2]
Directing Effects of Substituents: The position of the incoming azo group on the naphthalene ring is directed by the existing substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho-, para- director. The nitroso (-NO) group, while deactivating overall due to the inductive effect of its nitrogen and oxygen atoms, is also an ortho-, para- director because the lone pair on the nitrogen can be donated to the ring through resonance, stabilizing the intermediate carbocation.[3][4][5] Given that the 4-position is occupied by the hydroxyl group and the 3-position by the nitroso group, the incoming electrophile will preferentially attack the activated, sterically accessible ortho position to the hydroxyl group, which is the 2-position.
Role of pH: The pH of the reaction medium is a critical parameter. The coupling reaction is typically carried out in a mildly alkaline solution. This is because the phenolic hydroxyl group is deprotonated to form the more strongly activating phenoxide ion, which enhances the nucleophilicity of the naphthalene ring and accelerates the electrophilic substitution.[5] However, excessively high pH can lead to the conversion of the diazonium salt into an unreactive diazotate ion. Therefore, careful control of pH is essential for optimal yield and purity.
Caption: General workflow for the synthesis of mordant azo dyes.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of an azo dye using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- as the coupling component.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye from the diazotization of sulfanilic acid and its subsequent coupling with 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker, prepare a solution of 1.0 g of sodium carbonate in 25 mL of distilled water.
-
Add 2.8 g of sulfanilic acid to the sodium carbonate solution and warm gently with stirring until a clear solution is obtained.
-
Cool the solution to room temperature and then add a solution of 1.2 g of sodium nitrite in 5 mL of distilled water. Stir until fully dissolved.
-
Cool this mixture in an ice bath to 0-5 °C.
-
In a separate 250 mL beaker, add 25 g of crushed ice and carefully add 5 mL of concentrated hydrochloric acid.
-
Slowly, and with constant stirring, add the cold sulfanilic acid/sodium nitrite solution to the ice/acid mixture. Keep the temperature below 5 °C throughout the addition. A fine white precipitate of the diazonium salt should form.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 4.0 g of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in 50 mL of a 2 M sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt suspension from Part A to the cold solution of the coupling component.
-
A brightly colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
After the stirring period, allow the mixture to stand at room temperature for an additional hour.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with a small amount of cold distilled water, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the product in a desiccator or a low-temperature oven.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Data Presentation
The properties of the synthesized azo dyes are highly dependent on the nature of the aromatic amine used for diazotization and the subsequent treatment with metal salts.
| Aromatic Amine Precursor | Coupling Component | Resulting Azo Dye Color | λmax (nm) | Fastness Properties (Light, Washing) |
| Sulfanilic Acid | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | Orange-Red | 490-520 | Moderate to Good |
| Aniline | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | Red | 500-530 | Moderate |
| p-Nitroaniline | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | Deep Red to Violet | 530-560 | Good to Excellent |
| Anthranilic Acid | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | Reddish-Brown | 480-510 | Moderate to Good |
Note: The λmax and fastness properties are illustrative and can vary based on the specific reaction conditions, purity of the product, and the substrate to which the dye is applied. The formation of metal complexes will significantly alter these properties.[3][6]
Application: Synthesis of Mordant Dyes
A key application of azo dyes derived from 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is in the formation of mordant dyes. The ortho-hydroxy and nitroso groups form a stable bidentate chelation site for transition metal ions such as Cr(III), Cu(II), Co(II), and Fe(III).[7][8] This chelation results in a significant bathochromic shift (deepening of color) and a marked improvement in the fastness properties (light, washing, and perspiration) of the dye.[9]
Protocol 2: Metal Complex Formation (Mordanting)
Materials:
-
Synthesized azo dye from Protocol 1
-
Metal salt (e.g., chromium(III) sulfate, copper(II) sulfate)
-
Distilled water
-
Acetic acid
Procedure:
-
Prepare a solution of the synthesized azo dye in distilled water. The sulfonic acid group should ensure adequate solubility.
-
In a separate beaker, prepare a solution of the chosen metal salt in distilled water.
-
Heat the dye solution to 50-60 °C and adjust the pH to a mildly acidic range (pH 4-5) using acetic acid.
-
Slowly add the metal salt solution to the hot dye solution with constant stirring.
-
The color of the solution should change as the metal complex forms.
-
Maintain the temperature and continue stirring for 1-2 hours to ensure complete complexation.
-
Allow the solution to cool to room temperature. The mordant dye may precipitate upon cooling.
-
Isolate the mordant dye by vacuum filtration, wash with cold water, and dry.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents:
-
Aromatic amines are often toxic and may be carcinogenic; handle with extreme care.
-
Concentrated acids and bases are corrosive.
-
Diazonium salts are unstable and potentially explosive in a dry state. They should always be kept in solution and used immediately after preparation. Do not attempt to isolate or store dry diazonium salts.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Results of acid azo dyeing and various fastness properties of dyes on wool. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid - ResearchGate. (2019, October 28). Retrieved January 15, 2026, from [Link]
-
Why is the nitroso group a deactivating group for electrophilic aromatic substitution? (2016, August 6). Retrieved January 15, 2026, from [Link]
-
AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.). Retrieved January 15, 2026, from [Link]
-
UV–vis spectra of the azo dyes - Before (straight line) and after... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
The nitroso group, -N=O, is one of the few nonhalogens that is an ortho- and para-directing... - Homework.Study.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. - Scite.ai. (n.d.). Retrieved January 15, 2026, from [Link]
-
UV-visible and molar absorptivity data of azo dyes A1-A3. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol - ResearchGate. (2025, November 12). Retrieved January 15, 2026, from [Link]'Methylenedianiline_and_Resorcinol
- Some Metal Ions Complexes With Azo [4-((8-hydroxyquinolin-7-yl). (2022, July 19). Retrieved January 15, 2026, from https://www.iasj.net/iasj/article/252924
-
Azo coupling - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of metal complexes of azo dye based on 5-nitro-8-hydroxyquinoline and their applications in dyeing polyester fabrics | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
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- 9. researchgate.net [researchgate.net]
Quantitative Analysis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-: A Guide to Method Development and Validation
Introduction: The Significance of Quantifying 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known as Nitroso Neville Winther's acid, is a chemical intermediate of significant interest in the pharmaceutical and dye manufacturing industries.[1][2][3] Its precise quantification is critical for ensuring product quality, monitoring reaction kinetics, and assessing the purity of final products. As an impurity or a synthetic precursor, the concentration of this analyte can directly impact the safety, efficacy, and stability of pharmaceutical drug substances and the quality of dyes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the accurate quantification of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
This document will delve into the foundational principles of three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. Beyond theoretical discussions, we will provide detailed, field-proven protocols that serve as a strong starting point for method development and validation. The causality behind experimental choices will be explained, empowering the user to not only execute these methods but also to troubleshoot and adapt them to their specific needs. Every protocol is designed as a self-validating system, with an emphasis on the principles of scientific integrity and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
Physicochemical Properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| CAS Number | 3682-32-4 | [1] |
| Molecular Formula | C₁₀H₇NO₅S | [1] |
| Molecular Weight | 253.23 g/mol | [1] |
| Synonyms | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid, Nitroso Neville Winther's acid | [1] |
The presence of a sulfonic acid group renders the molecule highly polar and water-soluble, while the chromophoric nitroso and naphthol groups provide strong UV-Vis absorbance, a key characteristic exploited by the methods described herein.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is the premier technique for the quantification of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- due to its high resolution, sensitivity, and reproducibility.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Parameters
-
Stationary Phase: A C18 column is the logical choice for this analyte. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the polar 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, while still allowing for elution with a moderately polar mobile phase.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention time of the analyte, while the buffer controls the pH and ensures the consistent ionization state of the sulfonic acid and hydroxyl groups. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for suppressing the ionization of the sulfonic acid group, leading to better peak shape and retention.[1]
-
Detection: Given the aromatic nature and the presence of the nitroso group, UV detection is highly effective. The optimal wavelength should be determined by examining the UV spectrum of the analyte, but a starting point can be in the range of 254-280 nm.
Workflow for HPLC Method Development and Validation
Caption: HPLC Method Development and Validation Workflow.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined from UV spectrum) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in a suitable solvent (e.g., a mixture of water and acetonitrile). From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[9][10]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary electrophoresis offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field.[11] For an ionic compound like 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, CE, particularly Capillary Zone Electrophoresis (CZE), is a powerful analytical tool.[12][13]
Causality of Method Parameters
-
Capillary: A fused-silica capillary is typically used. The inner surface of the capillary has silanol groups that are ionized at neutral to high pH, generating an electroosmotic flow (EOF) that drives the bulk solution towards the cathode.
-
Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. A buffer system, such as phosphate or borate, is used to maintain a constant pH and ionic strength. The pH of the BGE will determine the charge of the analyte and the magnitude of the EOF.
-
Voltage: A high voltage is applied across the capillary to drive the separation. The magnitude of the voltage affects the migration time and the efficiency of the separation.
-
Detection: UV detection is the most common method for CE. The detection wavelength should be set at the absorbance maximum of the analyte.
Workflow for CE Method Development
Sources
- 1. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4 | TCI AMERICA [tcichemicals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. organomation.com [organomation.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Capillary zone electrophoretic detection of biological thiols and their S-nitrosated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of intracellular HNO delivery with capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Functionalization of Graphene Oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid
Abstract & Introduction
Graphene oxide (GO) is a compelling nanomaterial characterized by a two-dimensional carbon lattice decorated with a variety of oxygen-containing functional groups, including hydroxyl, epoxide, and carboxylic acid moieties.[1][2] These groups render GO hydrophilic and provide reactive sites for further chemical modification, making it a versatile platform for developing advanced materials. Functionalization of GO is a key strategy to tailor its properties for specific applications, enhancing its dispersibility, stability, and introducing new functionalities.[2][3][4]
This application note provides a detailed protocol for the covalent functionalization of graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid (ANSA). ANSA is a trifunctional organic molecule featuring amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups.[5] The covalent attachment of ANSA to the GO backbone (forming GO-ANSA) yields a hybrid material with significant potential. The incorporated sulfonic acid groups, in particular, can impart strong acidity, transforming the material into a highly efficient, stable, and reusable solid acid nanocatalyst.[6][7][8][9] This guide offers a comprehensive walkthrough of the synthesis, reaction mechanism, characterization, and potential applications of GO-ANSA, designed for researchers in materials science, catalysis, and drug development.
Underlying Scientific Principles: The "Why"
The covalent functionalization of GO with ANSA primarily proceeds through two potential pathways involving the nucleophilic amino group of ANSA and the electrophilic oxygen-containing groups on the GO surface. Understanding these mechanisms is critical for optimizing reaction conditions and interpreting characterization data.
-
Amidation Reaction: The carboxylic acid groups (-COOH), predominantly located at the edges of GO sheets, can react with the primary amine (-NH₂) of ANSA. This reaction, typically facilitated by heat, forms a stable amide bond, covalently linking the ANSA molecule to the GO framework.[1][10]
-
Epoxy Ring-Opening: The basal plane of GO is decorated with epoxide groups. The lone pair of electrons on the nitrogen atom of ANSA's amino group can act as a nucleophile, attacking one of the carbon atoms in the epoxide ring. This leads to the opening of the ring and the formation of a C-N bond, grafting the ANSA molecule onto the GO surface.[10]
Both mechanisms contribute to the robust attachment of ANSA. The resulting GO-ANSA material is not a simple mixture but a new hybrid material where the properties of both components are synergistically combined. The sulfonic acid group from ANSA remains free and active, providing potent catalytic sites.
Visualizing the Reaction Mechanism
Caption: Proposed reaction pathways for covalent functionalization of GO with ANSA.
Experimental Protocol: Synthesis of GO-ANSA
This protocol is divided into two main stages: the synthesis of graphene oxide from graphite and its subsequent functionalization with ANSA.
Materials and Equipment
| Reagents & Materials | Equipment |
| Natural Graphite Flakes | Magnetic Stirrer with Hotplate |
| Sodium Nitrate (NaNO₃) | Ice Bath |
| Sulfuric Acid (H₂SO₄, 98%) | Ultrasonic Probe/Bath |
| Potassium Permanganate (KMnO₄) | Centrifuge |
| Hydrogen Peroxide (H₂O₂, 30%) | Reflux Condenser |
| Hydrochloric Acid (HCl) | Round-bottom Flasks |
| 4-amino-3-hydroxy-1-naphthalenesulfonic acid (ANSA) | Filtration Apparatus (e.g., Büchner funnel) |
| Ethanol (EtOH) | pH Meter |
| Deionized (DI) Water | Fume Hood |
Safety Note: The synthesis of graphene oxide involves strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. 4-amino-3-hydroxy-1-naphthalenesulfonic acid may cause skin, eye, and respiratory irritation.[11]
Stage 1: Synthesis of Graphene Oxide (Modified Hummers' Method)
This is a prerequisite step to obtain the starting material for functionalization.
-
Acidic Mixture Preparation: In a 500 mL flask placed in an ice bath, slowly add concentrated H₂SO₄ (e.g., 120 mL).[4][12]
-
Graphite Dispersion: Add natural graphite (e.g., 1.0 g) and NaNO₃ (e.g., 0.5 g) to the sulfuric acid. Stir the mixture for 30 minutes to ensure complete dispersion.[8]
-
Oxidation: While keeping the temperature below 20 °C, slowly and carefully add KMnO₄ (e.g., 3.0 - 7.0 g) in small portions to the mixture.[4][8][12] The exothermic nature of this reaction requires slow addition to prevent a rapid temperature increase.
-
Reaction: Remove the ice bath and allow the mixture to stir at 35-60 °C for 2-6 hours. The mixture will become a thick, dark paste.
-
Quenching: Slowly add DI water (e.g., 46 mL) to the paste. This will cause a significant exotherm and a color change to brownish-yellow.
-
Termination: Add an additional volume of DI water (e.g., 200 mL) followed by the slow, dropwise addition of 30% H₂O₂ until the solution color turns bright yellow, indicating the termination of the oxidation reaction.
-
Purification: Wash the resulting GO suspension repeatedly with HCl (e.g., 10%) and DI water via centrifugation or filtration until the pH of the supernatant is neutral (~7).
-
Drying: Dry the purified GO to obtain a powder or create a stable dispersion in DI water via ultrasonication.
Stage 2: Functionalization with ANSA
-
Dispersion: Disperse a known amount of synthesized GO (e.g., 200 mg) in ethanol (e.g., 80 mL) in a round-bottom flask. Use an ultrasonic bath for 60-80 minutes to achieve a homogeneous dispersion.[4]
-
Addition of ANSA: Add 4-amino-3-hydroxy-1-naphthalenesulfonic acid to the GO dispersion.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture at 80 °C under constant stirring for 48 hours.[13]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product (GO-ANSA) by filtration or centrifugation.
-
Purification: Wash the collected product thoroughly with ethanol and DI water to remove any unreacted ANSA and other impurities.
-
Drying: Dry the final GO-ANSA product in a vacuum oven at 60-70 °C for 24 hours.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of GO-ANSA.
Validation: Characterization of GO-ANSA
To confirm the successful covalent functionalization, a suite of characterization techniques should be employed. The results should be compared against the pristine GO starting material.
| Technique | Pristine Graphene Oxide (GO) | Expected Result for GO-ANSA | Interpretation |
| FT-IR | Broad O-H peak (~3400 cm⁻¹), C=O stretch (~1720 cm⁻¹), aromatic C=C (~1620 cm⁻¹), C-O-C epoxy (~1220 cm⁻¹), C-O alkoxy (~1050 cm⁻¹).[14] | Appearance of new peaks: N-H bending (~1570 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), C-N stretching, and S=O stretching from the sulfonic acid group (~1035 cm⁻¹). Reduction in intensity of C-O-C and C-O peaks.[6][14] | Confirms the presence of ANSA's functional groups and the formation of new covalent bonds (amide, C-N). |
| XRD | A sharp diffraction peak around 2θ = 9-11°, corresponding to an interlayer spacing of ~0.8-0.9 nm.[8] | The characteristic GO peak at ~9-11° may decrease in intensity or disappear, indicating exfoliation and disruption of the ordered layered structure due to the intercalated ANSA molecules.[8] | Successful attachment of ANSA molecules onto and between the GO sheets prevents restacking. |
| TGA | Major weight loss around 200 °C due to the decomposition of labile oxygen functional groups. | A different decomposition profile with potentially multiple weight loss steps, indicating the presence of the more thermally stable ANSA molecules attached to the GO sheets. | Confirms the presence of the organic moiety and provides information on the grafting density. |
| EDS | Peaks for Carbon (C) and Oxygen (O). | Appearance of new peaks for Nitrogen (N) and Sulfur (S) in addition to C and O.[6][15] | Provides direct elemental evidence of the successful incorporation of ANSA onto the GO structure. |
| SEM | Typically shows flake-like, wrinkled, or layered structures. | Morphology may appear rougher or more aggregated compared to pristine GO, but individual functionalized sheets should still be discernible. | Visual confirmation of the material's structure post-functionalization. |
Applications & Outlook
The successful synthesis of GO-ANSA opens avenues for several high-value applications:
-
Heterogeneous Acid Catalysis: GO-ANSA has been demonstrated as a highly efficient and reusable solid acid catalyst for multi-component organic reactions, such as the synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives.[6][7][9][15][16] Its advantages include high yields, mild reaction conditions, and easy separation from the product mixture.[8]
-
Environmental Remediation: The functional groups on GO-ANSA make it a promising adsorbent for the removal of heavy metal ions, such as uranyl ions, from aqueous solutions.[13]
-
Advanced Sensing Platforms: The unique combination of a conductive graphene backbone and specific functional groups can be leveraged to develop novel sensors, for instance, in molecularly imprinted polymers for detecting biological molecules.[11]
This protocol provides a robust and verifiable method for producing a versatile, functionalized nanomaterial. Researchers can further explore its utility in drug delivery systems, polymer composites, and other emerging fields by leveraging the unique properties imparted by the 4-amino-3-hydroxy-1-naphthalenesulfonic acid moiety.
References
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. Nanoscale Advances. [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. ResearchGate. [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. RSC Publishing. [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. Semantic Scholar. [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. PMC - NIH. [Link]
-
Bulusheva, L. G., et al. (2016). High yield synthesis of amine functionalized graphene oxide and its surface properties. RSC Advances. [Link]
-
Mazas, B., et al. (2018). Functionalization of graphene: does the organic chemistry matter? PMC - NIH. [Link]
-
Danafar, H., & Sharafi, A. (2022). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Semantic Scholar. [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2024). Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the o…. OUCI. [Link]
-
Danafar, H., & Sharafi, A. (2022). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. TÜBİTAK Academic Journals. [Link]
-
Danafar, H., & Sharafi, A. (2022). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC - NIH. [Link]
-
Vovk, E., et al. (2018). One-step nondestructive functionalization of graphene oxide paper with amines. Beilstein Journal of Nanotechnology. [Link]
-
Eslami, M., Dekamin, M. G., & Maleki, A. (2023). 1-Amino-2-naphthol-4-sulfonic Acid Functionalized Graphene Oxide: A Heterogeneous Nano-Catalyst for the One-Pot Synthesis of Tetraketone Derivatives. Sciforum. [Link]
-
Gado, M., et al. (2019). The role of graphene oxide anchored 1-amino-2-naphthol-4-sulphonic acid on the adsorption of uranyl ions from aqueous solution: kinetic and thermodynamic features. ResearchGate. [Link]
Sources
- 1. Functionalization of graphene: does the organic chemistry matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. High yield synthesis of amine functionalized graphene oxide and its surface properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid ACS reagent, = 90 116-63-2 [sigmaaldrich.com]
- 6. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the o… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, ACS, 90+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions | Semantic Scholar [semanticscholar.org]
- 16. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R-Salt) Solutions
Welcome to the technical support resource for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a compound commonly known as Nitroso-R-Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preparing, storing, and troubleshooting solutions of this versatile chelating agent and indicator. Ensuring the stability of your Nitroso-R-Salt solutions is paramount for achieving reproducible and accurate experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of Nitroso-R-Salt solutions.
Q1: What is 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R-Salt), and why is its solution stability important?
A1: Nitroso-R-Salt (NRS) is an organic compound frequently used in analytical chemistry as a sensitive spectrophotometric reagent for the determination of metal ions, most notably cobalt and iron.[1] Its utility relies on the formation of stable, colored complexes with these ions. The stability of the NRS solution itself is critical because any degradation of the molecule—breaking of chemical bonds or alteration of its structure—can lead to a decreased effective concentration, formation of interfering byproducts, and a subsequent loss of sensitivity and accuracy in your assays.
Q2: What are the primary factors that compromise the stability of NRS solutions?
A2: The stability of NRS, like many N-nitroso compounds, is primarily influenced by environmental and chemical factors. The most critical are:
-
Light Exposure: UV and even visible light can induce photodegradation, breaking chemical bonds in the molecule.[2][3]
-
pH: The pH of the solution can significantly affect the compound's stability. While nitrosation (the formation of N-nitroso compounds) often occurs in acidic media, denitrosation can also be acid-catalyzed under certain conditions.[4][5] Extreme pH values can lead to hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][6]
-
Presence of Contaminants: Oxidizing and reducing agents can react with the nitroso group, leading to degradation. Microbial contamination can also be a factor in unpreserved aqueous solutions.
Q3: What are the visible signs of NRS solution degradation?
A3: The most common sign is a color change. A freshly prepared aqueous solution of Nitroso-R-Salt typically has a distinct color (often yellow to orange). A significant shift in this color, or the solution becoming cloudy or colorless, indicates potential degradation. The formation of a precipitate can also signal insolubility issues or the creation of insoluble degradation products.
Q4: What is the recommended way to prepare and store NRS solutions to maximize their shelf life?
A4: For optimal stability, prepare solutions using high-purity (e.g., Type I or HPLC-grade) water and analytical grade Nitroso-R-Salt solid.[7] Solutions should be stored in amber glass bottles or containers wrapped in aluminum foil to protect them from light.[8][9] Store refrigerated at 2-8°C. For long-term storage, consider preparing single-use aliquots and freezing them at -20°C to prevent repeated freeze-thaw cycles.[8]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a direct, problem-solving approach to issues you may encounter during your experiments.
Issue 1: My Nitroso-R-Salt solution has changed color. What is the cause and how can I fix it?
-
Probable Causes:
-
Photodegradation: This is a leading cause of instability for nitroso compounds.[3][9] Exposure to ambient lab lighting or sunlight, even for short periods, can initiate photolytic cleavage of the N-N bond, leading to structural changes and a loss of the chromophore responsible for its color.
-
pH Shift: Contamination with acids or bases can alter the solution's pH. The electronic structure of NRS is pH-dependent, which affects its absorption spectrum. Significant deviations from the optimal pH range can also catalyze hydrolytic degradation.
-
Oxidation: Dissolved oxygen or other oxidizing contaminants can attack the nitroso or hydroxyl groups on the naphthalene ring, leading to degradation products with different colors.
-
-
Diagnostic & Corrective Protocol:
-
Verify pH: Use a calibrated pH meter to check the solution's pH. Compare this to the pH of a freshly prepared, correctly performing solution.
-
Check Storage Conditions: Confirm that the solution has been consistently protected from light. If it was left on a lab bench, photodegradation is highly likely.
-
Spectrophotometric Scan: Measure the UV-Vis absorption spectrum of the solution. A degraded solution will often show a decrease in absorbance at its characteristic λmax and/or the appearance of new peaks corresponding to degradation products.
-
Solution: Unfortunately, a color-changed solution is typically indicative of irreversible degradation. It is strongly recommended to discard the solution and prepare a fresh batch, strictly adhering to light protection and proper storage protocols.
-
Issue 2: A precipitate has formed in my stored NRS solution. What does this mean?
-
Probable Causes:
-
Temperature-Dependent Solubility: The solubility of NRS in water decreases at lower temperatures. If a concentrated solution is prepared at room temperature and then refrigerated, the compound may precipitate out.
-
Degradation to Insoluble Products: Chemical degradation can sometimes lead to byproducts that are less soluble than the parent compound, causing them to precipitate over time.
-
Contamination: Introduction of metal ions or other substances that form an insoluble salt or complex with NRS can cause precipitation.
-
-
Diagnostic & Corrective Protocol:
-
Gently Warm the Solution: Bring the solution to room temperature and gently agitate it. If the precipitate redissolves, the issue was likely temperature-dependent solubility.
-
Verify Concentration: Ensure the prepared concentration does not exceed the known solubility of NRS at the storage temperature.
-
Filter and Re-evaluate: If the precipitate does not redissolve upon warming, it is likely a degradation product or a contaminant. You can attempt to filter the solution through a 0.22 µm syringe filter, but it is crucial to re-standardize the solution to determine its new, lower concentration.
-
Solution: The safest and most scientifically sound approach is to prepare a fresh solution at a concentration known to be stable at the intended storage temperature.
-
Issue 3: My assay results are inconsistent or show poor sensitivity. Could my NRS solution be the problem?
-
Probable Cause: This is a classic symptom of gradual, non-visible degradation. The concentration of active NRS in the solution has likely decreased over time, even without obvious color changes or precipitation. This leads to incomplete complex formation with the target analyte and, consequently, lower and more variable analytical signals.
-
Diagnostic & Corrective Protocol:
-
Perform a Stability Check: This is a self-validating system to ensure your reagent is performing as expected. Use a UV-Vis spectrophotometer to measure the absorbance of your current NRS solution at its λmax.
-
Prepare a Fresh Standard: Make a new NRS solution of the exact same theoretical concentration from the solid reagent.
-
Compare Absorbance: Measure the absorbance of the fresh standard. If the absorbance of your stock solution is significantly lower (e.g., >5-10%) than the fresh standard, it has degraded and should be discarded.
-
Solution: Implement a routine quality control (QC) check. For critical applications, check the absorbance of your working stock against a freshly prepared standard weekly or before each new set of experiments. Always date your solutions upon preparation.
-
Section 3: Visualized Guides and Data
Key Factors Influencing Solution Stability
The interplay of pH, light, and temperature is critical for maintaining the integrity of Nitroso-R-Salt solutions.
Caption: Key environmental and chemical factors that can induce the degradation of Nitroso-R-Salt solutions.
Troubleshooting Workflow for Unstable Solutions
Use this decision tree to diagnose issues with your NRS solution.
Caption: A decision-making workflow for troubleshooting common issues with Nitroso-R-Salt solutions.
Summary Tables
Table 1: Factors Affecting Stability & Mitigation Strategies
| Factor | Mechanism of Degradation | Mitigation Strategy |
| Light | Photolysis, cleavage of the N=O bond, and ring degradation.[3] | Store solutions in amber glass or foil-wrapped containers. Avoid prolonged exposure to ambient light.[8] |
| Temperature | Increases the kinetic rate of all degradation reactions.[6] | Store stock solutions refrigerated (2-8°C) or frozen (-20°C for long-term). Allow to equilibrate to room temperature before use.[8] |
| pH | Can catalyze hydrolysis or denitrosation.[4] | Prepare solutions in high-purity neutral water. If buffering is required, use a stable, non-reactive buffer system and validate stability. |
| Contaminants | Unwanted redox reactions with the nitroso group. | Use analytical grade reagents and high-purity solvents. Ensure glassware is scrupulously clean. |
Table 2: Recommended Storage Conditions for Aqueous NRS Solutions
| Storage Duration | Temperature | Container | Special Conditions |
| Short-Term (≤ 1 week) | 2 – 8 °C | Amber Borosilicate Glass | Protect from light. |
| Medium-Term (1-2 months) | -20 °C | Polypropylene Cryovials | Store as single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (Daily) | Room Temperature | Amber Glass or Foil-wrapped | Prepare fresh daily from refrigerated stock if possible. Discard at end of day. |
Section 4: Standardized Experimental Protocols
Protocol 1: Preparation of a Standardized Aqueous Stock Solution (1 mg/mL)
-
Materials:
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R-Salt), Analytical Grade (e.g., >98% purity)
-
Type I deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Amber glass storage bottle
-
-
Procedure:
-
Accurately weigh 100 mg of Nitroso-R-Salt solid and record the exact weight.
-
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of deionized water and gently swirl to dissolve the solid completely. A brief sonication may aid dissolution.
-
Once fully dissolved, allow the solution to equilibrate to room temperature.
-
Carefully bring the solution to the 100 mL mark with deionized water.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass bottle for storage. Include the name, concentration, preparation date, and your initials.
-
Store the solution at 2-8°C.
-
Protocol 2: Verifying Solution Integrity via UV-Vis Spectrophotometry
-
Objective: To confirm the concentration and stability of an NRS solution by comparing its absorbance to a freshly prepared standard.
-
Procedure:
-
Prepare a fresh 1 mg/mL (1000 µg/mL) stock solution of NRS as described in Protocol 1. This will be your Reference Standard .
-
Prepare a working dilution of both your Reference Standard and your Test Solution (the solution you are verifying). A typical dilution might be 1:100 (e.g., 100 µL into 9.9 mL of deionized water) to yield a 10 µg/mL solution. This concentration should be optimized to fall within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Perform a baseline correction (auto-zero) using deionized water as the blank.
-
Scan the diluted Reference Standard from 200-700 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to read absorbance at the determined λmax.
-
Measure the absorbance of the diluted Reference Standard . Record the value.
-
Measure the absorbance of the diluted Test Solution . Record the value.
-
-
Interpretation:
-
Calculate the percent difference: [(Abs_Standard - Abs_Test) / Abs_Standard] * 100%.
-
If the percent difference is < 5% , the test solution is likely stable and suitable for use.
-
If the percent difference is > 5-10% , the test solution has undergone significant degradation and should be discarded.
-
References
-
ACS Publications. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]
-
RUL. (n.d.). Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. [Link]
-
Indian Journal of Chemistry. (n.d.). Reductimetric Determination of Nitroso-R-Salt with Iron(II) in Phosphoric Acid Medium. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 1-Naphthalenesulfonic acid. [Link]
-
PubMed. (1996). Analytical Techniques for the Determination of Total N-nitroso Compounds. [Link]
-
Reddit. (2024). N-nitroso compound stability in acid. [Link]
-
MDPI. (2022). Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions. [Link]
-
ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
ResearchGate. (2025). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]
-
MDPI. (n.d.). Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions. [Link]
-
Scribd. (n.d.). Factors Affecting Stability of Formulations. [Link]
-
NIH. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. [Link]
-
Nitrosamines Exchange. (2025). Analytical challenge for determination of instable standard of other N-nitroso structure. [Link]
-
Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. [Link]
Sources
- 1. Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Analytical challenge for determination of instable standard of other N-nitroso structure - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. cambrex.com [cambrex.com]
Technical Support Center: Optimization of pH for the Synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid
Welcome to the technical support guide for the optimization of reaction conditions for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth scientific and practical guidance on navigating the critical parameter of pH in the C-nitrosation of 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid).
As Senior Application Scientists, we understand that successful synthesis is not just about following steps but about understanding the chemistry behind them. This guide is structured to provide not only a robust experimental protocol but also a deep causal understanding of the reaction mechanism, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.
Frequently Asked Questions (FAQs): The Chemistry of pH in Nitrosation
This section addresses fundamental questions about the role of pH in the reaction, providing the foundational knowledge needed for successful optimization.
Q1: Why is pH the most critical parameter in the synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid?
A1: The pH of the reaction medium governs a delicate equilibrium that directly impacts the concentration and reactivity of both the nitrosating agent and the aromatic substrate.
-
Activation of the Nitrosating Agent: The reaction typically uses sodium nitrite (NaNO₂) as the source of the nitroso group. In an acidic medium, nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid then exists in equilibrium with the highly electrophilic nitrosating agents, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). The formation of these active electrophiles is catalyzed by acid; therefore, a sufficiently low pH is required to generate them in adequate concentration.[1][2]
-
Activation of the Substrate: The substrate, 4-hydroxy-1-naphthalenesulfonic acid, is a phenol derivative. The hydroxyl group is a powerful activating group that directs electrophilic attack to the ortho and para positions. The position ortho to the hydroxyl group (C3) is where nitrosation occurs. While the neutral phenol is reactive, its deprotonated form, the phenoxide ion, is significantly more electron-rich and thus a much stronger nucleophile.[3] However, the formation of the phenoxide is favored at a higher pH.
This creates a classic optimization challenge: the conditions that favor the formation of the active electrophile (low pH) disfavor the formation of the most reactive nucleophile (high pH), and vice versa. The optimal pH is therefore a "sweet spot" that provides a sufficient concentration of both reactive species for the reaction to proceed efficiently.
Q2: What happens if the pH is too low?
A2: While acidity is necessary, an excessively low pH can be detrimental, leading to several potential issues:
-
Substrate Instability: Strongly acidic conditions can promote side reactions, such as sulfonation or desulfonation, depending on the specific acid and temperature used.
-
Decomposition of Nitrous Acid: At very low pH, the decomposition of nitrous acid can become a significant competing reaction, reducing the concentration of the active nitrosating agent available for the desired reaction.[4]
-
Formation of Tarry Byproducts: Highly acidic environments can promote polymerization and the formation of insoluble, tarry substances, which complicates product isolation and reduces yield.[1]
Q3: What happens if the pH is too high?
A3: If the pH is too high (neutral or alkaline), the reaction rate will drop significantly.
-
Insufficient Electrophile: In neutral or basic solutions, the equilibrium concentration of the active nitrosating species (NO⁺, N₂O₃) is negligible.[5] The primary species in solution will be the nitrite ion (NO₂⁻), which is not electrophilic and will not react with the aromatic ring. While the substrate will be in its highly reactive phenoxide form, there is no effective electrophile to attack it.[3]
-
Alternative Pathways: In some specific cases, nitrosation can occur at neutral or basic pH, but this often requires the presence of catalysts or other reagents like formaldehyde, which is not typical for this synthesis.[5]
Experimental Guide: Protocol for pH Optimization
This section provides a detailed, step-by-step workflow for conducting a systematic pH optimization study. The goal is to identify the pH that provides the highest yield and purity of the desired product.
Workflow Overview
The following diagram illustrates the overall experimental workflow for the pH optimization study.
Caption: Experimental workflow for pH optimization.
Step-by-Step Methodology
1. Preparation of Buffers and Reagents:
-
Prepare a series of buffer solutions covering the desired range (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Citrate-phosphate or acetate buffers are suitable choices. Ensure the buffer has sufficient capacity to maintain the pH upon addition of reactants.
-
Prepare a stock solution of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (e.g., 0.5 M in deionized water).[6]
-
Prepare a stock solution of sodium nitrite (e.g., 0.5 M in deionized water). Use a freshly prepared solution for best results.
2. Reaction Setup:
-
For each pH value to be tested, place a magnetic stir bar and a defined volume of the corresponding buffer solution into a reaction flask.
-
Arrange the flasks in an ice/water bath on top of magnetic stir plates and ensure the internal temperature is stable between 0-5 °C. Low temperatures are crucial to control the exothermic reaction and prevent the formation of degradation products.[7]
3. Reaction Execution:
-
To each flask, add a specific volume of the 4-hydroxy-1-naphthalenesulfonic acid stock solution while stirring.
-
Begin adding the sodium nitrite solution dropwise to each flask using a syringe pump or dropping funnel over 30-60 minutes. Slow addition with vigorous stirring is critical to ensure good mixing and prevent localized high concentrations of the nitrosating agent.[1]
-
After the addition is complete, allow the reactions to stir in the ice bath for a predetermined time (e.g., 2-4 hours).
4. Monitoring and Work-up:
-
Monitor the consumption of the starting material using a suitable analytical technique like HPLC or TLC.[8][9]
-
Once the reaction is deemed complete (i.e., starting material is consumed), collect the precipitated product by vacuum filtration.
-
Wash the solid product with a small amount of cold deionized water to remove residual buffer salts and impurities.
-
Dry the product under vacuum to a constant weight.
5. Analysis and Data Interpretation:
-
Accurately weigh the dried product from each reaction to calculate the crude yield.
-
Determine the purity of each product sample using a validated HPLC method.[8][10]
-
Compile the results in a table to easily compare the outcomes at different pH values.
Hypothetical Data Summary
The following table shows a representative data set from a pH optimization study.
| Reaction ID | Buffer pH | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Observations |
| NNS-pH-2.0 | 2.0 | 3 | 45 | 80 | Significant dark, insoluble byproduct observed. |
| NNS-pH-2.5 | 2.5 | 3 | 68 | 92 | Light brown solid, minimal byproduct. |
| NNS-pH-3.0 | 3.0 | 3 | 85 | 98 | Orange crystalline solid, clean reaction. |
| NNS-pH-3.5 | 3.5 | 3 | 82 | 97 | Orange crystalline solid. |
| NNS-pH-4.0 | 4.0 | 3 | 71 | 95 | Slower reaction, some starting material remains. |
| NNS-pH-5.0 | 5.0 | 3 | 35 | >90 (of what reacted) | Incomplete reaction, significant starting material. |
From this data, a pH of 3.0 is identified as the optimum for this specific set of conditions, providing the best balance of high yield and excellent purity.
Troubleshooting Guide
This section is designed to help you resolve common issues encountered during the synthesis.
Q: My reaction yield is very low or zero across all pH values. What could be wrong?
A:
-
Cause: Poor quality or degraded sodium nitrite.
-
Solution: Sodium nitrite can degrade over time. Use a freshly opened bottle or prepare and titrate a fresh solution to confirm its concentration.
-
-
Cause: Inaccurate pH measurement.
-
Solution: Calibrate your pH meter immediately before preparing buffers. After adding the substrate, re-check the pH of the reaction mixture and adjust if necessary before adding the nitrite.
-
-
Cause: Insufficient reaction time.
-
Solution: The reaction may be slower than anticipated. Use TLC or HPLC to monitor the reaction for a longer period to ensure it has gone to completion.
-
Q: I'm observing a significant amount of a dark, tarry substance in my reaction flask. How can I prevent this?
A:
-
Cause: The reaction temperature is too high.
-
Solution: Nitrosation reactions can be exothermic. Ensure your ice bath is well-maintained (0-5 °C) and that stirring is efficient enough to dissipate heat throughout the reaction.[11]
-
-
Cause: The pH is too acidic.
-
Solution: As seen in the hypothetical data table, very low pH can lead to byproduct formation. Re-run the reaction at a slightly higher pH (e.g., increase from 2.0 to 2.5 or 3.0).[1]
-
-
Cause: The rate of nitrite addition is too fast.
-
Solution: Adding the nitrosating agent too quickly can create localized "hotspots" of high concentration and temperature, promoting polymerization. Use a syringe pump for controlled, slow addition.
-
Q: My final product has low purity, with multiple spots on a TLC plate. What are the likely impurities?
A:
-
Cause: Unreacted starting material.
-
Solution: The reaction may not have gone to completion. This can be caused by a pH that is too high, insufficient reaction time, or an incorrect stoichiometric ratio of reactants. Increase the reaction time or re-evaluate the optimal pH.
-
-
Cause: Oxidation of the product.
-
Solution: The nitroso group can be susceptible to oxidation to a nitro group (-NO₂), especially if the reaction is exposed to air for extended periods at non-optimal pH.[12] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause: Formation of isomers or di-substituted products.
-
Solution: While the 3-position is strongly favored, extreme conditions could potentially lead to other products. This is often linked to poor temperature and pH control. Adhering to the optimized, mild conditions is the best way to ensure high regioselectivity.[4]
-
References
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies. (2018). Provides information on HPLC analysis of the target compound. [Link]
-
Separation of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Details a specific HPLC column and method for separating the target compound. [Link]
-
Correa, S. (n.d.). Heterogeneous asymmetric epoxidation of non-functionalized olefins using Jacobsen’s catalyst. Discusses the role of pH control in reactions involving Jacobsen's catalyst, which has relevance to controlling reaction environments. [Link]
-
Singh, R. J., et al. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of Biochemistry and Biophysics. Explains that the phenolate ion is the reactive species in nitrosation, highlighting the pH-dependence. [Link]
-
Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid - PrepChem.com. (n.d.). Describes a related synthesis involving a nitrosation step under cooled, acidic conditions. [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.). General principles of electrophilic substitution on phenols, emphasizing the role of the hydroxyl group as an activating director. [Link]
-
4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid | Chemsrc. (2025). Provides chemical properties and identifiers for the target compound. [Link]
-
Al-Kahtani, H. A. (2000). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry. Discusses the mechanism of C-nitrosation and factors affecting reactivity. [Link]
-
Jacobsen's catalyst - Wikipedia. (n.d.). General information on a related field of catalysis where reaction conditions are critical. [Link]
-
Nitrosamines in solution at pH 7 - Nitrosamines Exchange. (2023). Forum discussion highlighting that optimal pH for nitrosation is typically acidic (pH 3-4). [Link]
-
Nitrosamine- pH role - N-nitrosamines Chemistry. (2025). Forum discussion confirming that pHs between 3-5 are high risk for nitrosation, while pH>7 is low risk. [Link]
-
Heravi, M. M., et al. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chinese Chemical Society. Discusses related electrophilic substitution reactions on phenols. [Link]
-
Coleman, G. H., et al. (1945). Nitrosobenzene. Organic Syntheses. A classic procedure for a nitroso compound, emphasizing the need for low temperatures. [Link]
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews. Comprehensive review on the synthesis of C-nitroso compounds, noting their reactivity and potential for oxidation. [Link]
-
pH-dependent solubility profile of new NTZ analogs. a Compound 1 - ResearchGate. (n.d.). General example of how pH affects the properties of organic compounds. [Link]
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews. A comprehensive review of methods for synthesizing C-nitroso compounds. [Link]
-
Berthod, A., et al. (2009). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A. Details purification and HPLC analysis of the starting material. [Link]
-
4-Hydroxy-3-nitroso-1-naphthalene-sulfonic acid tetrahydrate | C10H15NO9S - PubChem. (n.d.). Comprehensive chemical data from PubChem. [Link]
-
Villa, A. L., et al. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Catalysis. Research article with relevance to catalyst-based synthesis. [Link]
-
De Boer, E., et al. (1987). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Research on pH effects in a different catalytic system. [Link]
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Background information on a named reaction where reaction conditions are key. [Link]
-
Ichinotsubo, D., et al. (1984). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Gan. Study demonstrating the strong pH-dependence of stability for a nitroso compound. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Review on the general importance of pH for the stability of pharmaceutical compounds. [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Study on the pH stability of various phenolic compounds. [Link]
-
(PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2025). Research on pH-dependent degradation kinetics of a pharmaceutical compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. 4-Hydroxy-1-naphthalenesulfonic acid technical, 70 T 6099-57-6 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies [sielc.com]
- 9. Separation of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
Welcome to the technical support guide for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid (CAS RN: 3682-32-4), also known as 2-Nitroso-1-naphthol-4-sulfonic acid. This document provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and to troubleshoot potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid?
This compound is a solid, typically appearing as an orange to brown powder or crystal.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2] While some suppliers indicate storage at room temperature (15-30°C) is acceptable[1][3], a recommended temperature of below 15°C in a dark location is preferable for long-term stability.[1] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, storage under an inert gas atmosphere (e.g., argon or nitrogen) is a best practice to minimize degradation from both moisture and atmospheric oxygen.[1]
Q2: What are the primary factors that cause this compound to degrade?
The degradation of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid is primarily influenced by three environmental factors:
-
Moisture: The compound is hygroscopic, and the absorption of water can initiate hydrolytic degradation pathways or act as a medium for other reactions.[1] It is critical to store it in a desiccated environment.[3]
-
Light: Similar to related naphthalene-based compounds and dyes, prolonged exposure to light, particularly UV light, can cause photodegradation.[4][5] This process can break chemical bonds or alter the chromophoric structure, leading to a loss of potency and a change in color.
-
Oxidizing Agents: The molecule is susceptible to oxidation. It should be stored away from strong oxidizing agents.[5][6][7] Reaction with atmospheric oxygen, especially under elevated temperature or humidity, can also contribute to gradual degradation.
Q3: My vial of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid has changed color. Does this indicate degradation?
A significant change in color or physical appearance is a strong indicator of chemical degradation. The compound in its pure form is an orange to brown crystalline powder.[1] If you observe the powder becoming darker, clumping together (a sign of moisture absorption), or showing a noticeable fade, it is highly likely that the compound has degraded. Such material should be analytically tested for purity before use or discarded to ensure the integrity of your experimental results.
Q4: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. What specific handling precautions should I take?
Given its hygroscopic nature, minimizing exposure to atmospheric moisture during handling is crucial.[1]
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric water onto the cold powder.
-
Weighing: Conduct weighing operations as quickly as possible, preferably in a glove box with a controlled inert atmosphere or in a room with low humidity.
-
Storage: Immediately after use, tightly reseal the container, preferably flushing the headspace with an inert gas like argon or nitrogen before sealing. For long-term storage, using a primary container with a secure seal and placing it inside a secondary, sealed container with a desiccant is recommended.
Troubleshooting Guide for Stability Issues
This guide addresses specific issues that may arise during the use of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, providing insight into the underlying causes and actionable solutions.
Issue 1: Inconsistent Experimental Results or Apparent Loss of Potency
-
Symptoms: You may observe a decrease in expected signal, lower reaction yield, or a shift in analytical readouts (e.g., spectrophotometry, chromatography) when using an older batch of the compound compared to a new one.
-
Underlying Cause: Chemical degradation reduces the concentration of the active compound in the weighed solid. Degradation products can also actively interfere with your experiment, either by inhibiting a reaction or by introducing confounding signals in your analytical method.
-
Recommended Actions:
-
Quarantine the Suspect Lot: Immediately cease using the material from the suspect vial to prevent further generation of unreliable data.
-
Prepare Fresh Stock Solutions: If you have been using a stock solution, discard it and prepare a fresh one from the solid material for immediate testing. If results are still inconsistent, the solid is likely compromised.
-
Analytical Verification: Perform a purity analysis on the suspect solid material using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or a new batch. The appearance of new peaks or a reduction in the main peak's area percentage confirms degradation. See the protocol below for a recommended HPLC method.[8]
-
Issue 2: Poor Solubility or Visible Particulates in a Newly Made Solution
-
Symptoms: The solid material does not dissolve as expected in a solvent where it is known to be soluble, or a freshly prepared solution appears cloudy or contains particulates.
-
Underlying Cause: Degradation can lead to the formation of less soluble byproducts or polymers. If the compound has absorbed a significant amount of water, its effective solubility characteristics may also change.
-
Recommended Actions:
-
Verify Solvent Quality: Ensure the solvent is pure, dry, and of the appropriate grade. Contaminants in the solvent can react with the compound or reduce its solubility.
-
Attempt Gentle Dissolution: Try aiding dissolution with gentle warming or sonication, but be cautious, as excessive heat can accelerate the degradation of any remaining viable compound.
-
Filter and Re-evaluate: If gentle methods work, filter the solution through a 0.22 µm syringe filter to remove insoluble particulates. Analyze the filtrate's concentration and purity via UV-Vis spectrophotometry or HPLC to determine if enough active compound remains for your application.
-
Discard if Necessary: If the material remains largely insoluble, it is a clear sign of severe degradation. The lot should be discarded.
-
Data Summary and Visualization
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Degradation |
| Temperature | Cool (<15°C)[1] | High temperatures, freeze-thaw cycles | Heat accelerates chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Dry, Inert (Nitrogen/Argon)[1] | Humid air, ambient oxygen | The compound is hygroscopic and susceptible to oxidation.[1] |
| Light | In the dark (amber vial/opaque container)[3][5] | Direct sunlight, prolonged UV exposure | Naphthalene derivatives can be photosensitive, leading to photodegradation.[4] |
| Container | Tightly sealed, airtight container | Loosely capped vials, open containers | Prevents ingress of atmospheric moisture and oxygen. |
| Compatibility | Store in isolation | Proximity to strong oxidizing agents, acids, bases | Avoids direct chemical reactions that degrade the compound.[5] |
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting flowchart for degradation issues.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, adapted from established methods for related compounds.[8] Method optimization may be required for your specific equipment and column.
Objective: To separate the parent compound from potential degradation products and quantify its purity as a percentage of the total peak area.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)[8]
-
Sample of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid (or formic acid).
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of ~0.5 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λ-max of the compound (determine by UV scan, typically in the 250-280 nm range for naphthalenesulfonic acids).
-
Column Temperature: 30°C
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Interpretation: A pure sample should show a single major peak. The presence of multiple smaller peaks, especially those not present in a reference sample, indicates the presence of impurities or degradation products.
-
References
- Grokipedia. Naphthol Green B.
- Biosynth. Naphthol Green B | 19381-50-1.
- SIELC Technologies. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
- Chem-Impex. Naphthol green B.
- Synerzine.
- Spectrum Chemical. SAFETY DATA SHEET - 4-AMINO-3-HYDROXY-1-NAPHTHALENE SULFONIC ACID, REAGENT, ACS.
- Carl ROTH.
- Szabo-Scandic.
- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- MP Biomedicals. Safety Data Sheet - 8-Anilino-1-naphthalene Sulfonic Acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- TCI America.
- TCI EUROPE N.V. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid 3682-32-4.
- Santa Cruz Biotechnology. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | CAS 3682-32-4.
- Chemos GmbH & Co. KG.
- TCI Chemicals.
- TCI Chemicals. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4.
Sources
- 1. 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid | 3682-32-4 | TCI AMERICA [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mpbio.com [mpbio.com]
- 4. grokipedia.com [grokipedia.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Sensitivity in Assays Using 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid
Welcome to the technical support guide for methods based on 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, commonly known as Nitroso-N salt or 2-Nitroso-1-naphthol-4-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and FAQs to enhance the sensitivity and reliability of your spectrophotometric analyses.
As Senior Application Scientists, we understand that robust and sensitive assays are paramount. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your results effectively.
Part 1: Core Principles & Sensitivity Enhancement
This section addresses fundamental questions about optimizing your assay for maximum sensitivity and overcoming common hurdles related to the reaction chemistry.
Q1: My signal is weak. How can I fundamentally increase the sensitivity of my assay?
A1: Weak signal, or low absorbance, is a common challenge that can often be addressed by enhancing the molar absorptivity of the analyte complex or by pre-concentrating the sample.
-
Micellar Enhancement: The primary method for boosting sensitivity is the incorporation of a surfactant, such as Sodium Dodecyl Sulphate (SDS), into the reaction medium.[1] The formation of micelles creates a microenvironment that enhances the solubility and stability of the metal-ligand complex (e.g., the tris(1-nitroso-2-naphtholato) cobalt(III) complex). This often leads to a significant increase in molar absorptivity and a bathochromic shift (shift to a longer wavelength), moving the signal away from potential interferences.[1] This technique conveniently eliminates the need for hazardous organic solvent extraction steps.[1]
-
Preconcentration: For samples with extremely low analyte concentrations, preconcentration is a powerful strategy. This involves selectively retaining the analyte from a large volume of the sample onto a solid support and then eluting it in a much smaller volume. One effective method involves passing the sample through a column packed with an adsorbent like naphthalene loaded with the ion-pair of 2-nitroso-1-naphthol-4-sulfonic acid and a quaternary ammonium salt.[2] The concentrated analyte can then be dissolved in a small volume of solvent for measurement, dramatically increasing its effective concentration.[2]
-
Derivative Spectrophotometry: If your signal is obscured by a sloping baseline or overlapping spectra from interfering substances, second- or fourth-derivative spectrophotometry can be employed. This mathematical technique enhances the resolution of overlapping peaks and can significantly improve both sensitivity and selectivity.[2]
Q2: What is the role of pH in this reaction, and how critical is its control?
A2: pH is one of the most critical parameters in this assay. The reaction between 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid and metal ions involves the deprotonation of the hydroxyl group to form the chelate.
-
Mechanism: The formation of the stable colored complex is highly pH-dependent. An optimal pH ensures that the ligand is in the correct form to react and that the resulting metal complex is stable.
-
Optimization: The optimal pH varies depending on the target metal and the reaction medium. For example, the determination of Cobalt(II) in an SDS micellar medium is optimal at pH 5.0, whereas other systems might require a pH of 7.0.[1] It is essential to use a suitable buffer solution (e.g., acetate buffer for pH 5.0) to maintain a stable pH throughout the experiment. Failure to control pH is a primary source of poor reproducibility.
Q3: My complex seems to be precipitating out of solution. Why is this happening and how can I prevent it?
A3: Precipitation of the metal-ligand complex is a known issue, particularly with certain metal ions like cobalt, due to the low aqueous solubility of the resulting chelate.[3]
-
Causality: The formation of a neutral, bulky complex reduces its interaction with the polar water solvent, leading to precipitation, which will cause erroneously low and unstable absorbance readings.
-
Solution: The use of a micellar agent like SDS is the most effective solution.[1] The hydrophobic core of the SDS micelles encapsulates the insoluble metal complex, while the hydrophilic outer layer keeps the entire structure suspended in the aqueous solution. This not only prevents precipitation but also enhances the signal as described in Q1. Ensure the SDS concentration is above its critical micelle concentration (CMC) for this effect to occur.
Part 2: Troubleshooting Common Experimental Issues
This section is formatted as a troubleshooting guide to help you quickly identify and resolve specific problems encountered during your experiments.
Problem Area: Inconsistent or Drifting Absorbance Readings
| Question | Potential Causes | Recommended Solutions |
| Q: My absorbance readings are unstable or drifting. | 1. Instrument Not Warmed Up: The spectrophotometer's lamp has not reached thermal equilibrium.[4] 2. Sample Settling/Precipitation: The complex is falling out of solution or the sample is not homogeneous.[5] 3. Air Bubbles: Bubbles in the cuvette are scattering the light beam.[4] 4. Environmental Factors: Vibrations or significant temperature fluctuations are affecting the instrument.[4] | 1. Always allow the spectrophotometer to warm up for at least 15-30 minutes before use.[4] 2. Ensure your sample is well-mixed. If precipitation is suspected, incorporate a surfactant like SDS (see Q1 & Q3). 3. Gently tap the cuvette to dislodge bubbles before placing it in the holder.[4] 4. Ensure the instrument is on a stable, vibration-free surface away from drafts.[4] |
| Q: I am getting poor reproducibility between replicates. | 1. Inconsistent Cuvette Handling: Fingerprints, smudges, or scratches on the cuvette's optical surfaces. 2. Variable Timing: The time between adding reagents and taking a measurement is not consistent. 3. pH Fluctuation: The pH of the samples is not uniformly controlled. 4. Pipetting Errors: Inaccurate or inconsistent volumes of sample or reagents are being added. | 1. Handle cuvettes only by the frosted sides and wipe the clear windows with a lint-free cloth before each reading. Use the same cuvette for blank and sample where possible.[4] 2. Use a timer to ensure a consistent color development time for all standards and samples.[1] 3. Prepare a master mix of buffer and reagents to add to each sample to ensure consistency. 4. Calibrate your pipettes regularly and use proper pipetting technique. |
Problem Area: Incorrect Absorbance Readings
| Question | Potential Causes | Recommended Solutions |
| Q: My absorbance readings are negative or near zero. | 1. Improper Blanking: The blank solution is incorrect or was measured improperly.[4] 2. Sample Too Dilute: The analyte concentration is below the method's detection limit.[1][5] 3. Cuvette Mismatch: The sample cuvette has a higher absorbance than the blank cuvette. | 1. Ensure the blank contains everything except the analyte (i.e., buffer, reagent, SDS, and matrix). Re-blank the instrument.[4] 2. Prepare a more concentrated sample or use a preconcentration technique (see Q1). 3. Use the same cuvette for both blank and sample measurements for the highest precision.[4] |
| Q: My absorbance is too high (typically > 1.5 AU). | 1. Sample Too Concentrated: The absorbance is outside the linear range of the Beer-Lambert law.[4] 2. Incorrect Blank: The blank was not measured, or water was used as a blank instead of a full reagent blank. | 1. Dilute the sample with the same matrix/buffer used for the blank until the absorbance falls within the optimal range (ideally 0.1–1.0 AU).[4] 2. Re-measure the reagent blank and re-read the sample. |
Problem Area: Color Development & Interferences
| Question | Potential Causes | Recommended Solutions |
| Q: The expected color is faint or not developing. | 1. Incorrect pH: The pH is outside the optimal range for complex formation.[1] 2. Reagent Degradation: The 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid solution has degraded. 3. Insufficient Reagent: The concentration of the chelating agent is too low for the amount of analyte present. | 1. Verify the pH of your final solution with a calibrated pH meter and adjust as necessary. Ensure your buffer has sufficient capacity. 2. Prepare a fresh reagent solution. Store the stock solution protected from light and in a refrigerator if recommended. 3. Increase the concentration of the reagent or use a smaller aliquot of the sample. |
| Q: I'm observing turbidity or an unexpected color. | 1. Interfering Ions: Other metal ions in the sample are reacting with the reagent.[3] 2. Precipitation: The complex is precipitating (see Q3). 3. Contamination: Glassware or reagents are contaminated. | 1. Consult literature for potential interfering ions and use appropriate masking agents if necessary. 2. Add a surfactant like SDS to the reaction mixture to prevent precipitation.[1] 3. Use acid-washed glassware and high-purity water and reagents. |
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the typical linear concentration range for cobalt determination with this method?
-
A1: In an SDS micellar medium, a typical linear range is 0.12 - 4.0 µg/mL.[1] This range should always be confirmed by generating a calibration curve with your specific instrument and conditions.
-
-
Q2: How should I prepare and store the 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid reagent solution?
-
A2: Prepare a stock solution by dissolving the solid reagent in deionized water. Gentle warming may be necessary. This solution should be stored in a dark bottle, as it can be light-sensitive, and refrigerated to prolong its shelf life. It is good practice to prepare fresh working solutions weekly.
-
-
Q3: What are the most common interfering ions?
-
A3: Ions such as iron(III), copper, nickel, chromium(III), and vanadium(V) can potentially interfere by forming their own colored complexes or by consuming the reagent.[3] The effects of these interferences can often be minimized by pH optimization, the use of masking agents (e.g., citrate or fluoride), or by using derivative spectrophotometry.
-
-
Q4: How can I validate the results from this spectrophotometric method?
-
A4: A common and highly reliable way to validate your results is through cross-validation with a reference method. Atomic Absorption Spectroscopy (AAS) is a well-established technique for metal analysis and is often used for this purpose due to its high selectivity and sensitivity.[6] A study comparing a derivative spectrophotometric method for Ni(II) with 1-nitroso-2-naphthol to AAS found no significant difference at a 95% confidence level, indicating the potential for comparable results.[6]
-
Part 4: Protocols & Workflows
Experimental Protocol: Spectrophotometric Determination of Cobalt(II) in an SDS Micellar Medium
This protocol is based on the formation of a green-colored cobalt complex enhanced by an anionic micellar solution.[1]
Reagents and Solutions:
-
Standard Cobalt(II) Solution (100 µg/mL): Prepare by dissolving a known weight of high-purity cobalt salt in deionized water with a trace amount of acid to prevent hydrolysis.
-
4-hydroxy-3-nitroso-1-naphthalenesulfonic acid (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of deionized water.
-
Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.
-
Buffer Solution (pH 5.0): Prepare using acetic acid and sodium acetate.
Procedure:
-
Calibration Curve Preparation: a. Pipette aliquots of the standard Cobalt(II) solution (e.g., 0, 0.2, 0.5, 1.0, 2.0, 4.0 mL of a 10 µg/mL working standard) into a series of 10 mL volumetric flasks. This will create standards corresponding to 0, 0.2, 0.5, 1.0, 2.0, and 4.0 µg/mL. b. To each flask, add 1.0 mL of the pH 5.0 buffer solution. c. Add 1.0 mL of the 1.0% SDS solution and swirl to mix. d. Add 1.0 mL of the 0.1% reagent solution. e. Dilute to the 10 mL mark with deionized water, cap, and mix well by inversion. f. Allow the solutions to stand for at least 5 minutes for full color development.[1]
-
Sample Analysis: a. Prepare the sample by dissolving it in a suitable solvent and diluting it so the expected cobalt concentration falls within the calibration range. b. Take a suitable aliquot of the prepared sample solution in a 10 mL volumetric flask. c. Follow the same procedure as for the calibration curve (steps 1b to 1f).
-
Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which for this complex is approximately 436.2 nm.[1] b. Use the "0" standard (the reagent blank) to zero the instrument. c. Measure the absorbance of each standard and the sample solution. d. Plot a graph of absorbance versus concentration for the standards to generate a calibration curve. e. Determine the concentration of cobalt in the sample from its absorbance using the calibration curve.
Visual Workflows
Caption: Logical troubleshooting flow for inaccurate results.
Part 5: Quantitative Data Summary
The following table summarizes key analytical parameters for the spectrophotometric determination of cobalt, highlighting the advantages of using an SDS micellar medium.
| Parameter | Value (in SDS Micellar Medium) | Value (Aqueous/Organic Solvent) |
| Wavelength of Max. Absorbance (λmax) | 436.2 nm [1] | 525 nm [1] |
| Optimal pH | 5.0 [1] | 7.0 [1] |
| Molar Absorptivity (ε) | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ [1] | 1.44 x 10⁴ L mol⁻¹ cm⁻¹ [1] |
| Linear Concentration Range | 0.12 - 4.0 µg/mL [1] | 0.24 - 7.5 ppm [1] |
| Detection Limit | 0.12 µg/mL [1] | 0.06 ppm [1] |
| Stability of Complex | Stable for up to 24 hours [1] | Stable for at least 3 months [1] |
References
-
MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol. MedCrave online. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid. PrepChem.com. Available at: [Link]
-
SIELC Technologies. (2018). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. SIELC Technologies. Available at: [Link]
-
Royal Society of Chemistry. (2014). Spectral properties of 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid and its application for colorimetric determination of trace Fe3+. RSC Publishing. Available at: [Link]
-
ResearchGate. (2007). Spectrophotometric determinations of 2-nitroso-1-naphthol. ResearchGate. Available at: [Link]
-
Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. Available at: [Link]
-
Sper Scientific Direct. (n.d.). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. Available at: [Link]
-
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Biocompare. Available at: [Link]
-
Chemsrc. (n.d.). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Chemsrc. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Tuning the Surface Functionality of Fe3O4 for Sensitive and Selective Detection of Heavy Metal Ions. PMC. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 1-Naphthalenesulfonic acid, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1) - Substance Details. EPA. Available at: [Link]
-
MDPI. (n.d.). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 7-[[[[4-(Acetylamino)phenyl]amino]carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic acid. CAS. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous removal of heavy metal ions by a sulfonic acid-functionalized melamine-based covalent organic framework: optimization by response surface methodology. New Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Column preconcentration of cobalt with the ion pair of 2-nitroso-1-naphthol-4-sulfonic acid–tetradecyldimethylbenzylammonium chloride supported on naphthalene using second-derivative spectrophotometry. Analyst. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column preconcentration of cobalt with the ion pair of 2-nitroso-1-naphthol-4-sulfonic acid–tetradecyldimethylbenzylammonium chloride supported on naphthalene using second-derivative spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. hinotek.com [hinotek.com]
- 5. biocompare.com [biocompare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Issues of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Welcome to the technical support guide for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a compound widely known by its synonyms Naphthol Green B and Acid Green 1 (C.I. 10020).[1] This versatile iron-complex nitroso dye is a staple in many laboratories, primarily used as a vibrant counterstain in histology for collagen and cytoplasm, as well as in industrial applications for dyeing wool, nylon, and paper.[2][3]
Despite its utility, researchers can encounter challenges with its solubility, leading to precipitate formation, inconsistent staining, and unreliable solution concentrations. This guide, structured in a question-and-answer format, provides in-depth troubleshooting protocols and the scientific rationale behind them to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Naphthol Green B?
A1: Naphthol Green B is generally characterized by its high solubility in water and very good solubility in ethanol.[1][4] However, it is practically insoluble in non-polar organic solvents. Its solubility is primarily attributed to the three sulfonic acid groups and its nature as a sodium salt, which promotes ionization in polar solvents. The central iron complex plays a role in its color and structure but less so in its solubility.[1]
For practical purposes, its aqueous solubility is quite high, with one source citing a value of approximately 160 mg/mL at 20°C.[5] This high solubility makes it suitable for preparing concentrated stock solutions.
Table 1: Solubility Profile of Naphthol Green B
| Solvent | Solubility | Reference |
| Water | Very high (~160 mg/mL at 20°C) | [1][4][5] |
| Ethanol | Very soluble | [1] |
| Methanol | Moderately soluble (0.1% w/v) | [6] |
| Formic Acid | Moderately soluble | |
| Glacial Acetic Acid | Insoluble | |
| Non-polar Solvents (e.g., Xylene) | Insoluble |
Q2: I prepared a Naphthol Green B solution, but it's cloudy and has formed a precipitate. What went wrong?
A2: Precipitate formation is the most common issue reported and can stem from several factors. Identifying the root cause is key to resolving the problem. Here are the most likely culprits:
-
pH Imbalance: The dye's solubility and color intensity are most stable in a pH range of 6.0 to 8.5.[3] Extreme pH values can alter the ionization state of the sulfonic acid groups, potentially reducing solubility. In histological applications, it is often dissolved in dilute acetic acid (e.g., 0.5%) to create an acidic dye solution that effectively binds to basic tissue components like collagen.[7]
-
High Electrolyte Concentration: The addition of salts (electrolytes) like sodium chloride can significantly decrease the solubility of Naphthol Green B in water.[3][8] This phenomenon, known as "salting out," occurs because water molecules preferentially solvate the salt ions, reducing the amount of free water available to dissolve the dye molecules.
-
Use of Tap Water: Always use distilled or deionized (DI) water. Tap water contains various dissolved minerals and ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These multivalent cations can form insoluble salts with the anionic dye molecules, leading to immediate precipitation.
-
Concentration Exceeding Solubility Limit: While highly soluble, preparing solutions above the saturation point (approx. 160 mg/mL) will naturally lead to precipitation, especially if the temperature of the solution decreases.[3][5]
-
Solvent Incompatibility: Attempting to dissolve the dye in inappropriate solvents, particularly non-polar ones, will result in poor solubility or complete insolubility.[3]
-
Low-Quality Dye: Technical-grade dyes may contain significant amounts of salt impurities or by-products from synthesis, which can act as nucleation sites for precipitation.[9] Using a high-purity or microscopy-grade dye is recommended for consistent results.[6]
Q3: My Naphthol Green B solution was perfectly clear when I made it, but it precipitated after being stored. Why did this happen and can I fix it?
A3: This is a classic case of delayed precipitation, often caused by changes in storage conditions.
-
Causality: The most common reason is a drop in temperature. A solution prepared at room temperature or with gentle warming may be stable, but if stored in a colder environment (like a refrigerator), the solubility limit can decrease, causing the dye to crash out of solution. Evaporation of the solvent from a stored solution can also increase the dye concentration beyond its solubility limit.
-
Troubleshooting Protocol: You can often rescue the solution. Follow the detailed steps in the "Protocol for Re-solubilizing Precipitated Naphthol Green B" section below. The core principle involves gentle warming and agitation to increase the kinetic energy and re-dissolve the precipitate.
Q4: What is the correct procedure for preparing a stable aqueous solution for histology?
A4: For histological applications, a slightly acidic solution is typically used to promote staining of basic proteins like collagen.[7]
See "Protocol for Preparation of a 0.5% Naphthol Green B Staining Solution" for a detailed, step-by-step methodology. The key principles are:
-
Use high-purity reagents (dye and water).
-
Dissolve the dye in the aqueous component before adding other reagents like acids.
-
Add the powder gradually to the vortexing solvent to prevent clumping.
-
Use gentle heat if necessary, but avoid boiling.
-
Filter the final solution to ensure clarity and remove any micro-particulates.
Troubleshooting Guides and Protocols
Troubleshooting Flowchart for Naphthol Green B Precipitation
If you encounter a precipitate, use this logical flowchart to diagnose the potential cause.
Caption: A troubleshooting flowchart for addressing Naphthol Green B precipitation.
Experimental Protocols
Protocol for Preparation of a 0.5% Naphthol Green B Staining Solution (100 mL)
This protocol is adapted for common histological use, such as in a Masson's Trichrome stain variation.[7]
-
Materials:
-
Naphthol Green B powder (Microscopy Grade)
-
High-purity deionized (DI) water
-
Glacial acetic acid
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
-
-
Procedure:
-
Weigh out 0.5 g of Naphthol Green B powder.
-
Add approximately 80 mL of DI water to the volumetric flask.
-
Place the magnetic stir bar in the flask and place it on the stirrer. Start stirring to create a vortex.
-
Slowly add the 0.5 g of Naphthol Green B powder to the vortex. This prevents clumping and aids dissolution.
-
Allow the solution to stir for 10-15 minutes until all powder is visibly dissolved. The solution should be a clear, deep green.
-
Add 0.5 mL of glacial acetic acid to the solution.
-
Continue stirring for another 5 minutes.
-
Add DI water to bring the final volume to the 100 mL mark.
-
For optimal clarity and to remove any potential micro-precipitates, filter the solution using a 0.45 µm syringe filter into a clean, labeled storage bottle.
-
Store at room temperature, tightly capped, and protected from light.
-
Protocol for Re-solubilizing Precipitated Naphthol Green B
This protocol should be used for solutions that have precipitated upon storage.
-
Initial Assessment: Visually confirm that the precipitate is the green dye and not microbial growth or contamination.
-
Procedure:
-
Loosen the cap of the storage bottle to prevent pressure buildup.
-
Place the bottle in a water bath set to 40-50°C. Do not exceed 60°C , as higher temperatures could potentially degrade the dye over time.
-
Agitate the solution intermittently by swirling the bottle every 5-10 minutes. Alternatively, place a magnetic stir bar in the solution and set it on a warming stir plate.
-
Continue gentle warming and agitation until the precipitate is fully redissolved. This may take 30-60 minutes.
-
Once clear, remove the solution from the heat and allow it to cool slowly to room temperature. Rapid cooling can cause re-precipitation.
-
If the solution remains clear at room temperature, it can be used. If it precipitates again upon cooling, the concentration is likely too high for the storage temperature. In this case, it is best to prepare a fresh, slightly more dilute solution.
-
Visualization of Key Chemical Features
The chemical structure of Naphthol Green B dictates its behavior in solution. The sulfonate groups are key to its high water solubility.
Caption: Key structural features of Naphthol Green B influencing its solubility.
References
-
Sciencemadness Wiki. (2016, November 27). Naphthol Green B. Retrieved from [Link]
-
StainsFile. Naphthol Green B. Retrieved from [Link]
-
Grokipedia. Naphthol Green B. Retrieved from [Link]
-
Wikipedia. (n.d.). Naphthol Green B. Retrieved from [Link]
-
chemsrc.com. (2025, September 14). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Naphthol Green B Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitroso-1-naphthalene-sulfonic acid tetrahydrate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Photodegradation of Naphthol Green B in the presence of semiconducting antimony trisulphide. Retrieved from [Link]
-
ResearchGate. (n.d.). Feasibility of naphthol green-B dye adsorption using microalgae: thermodynamic and kinetic analysis. Retrieved from [Link]
-
CAMEO. (2022, October 19). Naphthol green B. Retrieved from [Link]
-
Histology Procedures. (n.d.). Procedures. Retrieved from [Link]
-
Deswater. (n.d.). Feasibility of naphthol green-B dye adsorption using microalgae: thermodynamic and kinetic analysis. Retrieved from [Link]
-
Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Naphthol Green B. Retrieved from [Link]
-
PubMed. (2024, September 10). Dataset on the decolorization of Naphthol Green B using a UV/sulfite system: Optimization by response surface methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]
Sources
- 1. stainsfile.com [stainsfile.com]
- 2. Naphthol Green B - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Naphthol Green B for microscopy Hist., for complexometry 19381-50-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for HPLC Separation of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
Welcome to the technical support center for the HPLC analysis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are robust, reproducible, and scientifically sound.
Understanding the Analyte: Key Chemical Properties
Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. This molecule possesses a sulfonic acid group, a hydroxyl group, and a nitroso group attached to a naphthalene core. These functional groups dictate its behavior in a reversed-phase HPLC system.
-
Sulfonic Acid Group: This is a strong acid, meaning it will be ionized (negatively charged) across a wide pH range. This high polarity can lead to poor retention on traditional C18 columns.
-
Hydroxyl Group: This phenolic group is weakly acidic and its ionization state is pH-dependent.
-
Nitroso Group & Naphthalene Core: These contribute to the molecule's hydrophobicity and UV absorbance.
The interplay of these groups makes mobile phase optimization, particularly pH control, a critical factor for achieving successful separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, providing explanations and actionable solutions.
Q1: I am seeing significant peak tailing for my analyte. What is the likely cause and how can I fix it?
A1: The Cause of Peak Tailing
Peak tailing for this compound is most often caused by secondary interactions between the negatively charged sulfonate group and any positively charged sites on the HPLC column's stationary phase.[1] These sites are typically exposed, acidic silanol groups (-Si-OH) on the silica backbone of the column packing material.[1] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols can deprotonate to form negatively charged silanates (-Si-O-), which can then interact with any residual positive charges or engage in cation-exchange mechanisms, leading to peak tailing of acidic compounds.[2]
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to minimize peak tailing is to suppress the ionization of the silanol groups. By lowering the pH of the mobile phase to between 2.5 and 3.5, the silanol groups will be protonated and therefore neutral, reducing the unwanted secondary interactions.[3] Phosphoric acid or formic acid are common choices for this purpose.[4][5]
-
Use of an Appropriate Buffer: A buffer is essential to maintain a constant mobile phase pH, which is critical for reproducible retention times and peak shapes. Phosphate buffers are effective in the pH range of 2-4.[6] For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.[7]
-
Increase Buffer Concentration: If peak shape does not improve with pH adjustment alone, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask the residual active sites on the stationary phase.[8]
-
Column Selection: Consider using a column with a modern, high-purity silica that has been effectively end-capped. End-capping is a process that chemically bonds a small, inert compound to the unreacted silanol groups, thereby minimizing their availability for secondary interactions. Columns specifically designed for polar analytes or those with "low silanol activity" can also provide significant improvements.[9]
Q2: My analyte has very poor or no retention on a C18 column. What adjustments can I make?
A2: The Challenge of Retaining Polar Compounds
The highly polar nature of the sulfonic acid group in 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- leads to its strong affinity for the polar mobile phase and weak interaction with the non-polar C18 stationary phase, resulting in poor retention.
Solutions:
-
Decrease the Organic Modifier Concentration: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the strength of the mobile phase by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[10] Start with a low organic concentration and gradually increase it to achieve the desired retention time.
-
Mobile Phase pH and Ion Suppression: As discussed for peak tailing, controlling the mobile phase pH is critical. While the sulfonic acid will remain ionized, ensuring the phenolic hydroxyl group is not ionized (by keeping the pH well below its pKa) will increase the overall hydrophobicity of the molecule and improve retention.[11]
-
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, a different column chemistry may be necessary.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This allows for better interaction with polar analytes and can improve retention.
-
Phenyl Phases: The pi-pi interactions between the phenyl rings of the stationary phase and the naphthalene core of the analyte can enhance retention.[2]
-
AQ-type or "Aqueous C18" Columns: These are designed to prevent phase collapse in highly aqueous mobile phases (less than 5% organic), which is often necessary to retain very polar compounds.[12]
-
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: The Importance of System Equilibration and Mobile Phase Stability
Retention time variability is often a sign of an unstable chromatographic system.
Solutions:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, it is crucial to allow sufficient time for the column to re-equilibrate to the initial conditions between injections.
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is not properly controlled with a buffer, small changes in the mobile phase composition or the introduction of the sample can cause pH shifts, leading to changes in the analyte's ionization state and, consequently, its retention time.[8][13] Always use a buffer and ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to ensure robustness.[8][14]
-
Mobile Phase Preparation and Degassing: Inconsistent mobile phase preparation can lead to variability. Always measure components accurately. Ensure the mobile phase is thoroughly degassed to prevent the formation of air bubbles in the pump, which can cause flow rate fluctuations and retention time shifts.[15]
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time drift.[16]
Experimental Protocols and Data
Baseline HPLC Method Protocol
This protocol provides a starting point for the analysis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Optimization will likely be required based on your specific instrumentation and separation goals.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B).
Data Presentation: Effect of Mobile Phase Parameters on Retention
The following table summarizes the expected effects of key mobile phase parameters on the retention and peak shape of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
| Parameter Change | Effect on Retention Time | Effect on Peak Shape | Rationale |
| Increase % Acetonitrile | Decrease | Generally minimal effect | Increases mobile phase elution strength. |
| Decrease % Acetonitrile | Increase | May improve for early eluting peaks | Decreases mobile phase elution strength, increasing interaction with the stationary phase. |
| Increase Mobile Phase pH | Potential Decrease | Potential for increased tailing | Increases ionization of the phenolic hydroxyl group, making the molecule more polar. Also increases silanol ionization.[13] |
| Decrease Mobile Phase pH | Potential Increase | Improved symmetry | Suppresses ionization of the phenolic hydroxyl group and silanol groups, increasing hydrophobicity and reducing secondary interactions.[3] |
| Increase Buffer Strength | Minimal effect | Can improve symmetry | Helps to mask residual active sites on the stationary phase.[8] |
Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow for troubleshooting and optimizing the mobile phase for this analysis.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Effect of pH on analyte ionization state.
References
- SIELC Technologies. (2018, February 16). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
- Chemsrc. (n.d.). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Limited.
- Cosmo Bio Co., Ltd. (n.d.). T1. Poor peak shape.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- PubChem. (n.d.). 4-Hydroxy-3-nitroso-1-naphthalene-sulfonic acid tetrahydrate.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of 1-Naphthalenesulfonic acid, 3-[[2,4-dimethoxy-6-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-4-hydroxy- on Newcrom R1 HPLC column.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- University College London. (n.d.). HPLC solvents and mobile phase additives.
- Pharma Education. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Dolan, J. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- SIELC Technologies. (n.d.). Separation of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro- on Newcrom R1 HPLC column.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Sources
- 1. hplc.eu [hplc.eu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies [sielc.com]
- 5. Separation of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. welch-us.com [welch-us.com]
- 9. Separation of 1-Naphthalenesulfonic acid, 3-[[2,4-dimethoxy-6-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. hplc.eu [hplc.eu]
- 13. moravek.com [moravek.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing Assays and Minimizing Background with 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
Welcome to the technical support guide for 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid. As Senior Application Scientists, we understand that robust and reproducible assay results are paramount. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to help you minimize background signal and maximize the performance of this versatile analytical reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent's properties, handling, and application.
Q1: What is 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid and what are its primary applications?
A1: 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid (CAS RN: 3682-32-4), also known as 2-Nitroso-1-naphthol-4-sulfonic acid, is an analytical reagent.[1] Its chemical structure allows it to form colored complexes with metal ions, making it useful in spectrophotometric and colorimetric assays.[2] It also serves as a common intermediate in the synthesis of various dyes.[3] Its utility in drug development and research stems from its role as an indicator and a reagent in quantitative analysis, where a clear signal above background is critical.
Q2: What are the critical storage and handling conditions for this reagent?
A2: Proper storage is crucial for maintaining the reagent's integrity. It should be kept in a dry, cool, and well-ventilated place with the container tightly closed.[4] A key factor to consider is its light sensitivity; therefore, it must be protected from direct sunlight to prevent degradation.[4] While the material is stable under normal conditions, exposure to incompatible materials like strong oxidizing agents, strong acids, or strong bases should be avoided.[4][5]
Q3: How important is the purity of the reagent for minimizing background signal?
A3: Reagent purity is a critical, yet often overlooked, factor in high-background issues. This compound is commercially available in technical or practical grades, which can have purities around 70-85%.[3] The impurities in these lower-grade materials can interfere with the assay, either by producing their own signal or by quenching the desired signal, leading to poor signal-to-noise ratios. For sensitive applications, using a high-purity grade (>98.0%) is strongly recommended.[6] If you are using a technical grade and experiencing issues, purification of the reagent may be necessary to achieve reliable results.[3]
Q4: What are the recommended solvents and typical concentration ranges?
A4: The sulfonic acid group generally imparts water solubility. For analytical techniques like HPLC, the mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile.[7] For stock solutions, preparation in a suitable organic solvent like methanol or acetonitrile is common.[2] The optimal final concentration is highly application-dependent. It is essential to perform a titration experiment to determine the lowest concentration that provides a robust signal for your analyte of interest while keeping the background signal minimal.
Section 2: Troubleshooting Guide: High Background Signal
High background is the most common issue that can mask specific signals and invalidate results. This guide provides a systematic approach to identifying and resolving the root cause.
Problem: I am observing a high, non-specific background signal in my assay. What are the potential causes and solutions?
High background is rarely caused by a single factor. It's often a combination of issues related to reagents, protocol steps, or sample composition. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for high background signal.
Cause 1: Reagent Purity and Quality
-
The "Why": As mentioned in the FAQ, commercial "practical" grade 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid can contain significant impurities.[3] These contaminants may fluoresce, absorb at the detection wavelength, or react non-specifically with other assay components. Furthermore, the reagent is light-sensitive, and degradation products can also contribute to background.[4]
-
The Solution:
-
Verify Purity: Check the certificate of analysis for your reagent lot. For sensitive assays, always opt for the highest purity available.
-
Use Fresh Solutions: Prepare reagent solutions fresh for each experiment. If you must store them, do so in amber vials or wrap them in foil and store them at the recommended temperature for a limited time.
-
Run a Reagent Blank: Always include a control containing only the reagent and buffer (no sample/analyte). A high signal in this blank points directly to a reagent quality issue.
-
Cause 2: Sub-optimal Reagent Concentration
-
The "Why": The principle of mass action dictates that higher concentrations of a reagent will increase the rate of all binding events, both specific and non-specific. Using an excessive concentration of the naphthalenesulfonic acid derivative is a common cause of elevated background that can completely obscure the specific signal.[8]
-
The Solution:
-
Perform a Titration: Systematically test a range of final reagent concentrations (e.g., from 0.1x to 10x your current concentration).
-
Evaluate Signal-to-Noise: For each concentration, measure the signal from a positive control (with analyte) and a negative control (without analyte). The optimal concentration is the one that provides the largest difference between the two, not necessarily the one that gives the highest absolute signal.
-
Cause 3: Inadequate Washing or Blocking Steps
-
The "Why": Washing steps are designed to remove unbound and weakly-bound reagents. If these steps are too short, not numerous enough, or use a buffer with low stringency, the non-specifically bound reagent will be retained, leading to high background.[9] Similarly, in solid-phase or cell-based assays, blocking steps are crucial to prevent the reagent from adhering to the surface or cellular components non-specifically.[8]
-
The Solution:
-
Increase Wash Duration and Frequency: Try increasing the incubation time for each wash and add one or two additional wash steps to your protocol.[9]
-
Increase Wash Stringency: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer to help disrupt weak, non-specific interactions.[9]
-
Optimize Blocking: If applicable to your assay format, increase the blocking time or try a different blocking agent.[8]
-
Cause 4: Matrix Effects and Sample Interference
-
The "Why": The sample itself (e.g., cell lysate, plasma, tissue homogenate) is a complex mixture. Endogenous components within the sample matrix can possess inherent fluorescence or absorbance at your detection wavelength. Alternatively, they may bind non-specifically to the reagent.
-
The Solution:
-
Run a Matrix Blank: Prepare a sample that has gone through the entire preparation process but does not contain the analyte of interest. The signal from this control represents the contribution of the matrix to the background.
-
Implement Sample Cleanup: If matrix effects are significant, incorporate a sample cleanup step. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be effective at removing interfering substances before the assay is performed.[2]
-
Section 3: Experimental Protocols
Adherence to validated protocols is essential for reproducibility. Use these methods as a starting point for your assay development and troubleshooting.
Protocol 3.1: Preparation and Handling of a 10 mM Stock Solution
-
Pre-analysis: Refer to the Certificate of Analysis for the exact molecular weight of your specific lot, as it may be a hydrate.[10] For this example, we will use the anhydrous molecular weight of 253.23 g/mol .
-
Weighing: In a chemical fume hood, accurately weigh out 2.53 mg of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid. Note: Due to its light sensitivity, perform this under subdued lighting where possible.[4]
-
Dissolution: Transfer the powder to a 1.0 mL amber microcentrifuge tube or a clear tube wrapped in aluminum foil. Add 1.0 mL of high-purity acetonitrile or methanol.[2]
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Storage: Store the tightly capped stock solution at 2-8°C, protected from light. For best results, prepare fresh before each experiment.
Protocol 3.2: Systematic Workflow for Reagent Concentration Optimization
This protocol describes how to perform a titration to find the optimal reagent concentration that maximizes the signal-to-noise (S/N) ratio.
Sources
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- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Spectrophotometry using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- versus ICP-OES
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. The choice of analytical technique is pivotal, balancing traditional, cost-effective methods with modern, high-performance technologies. This guide provides an in-depth comparison of two distinct analytical approaches for the quantification of metal ions: a classic colorimetric method utilizing 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (commonly known as Nitroso-R-salt), and the contemporary powerhouse, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
This comparison is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7] The objective is to provide not just a procedural overview, but a causal explanation behind the experimental choices, empowering researchers to make informed decisions for their specific analytical needs.
The Imperative of Method Validation
Before delving into the specifics of each technique, it is crucial to understand the "why" of analytical method validation. The process of validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] This ensures the reliability, consistency, and accuracy of the data generated, which is fundamental for regulatory submissions and maintaining product quality. The core parameters of validation, as outlined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][8]
Method 1: Spectrophotometric Determination of Metal Ions with Nitroso-R-salt
The use of chromogenic reagents for the spectrophotometric determination of metal ions is a well-established and accessible technique.[9][10][11] Nitroso-R-salt is a versatile reagent that forms stable, colored complexes with various metal ions, most notably iron (Fe) and cobalt (Co).[12][13][14] The intensity of the resulting color is directly proportional to the concentration of the metal ion, a principle governed by the Beer-Lambert law.
Causality in Experimental Design for the Nitroso-R-salt Method
The choice of a spectrophotometric method is often driven by its cost-effectiveness, simplicity, and speed, making it highly suitable for routine quality control laboratories.[9][11] The selection of Nitroso-R-salt as the chromogenic agent is based on its ability to form intensely colored complexes, which enhances the sensitivity of the method.[15][16]
The experimental conditions, such as pH and wavelength of analysis, are critical for the success of this method. For instance, the complex between iron(II) and Nitroso-R-salt exhibits maximum absorbance around 720 nm.[16][17] Operating at the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength. The pH of the solution is another critical parameter, as it influences the formation and stability of the metal-ligand complex. An optimal pH ensures complete complexation and a stable color.[14]
Experimental Protocol for Validation of the Nitroso-R-salt Method for Iron
The following is a representative protocol for the validation of a spectrophotometric method for the determination of iron in a pharmaceutical raw material.
1. Preparation of Reagents:
-
Standard Iron Solution (1000 ppm): Dissolve a precisely weighed amount of certified iron standard in a suitable acidic medium and dilute to a known volume.
-
Nitroso-R-salt Solution (0.1% w/v): Dissolve 0.1 g of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- in 100 mL of deionized water.
-
Buffer Solution (pH 5.5): Prepare an acetate buffer to maintain the optimal pH for complex formation.[14]
-
Hydroxylamine Hydrochloride Solution (10% w/v): To reduce any Fe(III) to Fe(II).
2. Validation Parameters:
-
Specificity: To demonstrate specificity, a solution of the pharmaceutical raw material (placebo) is prepared and analyzed. The absence of any significant absorbance at 720 nm confirms that the excipients do not interfere. Additionally, the sample is spiked with other potential metal impurities to ensure they do not form interfering complexes under the analytical conditions.[2][18]
-
Linearity and Range: A series of standard solutions of iron are prepared by diluting the stock solution to concentrations typically ranging from 0.1 to 10 µg/mL. The absorbance of each solution is measured at 720 nm, and a calibration curve of absorbance versus concentration is plotted. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[12][17]
-
Accuracy: The accuracy is determined by spiking the pharmaceutical raw material with known amounts of iron at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery of the added iron is then calculated. The acceptance criterion for recovery is typically between 98% and 102%.[12]
-
Precision:
-
Repeatability (Intra-assay precision): A minimum of six independent measurements of a sample at 100% of the test concentration are performed. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or with different equipment to assess the ruggedness of the method. The RSD between the two sets of data should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve.
Visualization of the Nitroso-R-salt Method Workflow
Caption: Workflow for the determination of elemental impurities by ICP-OES.
Comparative Summary of the Two Methods
| Feature | Spectrophotometry with Nitroso-R-salt | ICP-OES |
| Principle | Colorimetric, based on Beer-Lambert Law | Atomic Emission Spectrometry |
| Selectivity | Dependent on the specificity of the chromogenic reaction; prone to interference from similar ions. [12][13][14] | High, based on unique emission wavelengths; potential for spectral interferences which can be corrected. [20] |
| Sensitivity | Moderate, typically in the ppm (µg/mL) range. [17][19] | High, typically in the ppb (ng/mL) range. [21][22] |
| Multi-element Capability | Single element per analysis | Simultaneous multi-element analysis |
| Speed | Relatively fast for a single element | High throughput for multiple elements |
| Cost | Low initial instrument cost and running costs | High initial instrument cost and running costs |
| Sample Preparation | Simple dissolution and reagent addition | Often requires acid digestion, which can be complex |
| Regulatory Acceptance | Accepted for specific applications, but modern methods are preferred for elemental impurities | The preferred method for elemental impurity testing according to ICH Q3D and USP <232>. [23][24] |
Conclusion: Choosing the Right Method for the Right Purpose
Both spectrophotometry with 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- and ICP-OES are valuable analytical techniques with distinct advantages and limitations.
The spectrophotometric method remains a viable and cost-effective option for the routine quantification of specific metal ions in less complex matrices, particularly when high sensitivity is not a primary requirement. Its simplicity and low cost make it an attractive choice for quality control laboratories with limited resources.
On the other hand, ICP-OES is the undisputed choice for comprehensive elemental impurity testing in pharmaceuticals, as mandated by current regulatory guidelines. Its high sensitivity, multi-element capability, and specificity make it the gold standard for ensuring the safety and quality of drug products.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the target analytes, the required sensitivity, and the applicable regulatory landscape. A comprehensive validation study, as outlined in this guide, is essential to demonstrate the suitability of the chosen method for its intended purpose, thereby ensuring the integrity and reliability of the analytical data.
References
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2009). Nitroso-R-salt as a sensitive spectrophotometric reagent for the determination of paracetamol in pharmaceutical preparations. Baghdad Science Journal, 6(3), 570-577. [Link]
- Chen, J., & Li, Q. (2010). Spectrophotometric determination of copper and iron in magnesium alloy with nitroso-R-salt.
- Støving, C., Jensen, H., & Gammelgaard, B. (2014). Development and validation of an ICP-OES method for quantitation of elemental impurities in tablets according to coming US pharmacopeia chapters. Journal of Pharmaceutical and Biomedical Analysis, 96, 126-133.
- Jovanovska, V., Stefkov, G., Acevska, J., Kalcev, G., & Dimitrovska, A. (2019). Development and validation of ICP-OES method for determination of elemental impurities in some opiаtе alkaloids. Macedonian Pharmaceutical Bulletin, 65(Suppl), 43-44.
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Molecules, 28(16), 6099. [Link]
- van der Meulen, J. H. (1954). The photometric determination of cobalt with nitroso-R-salt. Analytica Chimica Acta, 10, 138-143.
- Moura, C. F. G., & da Silva, J. A. F. (2011). Colorimetric Determination of Iron with Nitroso-R-Salt. In Iron Ores: Properties, Mining and Processing. Nova Science Publishers.
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Systematic Reviews in Pharmacy. Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. National Institutes of Health. [Link]
- Rahman, M. M., Islam, M. S., & Begum, M. (2014). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 6(1), 97-106.
-
United States Pharmacopeia. <233> Elemental Impurities—Procedures. [Link]
- Gusev, S. I., & Bitozhskaya, G. A. (1964). Photometric, colorimetric, and acid-base characteristics of nitroso-R-salt. Zhurnal Analiticheskoi Khimii, 19(6), 714-719.
-
Analytik Jena. (2018). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. [Link]
-
Agilent Technologies. (2021). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. [Link]
- Raju, K. V., & Sastri, C. K. (2011). Reductimetric determination of Nitroso-R-Salt with Iron(II) in buffer medium and in presence of oxalate and the speciation of Ir. Der Pharma Chemica, 3(6), 464-473.
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Spectrophotometric and Spectrofluorimetric Methods for the Determination of Dothiepin Hydrochloride in its Pure and Dosage Forms using Eosin. International Journal of Biomedical Science, 4(4), 313-319.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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IJSART. Emerging Trends In Colorimetric Approaches For Drug Analysis: An In-Depth Review of Methods And Applications. [Link]
- Rao, K. P. (2016). Spectrophotometric Methods in the Analysis of Drugs in Pure and Dosage Forms. Trade Science Inc.
- Popa, G., & Dumitrescu, V. (1981). Spectrophotometric determination of iron with 1-hydroxy-4-sulpho-2-naphthoic acid. Talanta, 28(8), 603-606.
- Singh, S., & Padala, S. (2023). Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide. BioTechniques, 76(1), 15-23.
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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ResearchGate. Method validation on iron determination by spectrophotometric method in aqueous medium. [Link]
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USP. USP 1225 Validation Procedures. [Link]
- United States Pharmacopeia.
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Vikas College of Pharmacy. Development and validation of new ICP-OES Analytical Technique to quantify the contents of Copper, Magnesium & Zinc in “Es. [Link]
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Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Nurchi, V. M., Crisponi, G., Arca, M., & Crespo-Alonso, M. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3014.
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Scribd. USP-NF 1225 Validation of Compendial Procedures. [Link]
- United States Pharmacopeia.
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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ResearchGate. Nitroso-R-salt as a sensitive spectrophotometric reagent for the determination of paracetamol in pharmaceutical preparations. [Link]
-
State of New Jersey Department of Health. Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). [Link]
-
Scribd. 01.ex Name Spectrophotometric Determination of Iron. [Link]
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A Senior Application Scientist's Guide to Cytoplasmic Counterstaining: Naphthol Green B vs. Light Green SF Yellowish
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of histology and pathology, the ability to clearly differentiate cellular components is paramount. While primary stains highlight specific targets, the humble counterstain provides the essential context, coloring the microscopic landscape to reveal tissue architecture. The choice of counterstain is not trivial; it can mean the difference between a crisp, publication-quality image and a muddled field of view.
This guide provides an in-depth comparison of two widely used green counterstains: 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- , known commercially as Naphthol Green B (also Acid Green 1), and Light Green SF Yellowish (Acid Green 5). We will explore their mechanisms, performance characteristics, and optimal applications, supported by detailed protocols and experimental insights to guide your selection.
The Dyes: Chemical Identity and Staining Philosophy
Both Naphthol Green B and Light Green SF Yellowish are anionic (acid) dyes, a class of stains that carry a net negative charge and are used to color basic (acidophilic) tissue components.[1][2] Their primary targets are proteins in the cytoplasm, collagen, and other extracellular matrix structures, which are rich in positively charged amino groups.[1]
-
Naphthol Green B (Acid Green 1) is a unique nitroso dye that forms a coordination complex with iron.[3][4] Structurally, it is an iron complex of a sulfonated 1-nitroso-2-naphthol.[5] This metal-complex nature contributes to its distinct staining properties and stability. It is well-regarded for staining collagen and is a component in some polychrome staining techniques for animal tissues.[6][7]
-
Light Green SF Yellowish (Acid Green 5) is a triarylmethane dye.[8] Unlike Naphthol Green B, it does not contain a metal complex. It is a standard dye in North America for staining collagen, particularly in Masson's trichrome and Papanicolaou stains.[9][10] Its chemical structure features multiple sulfonate groups, which are key to its function as an anionic dye.[11]
The fundamental principle for both dyes is electrostatic interaction. In an acidic staining solution, the sulfonate groups (-SO₃⁻) on the dye molecules are negatively charged. Simultaneously, the amino groups (-NH₂⁺) on tissue proteins (like collagen and cytoplasmic proteins) are protonated and become positively charged. This opposition of charges draws the anionic dye to the acidophilic tissue components, resulting in staining.[12][13]
Mechanism of Action: An Electrostatic Dance
The efficacy of an acid dye is critically dependent on pH. The staining solution must be acidic enough to ensure that tissue proteins maintain a net positive charge, creating "docking sites" for the negatively charged dye molecules. This relationship is the cornerstone of achieving specific and intense staining.
Fig 1. Electrostatic interaction between anionic dyes and tissue proteins.
While both dyes rely on this principle, their molecular size and structure can influence staining patterns, especially in dense connective tissues. Some theories suggest that in complex trichrome stains involving mordants like phosphotungstic acid, the differential staining of collagen versus cytoplasm is also a function of molecular size and tissue permeability.[14]
Performance Comparison: A Head-to-Head Analysis
The choice between Naphthol Green B and Light Green SF Yellowish often comes down to specific experimental needs, including desired color tone, staining intensity, and, critically, photostability.
| Performance Metric | Naphthol Green B (Acid Green 1) | Light Green SF Yellowish (Acid Green 5) | Rationale & Field Insights |
| Color Tone | Clear, vibrant green.[7] | Bright, slightly yellowish green.[10][15] | The choice is often aesthetic or based on providing the best contrast with the primary stain (e.g., a red or brown chromogen). |
| Staining Intensity | Strong and consistent. | Strong, but can be very fast, requiring brief staining times (e.g., 5 seconds) to avoid overstaining.[16] | Light Green SF is highly efficient; protocols often require careful timing to achieve the desired cytoplasmic transparency. |
| Specificity | Excellent for cytoplasm and collagen.[5][6] | Excellent for collagen and general cytoplasm; a key component of Masson's Trichrome.[9][17] | Both show high affinity for acidophilic structures. Specificity is primarily controlled by pH and differentiation steps. |
| Photostability | Good stability and lightfastness reported.[5][7] | Prone to fading, especially with prolonged light exposure.[9] | This is a critical differentiator. For slides that require long-term archiving or will be subjected to repeated, high-intensity microscopic examination, Naphthol Green B is the superior choice. Fast Green FCF is often recommended as a more fade-resistant alternative to Light Green SF.[9][18] |
| pH Sensitivity | Stains effectively in standard acidic solutions (e.g., with acetic acid). | Highly effective in acidic solutions; often formulated with acetic acid to optimize protein protonation.[10] | Both dyes perform optimally under acidic conditions, which is typical for acid dye staining protocols. |
| λmax (Abs. Max) | ~714 nm in water.[3] | ~629-634 nm.[8][9] | This difference in absorption spectra is generally not significant for brightfield microscopy but is a key identifier of the distinct chromophores. |
Experimental Protocols: A Self-Validating System
The following protocols provide a robust starting point for using these dyes as cytoplasmic counterstains after a primary staining procedure (e.g., immunohistochemistry with DAB or a nuclear stain like hematoxylin).
General Histology Workflow
The counterstaining step occurs late in the overall histological workflow, following deparaffinization, rehydration, and primary staining.
Fig 2. Simplified workflow showing the position of counterstaining.
Protocol 4.1: Naphthol Green B Counterstaining
This protocol is designed for stability and provides a vibrant green contrast.
Reagents:
-
Naphthol Green B Staining Solution:
-
Naphthol Green B powder: 0.5 g
-
Distilled Water: 100 mL
-
Glacial Acetic Acid: 0.2 mL
-
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
Methodology:
-
Preparation: Following primary staining (e.g., hematoxylin and eosin differentiation, or IHC), ensure slides are thoroughly rinsed in distilled water.
-
Counterstaining: Immerse slides in the Naphthol Green B staining solution for 3-5 minutes .
-
Causality Note: The acetic acid ensures an acidic environment (pH ~2.5-3.0), which maximizes the positive charge on tissue proteins, thereby promoting strong electrostatic binding of the anionic Naphthol Green B dye.[12]
-
-
Rinse: Briefly rinse the slides in distilled water to remove excess, unbound stain. Do not overwash, as this can reduce staining intensity.
-
Dehydration: Dehydrate the sections through graded alcohols.
-
95% Ethanol: 1 minute
-
100% Ethanol: 2 changes, 1 minute each
-
Self-Validation: Proper dehydration is critical. If water is carried over into the clearing agent, the tissue will appear opaque or cloudy. Ensure alcohols are fresh.
-
-
Clearing: Clear the sections in two changes of xylene or a suitable substitute for 2 minutes each.
-
Mounting: Coverslip with a permanent mounting medium.
Protocol 4.2: Light Green SF Yellowish Counterstaining
This protocol is rapid but requires careful timing to prevent overstaining.
Reagents:
-
Light Green SF Yellowish Staining Solution:
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
Methodology:
-
Preparation: As with the previous protocol, begin with slides that have been through primary staining and are well-rinsed in distilled water.
-
Counterstaining: Immerse slides in the Light Green SF Yellowish staining solution for 5-15 seconds .[16]
-
Causality Note: The staining time is significantly shorter due to the high affinity and smaller molecular size of Light Green SF, which allows for rapid tissue penetration. The time should be optimized for your specific tissue type and desired intensity.
-
-
Rinse: Immediately and briefly rinse slides in distilled water.
-
Dehydration: Dehydrate quickly through graded alcohols.
-
95% Ethanol: 30 seconds
-
100% Ethanol: 2 changes, 1 minute each
-
-
Clearing: Clear in two changes of xylene for 2 minutes each.
-
Mounting: Coverslip with a permanent mounting medium.
Conclusion and Recommendations
Both Naphthol Green B and Light Green SF Yellowish are excellent anionic dyes for providing green cytoplasmic and collagen counterstaining in histology. The decision between them should be guided by the specific demands of the research application.
-
Choose Naphthol Green B when:
-
Long-term stability and photostability are critical. This is the ideal choice for slides intended for archival purposes, teaching collections, or studies involving repeated imaging.[7]
-
A consistent, vibrant, and pure green color is desired.
-
-
Choose Light Green SF Yellowish when:
-
High-throughput and rapid staining are required. Its short staining time makes it highly efficient for large batches.[16]
-
It is part of a standardized, well-established protocol like Masson's Trichrome or Papanicolaou staining, where its specific properties are required for the differential staining effect.[17][19]
-
Fading is not a primary concern, or slides will be imaged shortly after preparation.
-
By understanding the underlying mechanisms and performance characteristics of these two dyes, researchers can make an informed choice to generate clear, high-contrast histological data that is both beautiful and scientifically robust.
References
- CP Lab Safety. (n.d.). Light Green S.F. Yellowish Solution Histology Stain, 500mL.
- Newcomer Supply. (n.d.). Light Green SF Yellowish 0.1%, Aqueous, Special Stain Histo Lab.
- MedchemExpress. (n.d.). Light green SF yellowish (Acid Green 5) | Fluorescent Dye.
- StainsFile. (n.d.). Light Green SF Yellowish - Dyes for Histology.
- GSP Chem. (n.d.). Naphthol Green B | Histological Staining & Environmental Applications.
- Biognost. (n.d.). LIGHT GREEN S.F. powder dye, C.I. 42095.
- Wikipedia. (2023). Naphthol Green B.
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A Senior Application Scientist's Guide to the Accuracy and Precision of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Nitroso-R-Salt) Based Assays
For researchers and professionals in drug development and analytical sciences, the quantitative determination of metal ions is a frequent necessity. Cobalt, a crucial micronutrient and a component of Vitamin B12, can also be a contaminant in various matrices.[1] Among the array of analytical techniques available, colorimetric assays offer a balance of simplicity, cost-effectiveness, and accessibility. This guide provides an in-depth analysis of a classic colorimetric method: the 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (commonly known as Nitroso-R-Salt or NRS) based assay. We will explore its accuracy and precision, compare it to alternative technologies, and provide actionable protocols to ensure reliable and reproducible results.
The Principle of the Nitroso-R-Salt Assay
The Nitroso-R-Salt assay is a spectrophotometric method primarily used for the determination of cobalt (II) ions.[2][3] The fundamental principle lies in the reaction between Co(II) and Nitroso-R-Salt in a buffered solution to form a stable, water-soluble, red-orange colored complex.[2][3][4] The intensity of the color produced is directly proportional to the concentration of cobalt in the sample, which can be quantified by measuring its absorbance at a specific wavelength, typically between 500 nm and 550 nm.[4][5]
The reaction is highly dependent on pH, with the quantitative formation of the chelate occurring optimally in a slightly acidic to neutral pH range, typically between 6.5 and 7.5.[5] However, the optimal pH can vary depending on the sample matrix and potential interfering ions.[6]
Accuracy and Precision: A Data-Driven Perspective
The performance of any analytical method is defined by its accuracy (closeness to the true value) and precision (reproducibility of measurements). For the Nitroso-R-Salt assay, these parameters are heavily influenced by experimental conditions and the sample matrix.
Precision: The precision of the method is typically reported as the relative standard deviation (RSD). Studies have demonstrated that with proper optimization, the Nitroso-R-Salt assay can achieve high precision. For instance, a modified method for analyzing cobalt in complex samples from bioleaching processes reported an RSD of around 2%.[2][3] Another study reported a standard deviation of 2.1 µ g/100 ml for cobalt determination.[5]
Accuracy: Accuracy is often assessed through recovery studies, where a known amount of analyte is "spiked" into a sample matrix and the percentage recovered is measured. The optimized method for bioleachate samples demonstrated good accuracy, with recovery values (RV%) around 100%.[2][3] This indicates that the method can accurately quantify cobalt even in challenging matrices, provided that interferences are properly managed.
Key Performance Metrics: The sensitivity of the assay is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). An optimized protocol has achieved an LOD of 0.1 mg L⁻¹ and an LOQ of 0.3 mg L⁻¹.[2][3] The linear range of the assay, where the absorbance is proportional to the concentration, has been shown to extend up to 15 mg L⁻¹ with a high correlation coefficient (R² = 0.998).[2][3]
| Parameter | Reported Value | Source |
| Relative Standard Deviation (RSD) | ~2% | [2][3] |
| Accuracy (Recovery %) | ~100% | [2][3] |
| Limit of Detection (LOD) | 0.1 mg L⁻¹ | [2][3] |
| Limit of Quantification (LOQ) | 0.3 mg L⁻¹ | [2][3] |
| Linear Range | Up to 15 mg L⁻¹ | [2][3] |
| Molar Absorptivity | 1.607 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |
The Challenge of Interferences: A Major Determinant of Accuracy
The primary limitation of the Nitroso-R-Salt assay is its susceptibility to interference from other metal ions that are commonly present in biological and environmental samples.[2][4] Nitroso-R-Salt is not entirely specific to cobalt and can form colored complexes with other cations, including:
-
Iron (Fe(II), Fe(III))
-
Copper (Cu(II))
-
Nickel (Ni(II))
-
Manganese (Mn(II))
-
Aluminum (Al(III))
These interfering ions can lead to an overestimation of the cobalt concentration, thereby compromising the accuracy of the assay.[2][4] For example, Fe(II) forms a green complex, while Ni(II) forms an orange one, both of which can absorb light in the same region as the cobalt complex.[2][3]
To ensure the assay is a self-validating system, it is crucial to address these interferences. The trustworthiness of the results hinges on the effective mitigation of these confounding factors.
-
Use of Masking Agents: The most effective strategy is the sequential addition of masking agents that form stable, colorless complexes with the interfering ions, preventing them from reacting with the Nitroso-R-Salt.[2][3]
-
Fluoride ions can be used to mask Al(III) and Fe(III).
-
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that can mask a wide range of metal ions. The key is in the timing of its addition. It should be added after the Co(II)-NRS complex has formed, as the cobalt complex is kinetically stable and will not be readily displaced by EDTA, while other interfering metal complexes will be.
-
-
pH Optimization: The stability of metal-NRS complexes varies with pH. Careful control of the pH (often using an acetate buffer) can help to maximize the formation of the cobalt complex while minimizing the formation of interfering complexes.[6]
-
Wavelength Selection: While the peak absorbance for the Co(II)-NRS complex is often cited around 525 nm, shifting the measurement wavelength to a region with minimal interference, such as 550 nm, has been shown to improve selectivity in complex matrices.[2][3][4]
-
Excess Reagent: Using a large excess of Nitroso-R-Salt can help to suppress some interferences and ensure the complete complexation of all cobalt ions.[5]
Caption: Logical workflow showing mitigation of interferences in the Nitroso-R-Salt assay.
Comparison with Alternative Methods
While the Nitroso-R-Salt assay is valuable, it is essential to understand its position relative to other analytical techniques used for cobalt determination. The primary alternatives are atomic spectroscopy methods, which offer higher sensitivity and selectivity but come with increased cost and complexity.[7][8]
-
Flame Atomic Absorption Spectrometry (FAAS): FAAS is a robust and widely used technique for metal analysis. It offers good sensitivity and is less prone to the chemical interferences seen in colorimetric assays.[7][9]
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS provides significantly lower detection limits than FAAS, making it suitable for ultra-trace analysis.[10]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is one of the most powerful techniques for elemental analysis, offering extremely low detection limits and the ability to perform multi-element analysis simultaneously. However, it has the highest capital and operational costs.[10]
| Feature | Nitroso-R-Salt Assay | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) & ICP-MS |
| Principle | Colorimetry/Spectrophotometry | Atomic Absorption | Atomic Absorption / Mass Spectrometry |
| Selectivity | Moderate; prone to ionic interference | High | Very High to Excellent |
| Sensitivity (LOD) | ~0.1 mg/L (100 ppb) | ~0.01 mg/L (10 ppb) | < 0.001 mg/L (< 1 ppb) |
| Precision (RSD) | Good (~2-5%) | Excellent (<2%) | Excellent (<2-5%) |
| Throughput | Moderate | High | High (especially ICP-MS for multi-element) |
| Cost (Instrument) | Low | Moderate | High to Very High |
| Ease of Use | Simple, straightforward | Requires trained operator | Requires expert operator |
| Key Advantage | Low cost, accessible, rapid | Robust, reliable, good sensitivity | Ultra-high sensitivity, multi-element capability |
| Key Disadvantage | Susceptible to interferences | Higher cost than colorimetry | High capital and operational cost |
Detailed Experimental Protocol: Determination of Co(II) using Nitroso-R-Salt
This protocol is a synthesized example based on established methodologies and incorporates best practices for mitigating interferences.[2][3][11]
Objective: To accurately determine the concentration of Co(II) in an aqueous sample with potential interfering ions.
Materials:
-
Nitroso-R-Salt (NRS) solution (0.4% w/v in deionized water)[11]
-
Acetate buffer solution (pH ~5.5)
-
Sodium Fluoride solution (1% w/v)
-
EDTA solution (0.1 M)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Cobalt standard solution (1000 mg/L)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Step-by-step experimental workflow for the enhanced selectivity Nitroso-R-Salt assay.
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of Co(II) (e.g., 0.5, 1, 2, 5, 10, 15 mg/L) by diluting the 1000 mg/L stock solution.
-
Process these standards in the same manner as the unknown samples (Steps 2-8).
-
Plot a graph of absorbance versus concentration.
-
-
Sample Preparation:
-
Pipette a known volume of the sample into a 25 mL volumetric flask.
-
Causality: This initial volume should be chosen so that the final cobalt concentration falls within the linear range of the calibration curve.
-
-
Masking and Complex Formation:
-
Add 7.5 mL of the acetate buffer solution containing dissolved sodium fluoride to the flask. Swirl to mix.
-
Causality: The buffer establishes the optimal pH for Co(II)-NRS complexation while the fluoride masks potential interference from Al(III) and Fe(III).
-
Add 5.0 mL of the 0.4% Nitroso-R-Salt solution. Mix thoroughly.
-
Causality: This provides a sufficient excess of the chromogenic reagent to drive the reaction to completion for all Co(II) ions.
-
Allow the solution to stand for at least 5 minutes.
-
Causality: This incubation period ensures the kinetically stable Co(II)-NRS complex is fully formed.
-
-
Secondary Masking and Stabilization:
-
Add a specific volume of EDTA solution (to be optimized based on expected interferent levels).
-
Causality: EDTA is added after the Co(II)-NRS complex formation. It will chelate and mask other interfering ions (like Ni(II) and Cu(II)) that may have reacted with NRS or are free in solution, without disrupting the already formed, stable Co(II)-NRS complex.
-
Carefully add a small volume of concentrated H₂SO₄.
-
Causality: Acidification helps to stabilize the complex and can decompose excess unreacted Nitroso-R-Salt.
-
-
Measurement:
-
Dilute the solution to the 25 mL mark with deionized water and mix well.
-
Prepare a reagent blank using deionized water instead of the sample and following the same procedure.
-
Set the spectrophotometer to 550 nm and zero the instrument using the reagent blank.
-
Measure the absorbance of the standards and the unknown sample.
-
-
Calculation:
-
Determine the concentration of cobalt in the sample by comparing its absorbance to the calibration curve.
-
Remember to account for any initial dilutions made to the sample.
-
References
- An Alternative Method Extraction of Trace Amounts of Cobalt (II) in Water Samples by Modified Nano Nickel Oxide.
-
Wünsch, G. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-179. [Link]
-
The photometric determination of cobalt with nitroso‐R‐salt. ResearchGate. [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. National Institutes of Health. [Link]
- Platinum-Cobalt Standard Colorimetric Method for Detecting W
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. MDPI. [Link]
-
Zhang, F., Wang, B., & Zhang, J. (2024). Novel Spectrophotometric Method for Robust Detection of Trace Copper and Cobalt in High-Concentration Zinc Solution. MDPI. [Link]
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Willard, H., & Kaufman, S. (1947). Colorimetric determination of cobalt using nitroso-R salt. Industrial & Engineering Chemistry Analytical Edition. [Link]
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How do you detect cobalt in water? Reddit. [Link]
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Raju, K. V. (2011). Reductimetric Determination of Nitroso-R-Salt with Iron(II) in Phosphoric Acid Medium. Asian Journal of Chemistry, 23(4), 1690-1692. [Link]
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Colorimetric Determination of Iron with Nitroso-R-Salt. ResearchGate. [Link]
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Analytical Method Validation for Cobalt Determination on Organic Fertilizer. AIP Publishing. [Link]
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A Colorimetric Method for Trace Level Determination of Cobalt in Natural and Waste Water Samples. Taylor & Francis Online. [Link]
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Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry. MDPI. [Link]
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Simultaneous Determination of Cobalt (II) and Nickel (II) By First Order Derivative Spectrophotometry in Micellar Media. ResearchGate. [Link]
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Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. [Link]
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Hussein, A. F., et al. (2016). Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . Human Journals. [Link]
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Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. [Link]
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A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION. [Link]
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Iqbal, M., et al. (2010). Spectrophotometric estimation of cobalt with ninhydrin. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines. [Link]
-
Spectrophotometric Determination of Cobalt (II) and Chromium(III) Ions using the new (Azo) Compound and their Applications. University of Kerbala College of Science Department of Chemistry. [Link]
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inter-laboratory study of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- for quality control
An Inter-Laboratory Comparison Guide for the Quality Control of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, a critical chemical intermediate and analytical reagent. We will delve into the design and execution of an inter-laboratory study to validate a primary analytical method, compare its performance against alternative techniques, and offer field-proven insights for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity through self-validating protocols and grounding our recommendations in authoritative standards.
Introduction: The Analyte and Its Significance
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (CAS 3682-32-4) is the organic ligand that forms the basis of the well-known dye, Naphthol Green B.[1][2][3] In its most common commercial form, three of these ligand molecules coordinate with an iron(III) ion to create the Naphthol Green B complex (CAS 19381-50-1), a versatile green dye.[2][4] The purity and concentration of the foundational ligand are paramount, as they directly impact the performance, safety, and regulatory compliance of final products across various industries.
This compound's utility extends from textile dyeing and histology to environmental monitoring, where it can be used for detecting heavy metals.[4][5][6] Given this broad applicability, a standardized and rigorously validated QC method is not merely beneficial but essential for ensuring batch-to-batch consistency and reliable experimental outcomes. This guide addresses that need by proposing an inter-laboratory study to establish a benchmark analytical method.
Caption: Relationship between the free ligand and the Naphthol Green B complex.
Part 1: Designing a Robust Inter-Laboratory Study for Method Validation
The cornerstone of any reliable QC protocol is a validated analytical method. An inter-laboratory study is the gold standard for assessing the reproducibility and transferability of a method. Our approach is grounded in the principles outlined by the International Organization for Standardization (ISO), specifically ISO/IEC 17025 for laboratory competence and ISO/IEC 17043 for proficiency testing.[7][8][9]
Causality of Study Design: Why an inter-laboratory study? A method that performs well in a single lab may have hidden variables that cause it to fail elsewhere. By distributing a homogenous sample to multiple qualified labs, we can statistically evaluate the method's precision under varied conditions (different analysts, instruments, and environments), thereby establishing its true robustness.
Experimental Workflow for Inter-Laboratory Validation
The study is designed to validate a UV-Visible (UV-Vis) Spectrophotometric method, chosen for its accessibility, speed, and cost-effectiveness, making it an ideal candidate for routine QC.
Caption: Workflow for the validation of a QC method via inter-laboratory study.
Standardized Protocol: UV-Vis Spectrophotometric Quantification
This protocol is designed to be a self-validating system. Each step includes controls and checks to ensure data integrity.
1. Objective: To determine the concentration and purity of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- using UV-Vis spectrophotometry based on its characteristic absorbance. The deprotonated form of the ligand exhibits a distinct absorption peak around 420 nm.[10]
2. Materials & Equipment:
-
Reference Standard: 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (≥99.5% purity)
-
Test Sample: Homogenized master lot provided by the coordinating laboratory.
-
Reagent: 0.1 M Sodium Hydroxide (NaOH) solution, volumetric.
-
Solvent: Deionized (DI) water, Type 1.
-
Equipment: Calibrated UV-Vis spectrophotometer, calibrated analytical balance, Class A volumetric flasks and pipettes.
3. Standard Preparation (Trustworthiness Check):
-
Accurately weigh approximately 50 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M NaOH. This ensures complete deprotonation for consistent spectral characteristics. This is the Stock Standard Solution .
-
Perform a serial dilution to prepare at least five Working Standard Solutions covering a linear range (e.g., 5, 10, 20, 30, 40 mg/L).
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the provided test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M NaOH.
-
Further dilute this solution with 0.1 M NaOH to fall within the middle of the prepared calibration range.
5. Measurement & System Suitability:
-
Set the spectrophotometer to scan from 350 nm to 550 nm.
-
Use 0.1 M NaOH as the blank.
-
Measure the absorbance of each Working Standard Solution and the prepared Test Sample Solution.
-
System Suitability Test: Construct a calibration curve by plotting absorbance vs. concentration for the Working Standards. The correlation coefficient (r²) must be ≥ 0.999 for the system to be considered suitable for analysis. This step validates the linearity and instrument performance before analyzing the unknown.
6. Calculation:
-
Determine the concentration of the Test Sample Solution from the linear regression equation of the calibration curve.
-
Calculate the purity of the test sample using the following formula: *Purity (%) = (Calculated Concentration × Dilution Factor × Initial Volume) / (Initial Sample Weight × 10)
7. Data Reporting:
-
Report the full absorbance spectra, the calibration curve with r² value, individual absorbance readings, the calculated concentration, and the final purity percentage.
Part 2: Performance Comparison with Alternative Analytical Methods
While UV-Vis spectrophotometry is excellent for routine QC, certain applications, such as impurity profiling or trace elemental analysis, demand more sophisticated techniques. This section compares the validated UV-Vis method with two powerful alternatives: High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Alternative Method 1: Reverse-Phase HPLC
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[1] It offers superior specificity compared to spectrophotometry, allowing for the separation and quantification of the main compound from its impurities.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase: A gradient of A) Water with 0.1% Phosphoric Acid and B) Acetonitrile with 0.1% Phosphoric Acid. The use of an acidifier like phosphoric acid ensures sharp peak shapes for sulfonic acid compounds.[1][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (a common wavelength for aromatic compounds) and at the λmax of the main peak.
-
Injection Volume: 10 µL.
-
Standard/Sample Preparation: Dissolve accurately weighed samples in a water/acetonitrile mixture.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle of Operation: ICP-MS is an elemental analysis technique capable of detecting metals and non-metals at ultra-trace concentrations.[12] It atomizes and ionizes the sample in a high-temperature plasma, then separates and quantifies the ions based on their mass-to-charge ratio.
Application in Quality Control: For Naphthol Green B, the iron-containing complex, ICP-MS is the definitive method for accurately quantifying the iron content. For the free ligand, it serves as an essential tool to screen for trace metal contamination, which can be critical in pharmaceutical and electronic applications. Its sensitivity far exceeds that of other methods, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12]
Comparative Performance Guide
The following table summarizes the key performance characteristics of each analytical method, providing a clear guide for selecting the appropriate technique based on the specific quality control objective.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Molecular Absorbance | Chromatographic Separation | Elemental Mass Analysis |
| Primary Application | Rapid concentration & purity checks | Impurity profiling, stability testing, precise quantification | Trace elemental impurity analysis, metal content verification |
| Specificity | Moderate (susceptible to interference from spectrally similar impurities) | High (separates individual components) | Very High (differentiates elements and isotopes) |
| Sensitivity | mg/L (ppm) range | mg/L to µg/L (ppm to high ppb) range | µg/L to ng/L (ppb to ppt) range |
| Throughput | High | Moderate | Moderate to Low |
| Cost (Instrument) | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Conclusion and Expert Recommendations
The inter-laboratory study outlined in this guide provides a clear pathway to validating UV-Vis spectrophotometry as a reliable, cost-effective, and accessible method for routine quality control of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Its high throughput and simplicity make it the ideal choice for batch release testing where the primary concern is verifying concentration and overall purity against a known standard.
However, for a comprehensive quality control strategy, a multi-tiered approach is recommended:
-
For R&D and Method Development: HPLC is indispensable. Its ability to separate and identify unknown impurities is critical for understanding degradation pathways and establishing robust product specifications.
-
For High-Purity Applications: When the material is intended for use in pharmaceutical, biological, or electronics manufacturing, ICP-MS analysis for trace metal contaminants is mandatory. Regulatory bodies increasingly require stringent control over elemental impurities.[12][13]
By selecting the appropriate analytical tool for the task, researchers and manufacturers can ensure the quality, safety, and efficacy of their products, backed by scientifically sound and validated data.
References
-
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies. (URL: [Link])
-
Naphthol Green B - Wikipedia. (URL: [Link])
-
Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions - MDPI. (URL: [Link])
-
Evolution of the absorbance spectra of Naphtol green B directly exposed... - ResearchGate. (URL: [Link])
-
ISO standards in chemical testing and measurement - Chemist Ai. (URL: [Link])
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Techniques for Metal Ion Determination in Samples - INTERNATIONAL JOURNAL OF PHARMACEUTICAL EDUCATION AND RESEARCH (IJPER). (URL: [Link])
-
(PDF) Techniques for Metal Ion Determination in Samples - ResearchGate. (URL: [Link])
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (URL: [Link])
-
ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC. (URL: [Link])
-
Innovative Microfluidic Technologies for Rapid Heavy Metal Ion Detection - MDPI. (URL: [Link])
-
(PDF) Validation of spectrophotometric method to detect and quantify nitrite in ham pate. (URL: [Link])
-
Analysis of Complexation Interactions between Metal Ions and Drugs Under Pseudo-physiological pH Conditions by a High-throughput. (URL: [Link])
-
Sourcing High-Quality Naphthol Green B (Acid Green 1) for Your Business. (URL: [Link])
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review - Asian Journal of Pharmaceutical Analysis. (URL: [Link])
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (URL: [Link])
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (URL: [Link])
-
The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories | CPI International. (URL: [Link])
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What Does ISO Mean in Chemistry? - TJCY. (URL: [Link])
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What Are ISO Standards? - ReAgent Chemicals. (URL: [Link])
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Separation of 1-Naphthalenesulfonic acid, 3-[[2,4-dimethoxy-6-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
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III Analytical Methods. (URL: [Link])
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Reference materials - Eurachem. (URL: [Link])
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comparative analysis of different synthesis routes for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
In the landscape of specialty chemicals, 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and coordination complexes like Naphthol Green B, presents a compelling case for the critical analysis of its synthetic pathways.[1][2] The strategic placement of its functional groups—hydroxyl, nitroso, and sulfonic acid on a naphthalene core—offers a rich playground for synthetic chemists. However, the efficiency, selectivity, and environmental impact of its production are heavily dependent on the chosen synthetic route.
This guide provides an in-depth comparative analysis of two primary synthesis routes for 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Understanding the Core Chemistry: Sulfonation and Nitrosation
The synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid fundamentally involves two key electrophilic aromatic substitution reactions:
-
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the naphthalene ring. This is typically achieved using sulfuric acid or oleum.[3]
-
Nitrosation: The introduction of a nitroso group (-NO) onto the naphthalene ring, usually accomplished with a source of nitrous acid, such as sodium nitrite in an acidic medium.[4]
The sequence of these two reactions dictates the two primary synthetic routes, each with its own set of advantages and challenges.
Route A: The Sulfonation-First Approach
This route commences with the sulfonation of 1-naphthol, followed by the nitrosation of the resulting hydroxynaphthalenesulfonic acid intermediate.
Caption: Synthetic pathway for Route A.
Mechanistic Considerations and Experimental Choices
The sulfonation of 1-naphthol is a kinetically and thermodynamically controlled process. The hydroxyl group is an activating ortho-, para-director. At lower temperatures, the reaction favors the formation of the 2-sulfonic acid isomer (kinetic product). However, to obtain the desired 4-sulfonic acid isomer (thermodynamic product), the reaction is typically carried out at a higher temperature, which allows for the reversible sulfonation to favor the more stable product.[5]
The subsequent nitrosation of 1-naphthol-4-sulfonic acid is directed by the powerful activating effect of the hydroxyl group to the ortho position (position 2). However, the IUPAC name of the final product is 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, indicating the numbering of the naphthalene ring.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Naphthol-4-sulfonic Acid
-
To a stirred solution of concentrated sulfuric acid, carefully add 1-naphthol in portions, maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into a beaker containing ice water.
-
The precipitated 1-naphthol-4-sulfonic acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
-
Dissolve the synthesized 1-naphthol-4-sulfonic acid in water and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
After the addition, continue stirring for 1-2 hours.
-
The product, 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid, precipitates from the solution.
-
Collect the product by filtration, wash with a small amount of cold water, and dry.
Route B: The Nitrosation-First Approach
This alternative route begins with the nitrosation of 2-naphthol to form 1-nitroso-2-naphthol, followed by a sulfonation reaction, which in this case proceeds via a bisulfite addition mechanism.
Caption: Synthetic pathway for Route B.
Mechanistic Considerations and Experimental Choices
The nitrosation of 2-naphthol readily occurs at the 1-position due to the activating effect of the hydroxyl group.[6] The subsequent reaction with sodium bisulfite is not a direct electrophilic substitution. Instead, it is believed to proceed through a nucleophilic addition of the bisulfite ion to the nitroso compound, followed by rearrangement and acidification to yield the sulfonic acid. This pathway is analogous to the initial steps in the synthesis of 1-amino-2-naphthol-4-sulfonic acid.[7]
Experimental Protocol: Route B
Step 1: Synthesis of 1-Nitroso-2-naphthol
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0°C in an ice-salt bath and add a solution of sodium nitrite.[6]
-
Slowly add sulfuric acid dropwise while vigorously stirring and maintaining the temperature at 0°C.[6]
-
Continue stirring for an additional hour at low temperature.
-
Collect the precipitated 1-nitroso-2-naphthol by filtration and wash thoroughly with water.[6]
Step 2: Synthesis of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
-
Create a paste of the moist 1-nitroso-2-naphthol with water and cool it to 5°C.
-
Rapidly add a concentrated solution of sodium bisulfite. The solid should dissolve within a few minutes.
-
Filter the solution to remove any resinous byproducts.
-
Treat the filtrate with concentrated sulfuric acid, ensuring a strongly acidic solution.
-
Allow the solution to stand, then warm it to approximately 50°C and let it stand overnight. The product will solidify.
-
Collect the solid product by filtration and wash it thoroughly with water. A yield of around 90% can be expected for this step.[6]
Comparative Analysis
| Feature | Route A: Sulfonation-First | Route B: Nitrosation-First |
| Starting Material | 1-Naphthol | 2-Naphthol |
| Key Intermediates | 1-Naphthol-4-sulfonic acid | 1-Nitroso-2-naphthol |
| Selectivity Control | Can be challenging in the sulfonation step, potentially leading to isomeric impurities.[5] | Generally good selectivity in both the nitrosation and sulfonation (bisulfite addition) steps. |
| Reaction Conditions | Sulfonation requires elevated temperatures (120-130°C). Nitrosation is performed at low temperatures (0-5°C). | Both nitrosation and the initial bisulfite addition are conducted at low temperatures (0-5°C). The final acidification and heating are moderate (around 50°C). |
| Potential Yield | Dependent on the efficiency of separating the 4-sulfonic acid isomer. | High yields, potentially around 90% for the second step, have been reported for analogous reactions.[6] |
| Process Complexity | Involves high-temperature control and potential for byproduct separation. | Involves handling of a potentially unstable nitroso intermediate, but the reaction sequence is well-established for similar compounds. |
| Green Chemistry Aspects | Use of high temperatures increases energy consumption. | Milder reaction conditions overall may be more energy-efficient. |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways for the synthesis of 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid.
Route A is conceptually straightforward but poses a significant challenge in controlling the regioselectivity of the initial sulfonation step. Achieving high purity of the desired 1-naphthol-4-sulfonic acid intermediate is crucial for the success of the subsequent nitrosation and may require careful optimization of reaction conditions or purification steps.
Route B , while starting from 2-naphthol, appears to offer better control over selectivity. The nitrosation of 2-naphthol is a well-described and high-yielding reaction. The subsequent sulfonation via bisulfite addition is also reported to be efficient for analogous transformations. From an industrial and scalability perspective, the milder reaction conditions and potentially higher overall yield and purity make Route B the more promising and reliable approach .
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or manufacturer, including the availability of starting materials, the scale of production, and the desired purity of the final product. Further process optimization and characterization would be necessary to fully validate the performance of each route on a larger scale.
References
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1-Nitroso-2-naphthol - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather - Scirp.org. (2014, May 6). Retrieved January 15, 2026, from [Link]
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Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]
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NITROSO-β-NAPHTHOL - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
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Exploring the Synthesis and Applications of 1-Naphthol-5-Sulfonic Acid. (n.d.). Retrieved January 15, 2026, from [Link]
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Chemical Properties and Synthesis of 1-Naphthol-4-Sulfonic Acid. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | SIELC Technologies. (2018, February 16). Retrieved January 15, 2026, from [Link]
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Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition - ResearchGate. (1993). Retrieved January 15, 2026, from [Link]
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performance characteristics of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- as an indicator
An Expert Guide to the Performance of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Naphthol Green B) as a Metallochromic Indicator
Introduction
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, more commonly known as Naphthol Green B or Acid Green 1, is a synthetic, water-soluble nitroso dye.[1][2] Structurally, it is a coordination complex of iron, where the organic ligand is a sulfonated derivative of 1-nitroso-2-naphthol.[3][4] While widely employed in histology for staining collagen and in the textile industry, its role in analytical chemistry is of significant interest to researchers.[2][3] In this capacity, it functions as both a pH indicator and, more specifically, as a metallochromic indicator in complexometric titrations for the determination of metal ion concentrations.[1][3]
This guide provides an in-depth analysis of the performance characteristics of Naphthol Green B as an indicator. It moves beyond a simple recitation of properties to offer a comparative perspective against a well-established alternative, Eriochrome Black T (EBT). We will delve into the mechanistic principles, provide validated experimental protocols explaining the causality behind procedural choices, and present data to guide researchers in selecting the appropriate indicator for their analytical needs.
Part 1: The Underlying Chemistry of Metallochromic Indicators
Complexometric titrations are a cornerstone of analytical chemistry, relying on the formation of stable, soluble complexes between a metal ion and a complexing agent, or ligand.[5][6] The success of these titrations hinges on the accurate detection of the equivalence point, where the moles of the titrant added are stoichiometrically equivalent to the moles of the analyte. Metallochromic indicators are organic dyes that signal this endpoint through a distinct color change.[6]
The mechanism is a competitive binding process governed by complex stability:
-
Initial State: Before the titration begins, a small amount of the indicator (H₂In⁻) is added to the metal ion solution (Mⁿ⁺), which is buffered to a specific pH. The indicator binds with a fraction of the metal ions to form a stable, distinctly colored metal-indicator complex (MInⁿ⁻²).
-
Titration: A strong complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA), is added as the titrant. EDTA forms a highly stable, colorless complex with the free metal ions (M-EDTA).
-
Endpoint: At the equivalence point, the titrant has complexed all the free metal ions. The very next drop of titrant displaces the indicator from the metal-indicator complex, as the M-EDTA complex is significantly more stable. This releases the free indicator (HIn²⁻), which has a different color from the metal-indicator complex. This sharp color transition signals the endpoint of the titration.
A critical requirement is that the metal-indicator complex must be less stable than the metal-titrant complex to ensure the indicator is displaced at the endpoint.[6]
Caption: General mechanism of a metallochromic indicator in complexometric titration.
Part 2: A Comparative Analysis: Naphthol Green B vs. Eriochrome Black T
To objectively evaluate Naphthol Green B, it is best compared against a benchmark indicator. Eriochrome Black T (EBT) is one of the most common metallochromic indicators used for determining water hardness (Ca²⁺ and Mg²⁺) and other metal ions.[7]
| Feature | Naphthol Green B | Eriochrome Black T (EBT) |
| Chemical Class | Iron complex of a nitroso dye[3][4] | Azo dye[7] |
| Typical Analytes | Ca²⁺, Cr³⁺ (in specific methods)[5][8] | Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ca²⁺ (with Mg²⁺)[9] |
| Effective pH Range | Typically used in non-alkaline or slightly basic media[8] | pH 7–11 (buffered, typically to pH 10 for Mg/Ca)[6] |
| Color Change | Green (as background) or varies with metal | Wine Red (Metal Complex) to Sky Blue (Free Indicator) at pH 10[6] |
| Solution Stability | Aqueous solutions are highly stable | Aqueous/alcoholic solutions are unstable and degrade over days[7] |
| Primary Role | Often used as a stable background or screening dye to enhance the endpoint of another indicator[5][8] | Primary indicator providing a direct color change[6] |
Expert Insights:
-
Eriochrome Black T provides a very distinct and widely recognized red-to-blue color transition, making it an excellent primary indicator.[6] However, its major drawback is the poor stability of its solutions, which requires fresh preparation.[7] Furthermore, EBT can be "blocked" by certain metal ions like Cu²⁺ or Ni²⁺, where the indicator binds so strongly that EDTA cannot displace it, leading to a failed titration.
-
Naphthol Green B demonstrates superior solution stability. However, its primary value in modern analytical chemistry is often not as a standalone indicator producing a color change. Instead, it is frequently employed as an inert screening dye.[8] Its constant green background color can make the color transition of a primary indicator (like PAR or murexide) appear sharper and more easily discernible to the human eye, improving accuracy.[5][8] For example, a transition from reddish-orange to yellow can be difficult to pinpoint, but a transition from a muddy brown (red-orange + green) to a pure green is much more dramatic.
Part 3: Validated Experimental Protocols
The choice of protocol depends on the analyte and the reaction kinetics. A direct titration is simple and fast, while a back-titration is necessary when the metal-EDTA reaction is slow or when no suitable indicator for direct titration is available.
Protocol 1: Direct Titration of Magnesium using Eriochrome Black T (A Baseline Comparison)
This standard protocol is used to determine the concentration of Mg²⁺ and serves as a reference for typical complexometric titrations.
Causality: The solution is buffered to pH 10 because the Mg-EDTA complex is stable at this pH, and it is the optimal pH for the EBT indicator's color transition.[6]
Methodology:
-
Preparation: Pipette 25.00 mL of the unknown Mg²⁺ solution into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 50 mL of deionized water.
-
Buffering: Add 2 mL of an ammonia-ammonium chloride buffer solution to maintain the pH at approximately 10.
-
Indicator Addition: Add 2-3 drops of freshly prepared Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color.
-
Titration: Titrate with a standardized 0.01 M EDTA solution. Swirl the flask continuously.[10]
-
Endpoint Detection: The endpoint is reached when the solution undergoes a sharp color change from the last traces of red to a pure sky blue. Record the volume of EDTA added.
-
Replicates: Repeat the titration at least twice more for precision.[11]
Protocol 2: Back-Titration for Chromium(III) Determination using a PAR/Naphthol Green B Indicator System
This advanced protocol demonstrates a practical application of Naphthol Green B as a screening dye. Direct titration of Cr³⁺ with EDTA is impractical due to the extremely slow reaction rate at room temperature.
Causality: A known excess of EDTA is added first, and the solution is heated to force the slow-reacting Cr³⁺ to form the stable Cr-EDTA complex. The remaining, unreacted EDTA is then titrated with a standard Zn²⁺ solution. Zinc is used because it reacts quickly with EDTA and is compatible with the PAR indicator. Naphthol Green B provides a constant green background, making the PAR color change from yellow to reddish-orange more vivid.[8]
Caption: Experimental workflow for the back-titration of Chromium(III).
Methodology:
-
Analyte Preparation: Pipette 10.00 mL of the Cr³⁺ sample into a 250 mL Erlenmeyer flask.
-
EDTA Addition: Add a precise and known excess volume (e.g., 25.00 mL) of standardized 0.01 M EDTA solution.
-
Complexation: Gently boil the solution for 15 minutes to ensure the complete formation of the [Cr-EDTA]⁻ complex. The solution should develop the violet color of the complex.
-
Cooling and Buffering: Cool the flask to room temperature. Add approximately 80 mL of deionized water and buffer the solution to the optimal pH for the PAR indicator (typically pH 4-6).
-
Indicator Addition: Add 2-3 drops of 4-(2-pyridylazo)-resorcinol (PAR) indicator and 2-3 drops of Naphthol Green B solution. The solution should appear yellowish-green.
-
Back-Titration: Titrate the excess EDTA with a standardized 0.01 M ZnSO₄ solution until the color sharply changes to a stable reddish-orange.[8]
-
Calculation:
-
Moles of total EDTA added = M_EDTA × V_EDTA
-
Moles of excess EDTA (from Zn²⁺ titration) = M_Zn × V_Zn
-
Moles of EDTA reacted with Cr³⁺ = Moles of total EDTA - Moles of excess EDTA
-
Since Cr³⁺ reacts with EDTA in a 1:1 ratio, Moles of Cr³⁺ = Moles of EDTA reacted with Cr³⁺.
-
Conclusion
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Naphthol Green B) is a competent indicator in analytical chemistry, but its performance characteristics position it in a more specialized role compared to workhorse indicators like Eriochrome Black T. While EBT offers a distinct, primary color change for many common metal ions, its instability is a notable drawback.
The primary strength of Naphthol Green B lies in its exceptional stability and its utility as a background screening dye.[8] In complex titrations where the primary indicator's endpoint is subtle, the addition of Naphthol Green B can significantly enhance visual acuity, leading to more precise and accurate results. For researchers developing robust analytical methods, particularly for challenging analytes requiring back-titration, Naphthol Green B is a valuable tool for optimizing endpoint detection.
References
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Chem-Impex. (n.d.). Naphthol Green B. Retrieved from Chem-Impex website.[1]
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Grokipedia. (n.d.). Naphthol Green B. Retrieved from Grokipedia website.[3]
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Selinus, W. (Ed.). (2004). Complexometric Titrations. In Encyclopedia of Analytical Science (2nd ed.). Elsevier.[5]
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Caltabiano, F., et al. (2008). EDTA excess Zn(II) back-titration in the presence of 4-(2-pyridylazo)-resorcinol indicator and naphthol green beta as inert dye for determining Cr(III) as Cr(III)/EDTA complex: application of the method to a leather industry wastewater. Journal of Hazardous Materials, 151(2-3), 356-63.[8]
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GSP Chem. (n.d.). Naphthol Green B | Histological Staining & Environmental Applications. Retrieved from GSP Chem website.[2]
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ChemicalBook. (n.d.). Naphthol green B mixed indicator. Retrieved from ChemicalBook website.[12]
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Nile Chemicals. (n.d.). Naphthol Green B. Retrieved from Nile Chemicals website.
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Alfa Chemistry. (n.d.). Acid and Base pH Indicator Reference Guide. Retrieved from Alfa Chemistry website.[13]
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Helmenstine, A. M. (2020). pH Indicator Chart - Colors and Ranges. Science Notes and Projects.[14]
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Wikipedia. (n.d.). Naphthol Green B. Retrieved from Wikipedia website.[4]
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SlideShare. (2020). Complexometric Titrations. Retrieved from SlideShare.[6]
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LabXchange. (n.d.). Choose the pH Indicator. Retrieved from LabXchange.[15]
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Metrohm. (2020). Photometric complexometric titration. Retrieved from Metrohm website.[9]
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GSP Chem. (2024). Understanding Color Indicators and Their Role in Scientific Research. Retrieved from GSP Chem website.[16]
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Delloyd's Lab-Tech. (n.d.). Complexometric Titration Indicators. Retrieved from 50Megs.[7]
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University of California, Davis. (n.d.). Experiment 11 - Acid-Base Titration Procedure. Retrieved from UC Davis Chemistry Department.[10]
-
DePauw University. (n.d.). Acid-Base Titrations. Retrieved from DePauw University Chemistry Department.[11]
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SIELC Technologies. (2018). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. Retrieved from SIELC Technologies.[17]
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AUT Chemistry Department. (2021). In The Lab: How to do a titration – properly. YouTube.[18]
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Medical University of Lublin. (n.d.). I. ACID-BASE NEUTRALIZATION, TITRATION. Retrieved from Medical University of Lublin.[19]
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MDPI. (2021). Mixed Micellar Solubilization of Naphthol Green B Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions. Polymers, 13(16), 2758.[20]
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American Association of Chemistry Teachers. (2024). Classroom Resources | How to Perform a Titration. Retrieved from AACT.[21]
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Sciencemadness Wiki. (2016). Naphthol Green B. Retrieved from Sciencemadness Wiki.[22]
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Sigma-Aldrich. (n.d.). Naphthol green B (C.I. 10020) indicator. Retrieved from Sigma-Aldrich website.[23]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Naphthol Green B)
This guide provides an in-depth technical comparison and procedural overview for conducting cross-reactivity studies on 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, the core ligand of the dye complex Naphthol Green B. It is intended for researchers, scientists, and drug development professionals who are developing analytical methods, particularly immunoassays, for the detection of this small molecule in complex matrices such as environmental or biological samples.
Introduction: The Analytical Challenge of Naphthol Green B
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is the organic ligand that forms a coordination complex with iron to create Naphthol Green B (also known as Acid Green 1, C.I. 10020).[1][2] This synthetic nitroso dye is widely used in the textile industry for dyeing wool and silk, in histology for staining collagen, and in the manufacturing of paper and soaps.[1][3] Its prevalence in industrial applications raises concerns about its potential as an environmental contaminant in wastewater.[4]
Developing a robust analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA), for monitoring Naphthol Green B is crucial. However, a significant challenge in immunoassay development is ensuring specificity. Cross-reactivity, the phenomenon where antibodies raised against a specific antigen also bind to other structurally similar molecules, can lead to false-positive results and inaccurate quantification.[5][6] This guide will walk through the principles, experimental design, and execution of a cross-reactivity study for a hypothetical Naphthol Green B immunoassay.
The Foundation of Specificity: Immunoassay Development for a Hapten
Small molecules like the Naphthol Green B ligand are not immunogenic on their own and are referred to as haptens. To elicit an immune response and generate specific antibodies, the hapten must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8][9] This hapten-carrier conjugate is then used to immunize an animal model to produce antibodies that can recognize the hapten.
The development of a competitive immunoassay for Naphthol Green B would typically follow these key stages:
-
Hapten Synthesis and Conjugation: A derivative of the Naphthol Green B ligand is synthesized with a reactive functional group that allows for covalent linkage to the carrier protein.
-
Immunization and Antibody Production: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.
-
Assay Development: A competitive ELISA format is established. In this format, the Naphthol Green B in a sample competes with a labeled form of the hapten (e.g., an enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of Naphthol Green B in the sample results in a lower signal from the labeled hapten, and vice-versa.[8][10][11]
Identifying Potential Cross-Reactants
The specificity of an immunoassay is determined by the degree to which the antibodies bind exclusively to the target analyte. Cross-reactivity is a critical parameter to evaluate, and it is influenced by the structural similarity of other compounds that may be present in the sample matrix. For a Naphthol Green B immunoassay, potential cross-reactants would include:
-
Structurally Related Nitroso Dyes: Other dyes that share the nitroso-naphthol core structure are prime candidates for cross-reactivity.
-
Naphthol Sulfonic Acid Derivatives: The core structure of the Naphthol Green B ligand is a naphthol sulfonic acid. Various isomers and related compounds could potentially interact with the antibody.
-
Precursors and Degradation Products: The chemical precursors used in the synthesis of Naphthol Green B, as well as its potential environmental degradation products, should be tested.
The following diagram illustrates the structural similarities between Naphthol Green B's ligand and potential cross-reactants.
Experimental Protocol for Cross-Reactivity Assessment
A competitive ELISA is the most common format for assessing the cross-reactivity of small molecule immunoassays.[12] The following is a detailed, step-by-step methodology for this type of experiment.
Materials:
-
High-binding 96-well microtiter plates
-
Purified anti-Naphthol Green B antibody
-
Naphthol Green B standard
-
Potential cross-reactant compounds
-
Naphthol Green B-enzyme conjugate (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the purified anti-Naphthol Green B antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the antibody solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Naphthol Green B standard and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed concentration of the Naphthol Green B-enzyme conjugate for 30 minutes.
-
Wash the blocked plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until a color develops (typically 15-30 minutes).
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Plot the absorbance values against the logarithm of the concentration for the Naphthol Green B standard and each cross-reactant to generate sigmoidal dose-response curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculation of Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Naphthol Green B / IC50 of Cross-Reactant) x 100
Comparative Data and Interpretation
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Naphthol Green B Immunoassay
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Naphthol Green B | Naphthalene core with nitroso, hydroxyl, and sulfonic acid groups | 5.0 | 100 |
| 1-Nitroso-2-naphthol | Naphthalene core with nitroso and hydroxyl groups | 25.0 | 20.0 |
| 2-Naphthol-6-sulfonic acid | Naphthalene core with hydroxyl and sulfonic acid groups | 150.0 | 3.3 |
| Martius Yellow | Naphthalene core with two nitro groups and a hydroxyl group | >1000 | <0.5 |
| Naphthol Yellow S | Naphthalene core with two nitro groups, a hydroxyl, and a sulfonic acid group | >1000 | <0.5 |
| 1-Naphthol | Naphthalene core with a hydroxyl group | 800.0 | 0.6 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical cross-reactivity patterns observed in immunoassays for small molecules and informed by data from related dye immunoassays.
Interpretation of Results:
-
High Cross-Reactivity: A compound with a high percent cross-reactivity (e.g., 1-Nitroso-2-naphthol) indicates that the antibody recognizes it with significant affinity. This is likely due to the shared nitroso-naphthol structure, which is a key epitope for antibody binding.
-
Moderate to Low Cross-Reactivity: Compounds with lower percent cross-reactivity (e.g., 2-Naphthol-6-sulfonic acid and 1-Naphthol) are less likely to interfere with the assay unless present at very high concentrations. The absence of the nitroso group significantly reduces antibody recognition.
-
Negligible Cross-Reactivity: Compounds with very low or negligible cross-reactivity (e.g., Martius Yellow and Naphthol Yellow S) are not expected to cause significant interference in the assay. Although they are also naphthol derivatives, the presence of bulky nitro groups instead of a nitroso group likely prevents effective binding to the antibody's active site.
Conclusion and Best Practices
The development of a specific immunoassay for 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (Naphthol Green B) is a viable approach for its sensitive detection. However, a thorough cross-reactivity study is an indispensable part of the assay validation process to ensure the reliability and accuracy of the results.
Key Takeaways for Researchers:
-
Rational Hapten Design: The design of the hapten used for immunization is critical in determining the specificity of the resulting antibodies.
-
Comprehensive Testing: A panel of structurally related compounds, including precursors, metabolites, and other molecules likely to be present in the sample matrix, should be tested for cross-reactivity.
-
Quantitative Analysis: The calculation of IC50 values and percent cross-reactivity provides a quantitative measure of assay specificity.
-
Context is Key: The acceptable level of cross-reactivity depends on the intended application of the assay and the expected concentrations of potential interfering compounds in the samples.
By following the principles and protocols outlined in this guide, researchers can develop and validate highly specific immunoassays for Naphthol Green B and other small molecule targets, leading to more accurate and reliable data in their scientific endeavors.
References
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
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The Chemistry of Dyestuff. Dyestuffs. XV. Nitroso and Nitro Dyestuffs. Coloriasto. [Link]
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Nitroso Dyes. Rang Udhyog. [Link]
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Nitroso dye. CAMEO. [Link]
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Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. Journal of Materials Chemistry B (RSC Publishing). [Link]
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Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules | Bioconjugate Chemistry. ACS Publications. [Link]
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Hapten synthesis and antibody production for the development of a melamine immunoassay. PubMed. [Link]
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Nitroso and nitro dyes | 9 | Conn's Biological Stains | R.W. Horobin. Taylor & Francis eBooks. [Link]
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Immunoassay of red dyes based on the monoclonal antibody of β-naphthol. PubMed. [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
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New Methods For Hapten Bioanalysis. Aptamer Group. [Link]
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[Research for development of immunoassay kits for hapten]. PubMed. [Link]
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Naphthol Green B. Wikipedia. [Link]
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Competitive ELISA. Creative Diagnostics. [Link]
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Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
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Competitive ELISA protocol. St John's Laboratory. [Link]
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HPLC detection of synthetic dyes in residual waters from wastewater treatment using adsorption on magnetic materials. ResearchGate. [Link]
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Video: Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. JoVE. [Link]
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The Versatility of Naphthalene Sulfonic Acid Derivatives in Modern Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Naphthol Green B | C30H15FeN3Na3O15S3 | CID 154706751. PubChem. [Link]
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Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
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Naphthalene sulfonic acids and derivatives. RHENIUM BIO SCIENCE. [Link]
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Good ELISA Practice - Manual. R-Biopharm AG. [Link]
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How Immunoassays Work. EnviroLogix. [Link]
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Retrospective Approach to Evaluate Interferences in Immunoassay. PMC - NIH. [Link]
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A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. PubMed Central. [Link]
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Martius Yellow. Dyes for Histology - StainsFile. [Link]
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Martius Yellow | S10112 | CAS 605-69-6 | TriStains | Histology. Chemical Worlds. [Link]
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Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC - NIH. [Link]
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Fluorescence immunoassay. PubMed. [Link]
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C.I. Acid Green 1 | C30H15FeN3Na3O15S3 | CID 6915910. PubChem. [Link]
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Naphthol Green B. Grokipedia. [Link]
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Analysis of cross-reactivity between radio -contrast media in 97 hypersensitivity reactions. Clinical and Translational Allergy. [Link]
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Naphthol Green B. Dyes for Histology - StainsFile. [Link]
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Fully human anti-B7-H4 antibody induces lysosome-dependent ferroptosis to reverse primary resistance to PD-1 blockade. Journal for ImmunoTherapy of Cancer. [Link]
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Accepted Manuscript. RSC Publishing. [Link]
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Acid Green 1. Chemsrc. [Link]
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C.I. Acid Green 1 | C30H15FeN3Na3O15S3 | CID 6915910. PubChem. [Link]
-
Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods. PubMed. [Link]
-
Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. MDPI. [Link]
-
Acid Green 1. World dye variety. [Link]
-
Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). NIH. [Link]
-
Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent. [Link]
-
Effect of Sulfonated Azo Dyes on Mouse Tumors | Cancer Research. AACR Journals. [Link]
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- 1. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
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- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
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- 6. quanterix.com [quanterix.com]
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A Comparative Guide to Cobalt Determination: Unveiling the Advantages of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of cobalt is a critical analytical challenge. As a trace element, cobalt plays a dual role: it is an essential component of vitamin B12, yet it can exhibit toxicity at elevated concentrations. This duality necessitates reliable and sensitive analytical methods for its determination in a variety of matrices, from environmental samples to pharmaceutical formulations.
Traditionally, the analyst's toolkit for cobalt determination has been dominated by methods such as spectrophotometry with reagents like 1-nitroso-2-naphthol, and instrumental techniques including Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While effective, these methods present a spectrum of trade-offs in terms of sensitivity, cost, and operational complexity.
This guide introduces a comparative analysis of these traditional methods against a highly efficacious spectrophotometric approach utilizing 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid. We will delve into the underlying chemical principles, present comparative performance data, and provide detailed experimental protocols to empower you in selecting the optimal method for your analytical needs.
The Principle of Spectrophotometric Cobalt Determination
Spectrophotometric methods for cobalt analysis are predicated on the formation of a stable, colored complex between cobalt ions and a chromogenic reagent. The intensity of the color, which is directly proportional to the concentration of the cobalt complex, is quantified by measuring its absorbance at a specific wavelength. The choice of chromogenic reagent is paramount, as it dictates the sensitivity, selectivity, and overall robustness of the assay.
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-: A Superior Chromogenic Agent
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- (in its reactive form as 2-nitroso-1-naphthol-4-sulfonic acid) has emerged as a compelling alternative to more conventional reagents. Its reaction with cobalt(II) ions results in the formation of a highly stable colored complex, enabling sensitive and accurate quantification. A significant advantage of this reagent is its water solubility, which can simplify experimental procedures by obviating the need for organic solvent extractions, a common step in methods employing reagents like 1-nitroso-2-naphthol.
Performance Comparison: 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid vs. Traditional Methods
The efficacy of an analytical method is best assessed through a direct comparison of its key performance indicators. The following table summarizes the performance of the 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid method against traditional spectrophotometric and instrumental techniques for cobalt determination.
| Method | Reagent/Technique | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Limit of Detection (LOD) | Key Advantages | Limitations |
| Proposed Spectrophotometry | 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid | 525[1] | 1.44 x 10⁴[1] | 0.24 - 7.5 µg/mL[1] | 0.06 µg/mL[1] | Good sensitivity, water-soluble reagent, stable complex[1] | Potential for ionic interferences |
| Traditional Spectrophotometry | 1-Nitroso-2-naphthol | 436.2 (in SDS)[2] | 2.05 x 10⁴ (in SDS)[2] | 0.12 - 4.0 µg/mL[2] | 0.12 µg/mL[2] | High sensitivity, especially in micellar media[2] | Often requires solvent extraction, reagent less stable |
| Flame Atomic Absorption Spectrometry (FAAS) | - | 240.7 | Not Applicable | 0.1 - 10 mg/L | ~50 µg/L | High throughput, relatively low cost for instrumental method | Lower sensitivity, matrix interferences |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | - | 240.7 | Not Applicable | 1 - 25 µg/L | ~1 µg/L | High sensitivity for trace analysis | Slower analysis time, susceptible to matrix effects |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | - | Not Applicable | Not Applicable | Sub-µg/L to mg/L | ~0.06 µg/L[3] | Excellent sensitivity and multi-element capability | High capital and operational cost, requires skilled operator |
Experimental Protocols
To provide a practical framework for comparison, we present detailed, step-by-step methodologies for the spectrophotometric determination of cobalt using 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid and the traditional 1-nitroso-2-naphthol method.
Workflow for Spectrophotometric Cobalt Determination
Caption: Generalized workflow for spectrophotometric cobalt determination.
Protocol 1: Cobalt Determination using 4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid
This protocol is adapted from the method described by Wise and Brandt.[1]
-
Reagent Preparation:
-
Cobalt Standard Solution (1000 µg/mL): Dissolve an appropriate amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water.
-
4-hydroxy-3-nitroso-1-naphthalenesulfonic Acid Reagent (1.00 x 10⁻³ M): Dissolve the required amount of the purified reagent in deionized water.
-
Sodium Hydroxide Solution (0.01 M): Prepare by diluting a stock solution of NaOH.
-
-
Calibration Curve Preparation:
-
Pipette aliquots of the cobalt standard solution into a series of 50 mL volumetric flasks to create standards ranging from 0.24 to 7.5 µg/mL.
-
To each flask, add 3.00 mL of the 1.00 x 10⁻³ M reagent solution.
-
Adjust the pH of each solution to 7.0 using the 0.01 M NaOH solution.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
-
Sample Preparation:
-
Transfer a suitable aliquot of the sample solution into a 50 mL volumetric flask.
-
Follow steps 2b to 2d.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample solution at 525 nm against a reagent blank.[1]
-
Plot a calibration curve of absorbance versus cobalt concentration.
-
Determine the cobalt concentration in the sample from the calibration curve.
-
Protocol 2: Traditional Method using 1-Nitroso-2-naphthol in a Micellar Medium
This protocol is based on the enhanced sensitivity method utilizing a surfactant.[2]
-
Reagent Preparation:
-
Cobalt Standard Solution (1000 µg/mL): As described in Protocol 1.
-
1-Nitroso-2-naphthol Reagent: Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% Sodium Dodecyl Sulphate (SDS) solution and dilute to 50 mL with the same SDS solution.
-
SDS Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.
-
Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
-
Calibration Curve Preparation:
-
Pipette aliquots of the cobalt standard solution into a series of 10 mL volumetric flasks to create standards ranging from 0.12 to 4.0 µg/mL.
-
To each flask, add 2 mL of the acetate buffer (pH 5.0) and 2 mL of the 1.0% SDS solution.
-
Add an appropriate volume of the 1-nitroso-2-naphthol reagent.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
Allow 5 minutes for color development.
-
-
Sample Preparation:
-
Transfer a suitable aliquot of the prepared sample solution into a 10 mL volumetric flask.
-
Follow steps 2b to 2e.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample solution at 436.2 nm against a reagent blank.[2]
-
Construct a calibration curve and determine the cobalt concentration in the sample.
-
Causality Behind Experimental Choices
The selection of a particular analytical method is often a balance between the required sensitivity, the complexity of the sample matrix, and available resources.
Caption: Decision matrix for selecting a cobalt determination method.
-
Spectrophotometry is often favored for its cost-effectiveness and simplicity, making it accessible to a wide range of laboratories. The use of a water-soluble reagent like 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid further streamlines the workflow by eliminating the need for hazardous organic solvents.
-
AAS offers a significant step up in sensitivity from spectrophotometry and is a workhorse in many analytical laboratories for metal analysis. It provides a good balance between performance and cost.
-
ICP-MS represents the pinnacle of sensitivity and is the method of choice for ultra-trace analysis and when multi-elemental data is required. However, the high capital and operational costs, along with the need for highly skilled operators, can be prohibitive.
Conclusion: The Strategic Advantage of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid
For many applications in research, quality control, and drug development, the spectrophotometric determination of cobalt using 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid presents a compelling combination of sensitivity, simplicity, and cost-effectiveness. Its performance is comparable to traditional spectrophotometric methods while offering the significant advantage of a more straightforward, environmentally friendly procedure due to the water solubility of the reagent.
While instrumental methods like AAS and ICP-MS offer superior sensitivity, the method described herein provides a robust and reliable alternative that is well-suited for routine analysis and laboratories where the ultimate in detection limits is not the primary driver for method selection. The stability of the resulting cobalt complex further enhances the trustworthiness of the results, making 4-hydroxy-3-nitroso-1-naphthalenesulfonic acid a valuable reagent in the modern analytical laboratory.
References
-
Wise, W. M., & Brandt, W. W. (1955). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 27(9), 1392-1395. [Link]
-
Soomro, G. A., & Shar, G. A. (2014). A simple spectrophotometric method for the determination of cobalt (II) using 1-nitroso-2-naphthol in anionic aqueous solution of sodium dodecyl sulphate. International Journal of Chemical Sciences, 12(3), 982-992. [Link]
-
Hach Company. (2014). Cobalt, 1-(2-Pyridylazo)-2-Napthol (PAN) Method. Method 8078. [Link]
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U.S. Geological Survey. (1989). Methods for determination of inorganic substances in water and fluvial sediments. Book 5, Chapter A1. [Link]
-
ASTM International. (2015). D3558-15, Standard Test Methods for Cobalt in Water. [Link]
-
Centers for Disease Control and Prevention. (2017). Laboratory Procedure Manual: Chromium and Cobalt. [Link]
-
Jones, R. L., et al. (2017). Biomonitoring method for the analysis of chromium and cobalt in human whole blood using inductively coupled plasma-kinetic energy discrimination-mass spectrometry (ICP-KED-MS). Journal of Analytical Toxicology, 41(3), 226-233. [Link]
-
The Gden, J. C., & Greaves, J. (2012). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. The Clinical Biochemist Reviews, 33(1), 33-44. [Link]
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determination of the limit of detection for [analyte] with 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and materials science, the accurate quantification of trace metals is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Cobalt, a transition metal, plays a dual role: it is an essential micronutrient as a component of vitamin B12, yet it can exhibit toxicity at elevated concentrations. Its presence, whether as a contaminant or a component in drug formulations and advanced materials, necessitates sensitive and reliable detection methods.
This guide provides an in-depth exploration of a classic yet robust spectrophotometric method for the determination of cobalt using 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, widely known as Nitroso-R salt. We will dissect the methodology for establishing the limit of detection (LOD), a critical parameter that defines the boundaries of analytical sensitivity. Furthermore, we will objectively compare this technique with other prevalent analytical methods, offering a comprehensive perspective to aid in the selection of the most appropriate technique for your specific research and development needs.
The Nitroso-R Salt Method: A Deeper Look at the Chromogenic Reaction
The determination of cobalt with Nitroso-R salt is a colorimetric method predicated on the formation of a stable, distinctly colored complex. Nitroso-R salt (C₁₀H₆NNaO₅S) acts as a chelating agent, selectively binding with Co(II) ions in a slightly acidic to neutral medium to form a red-orange complex.[1] The intensity of the color produced is directly proportional to the concentration of cobalt in the sample, a principle that is elegantly captured by the Beer-Lambert Law.
The underlying chemistry involves the formation of a coordination complex where the cobalt ion is enveloped by the Nitroso-R salt ligands. This interaction leads to a shift in the electronic configuration of the complex, causing it to absorb light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for the cobalt-Nitroso-R salt complex is typically observed between 500 nm and 550 nm.[1][2][3]
A crucial aspect of this method is managing interferences from other metal ions that may also form colored complexes with Nitroso-R salt, such as iron (Fe), copper (Cu), and nickel (Ni).[1][3] The selectivity of the method can be significantly enhanced by the judicious use of masking agents or by adjusting the pH of the solution.[1] For instance, the addition of a buffer solution like sodium acetate helps maintain the optimal pH range of 6.5-7.5 for the quantitative formation of the cobalt complex.[2]
Determining the Limit of Detection: A Step-by-Step Protocol
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument and the blank solution, but not necessarily quantified with acceptable precision and accuracy.[4] The International Council for Harmonisation (ICH) provides clear guidelines for its determination.[5] The most common approach, and the one we will detail here, is the calibration curve method.
Experimental Workflow for LOD Determination
Caption: Workflow for determining the Limit of Detection (LOD) using the calibration curve method.
Detailed Protocol:
-
Reagent Preparation:
-
Cobalt Stock Solution (e.g., 1000 mg/L): Accurately weigh a primary standard of cobalt salt (e.g., cobalt chloride) and dissolve it in deionized water containing a small amount of acid to prevent hydrolysis.
-
Nitroso-R Salt Solution (e.g., 0.2% w/v): Dissolve an appropriate amount of Nitroso-R salt in deionized water. This solution should be stored in a dark bottle as it can be light-sensitive.[1]
-
Buffer Solution (e.g., Sodium Acetate): Prepare a buffer solution to maintain the pH of the final solution between 6.5 and 7.5.
-
-
Preparation of Calibration Standards and Blanks:
-
From the cobalt stock solution, prepare a series of at least six to eight calibration standards at the lower end of the expected concentration range.
-
Prepare an equal number of blank solutions containing the same matrix and reagents as the standards, but without the addition of cobalt.
-
-
Color Development and Measurement:
-
To each standard and blank solution in a volumetric flask, add the buffer solution and the Nitroso-R salt solution.
-
Allow sufficient time for the color to develop fully and stabilize.
-
Using a spectrophotometer, measure the absorbance of each standard and blank at the predetermined wavelength of maximum absorbance (e.g., 525 nm).[1][3]
-
-
Data Analysis and LOD Calculation:
-
Construct a calibration curve by plotting the mean absorbance of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'm' is the slope (S) and 'c' is the y-intercept.
-
Calculate the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line (σ).[4]
-
The Limit of Detection is then calculated using the following formula, as per ICH guidelines:[5][6]
LOD = 3.3 * (σ / S)
-
The Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, is typically calculated as:[6]
LOQ = 10 * (σ / S)
-
Performance Comparison: Nitroso-R Salt vs. Alternative Methods
The choice of an analytical method is always a trade-off between various performance characteristics. While the Nitroso-R salt method offers simplicity and cost-effectiveness, other techniques provide superior sensitivity and selectivity.
| Parameter | Nitroso-R Salt (Spectrophotometry) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric measurement of a metal-chelate complex. | Measurement of the absorption of specific wavelength light by free atoms in a flame or graphite furnace. | Ionization of atoms in a plasma followed by mass-to-charge ratio separation and detection. |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/L[1][7] | ~0.005 - 0.05 mg/L (Flame AAS) ~0.0001 - 0.001 mg/L (Graphite Furnace AAS)[8] | ~0.00001 - 0.0001 mg/L |
| Precision (RSD) | Typically < 5% | Typically < 5% | Typically < 3% |
| Interferences | Significant from other metal ions (Fe, Cu, Ni), requiring masking agents.[1][3] | Chemical and spectral interferences can occur, but are generally well-characterized and manageable. | Isobaric and polyatomic interferences can be significant but can be mitigated with collision/reaction cells. |
| Sample Throughput | Moderate | High (Flame AAS), Moderate (Graphite Furnace AAS) | High |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Concluding Remarks: Selecting the Right Tool for the Job
The spectrophotometric determination of cobalt using Nitroso-R salt remains a valuable and accessible method, particularly for routine analysis and in laboratories with limited access to more sophisticated instrumentation. Its primary strengths lie in its low cost and straightforward implementation. The detailed protocol for determining the limit of detection provided in this guide offers a robust framework for validating the method's sensitivity in your specific application.
However, for applications demanding ultra-trace level detection, such as in pharmaceutical impurity profiling or environmental monitoring, more advanced techniques like Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice. These techniques offer significantly lower limits of detection and greater specificity, albeit at a higher cost and complexity.
Ultimately, the selection of an analytical method should be a well-informed decision based on the required sensitivity, the complexity of the sample matrix, throughput needs, and available resources. This guide provides the foundational knowledge and comparative data to empower researchers, scientists, and drug development professionals to make that decision with confidence.
References
-
Wünsch, G. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-179. [Link]
-
Moreno, C., et al. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. MDPI. [Link]
- van der WALT, C. F. J. (1942). The photometric determination of cobalt with nitroso‐R‐salt. Journal of the South African Chemical Institute, 25(1), 55-66.
-
Dolan, J. W. (2018). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Van Klooster, H. S. (1921). NITROSO R-SALT, A NEW REAGENT FOR THE DETECTION OF COBALT. Journal of the American Chemical Society, 43(4), 746-749. [Link]
- Willard, H. H., & Kaufman, S. (1947). Colorimetric Determination of Cobalt Using Nitroso-R Salt. Industrial & Engineering Chemistry Analytical Edition, 19(7), 505-507.
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Sari, A. N., & Pukan, T. S. (2018). Analytical Method Validation for Cobalt Determination on Organic Fertilizer. AIP Conference Proceedings, 2023(1), 020120. [Link]
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McCracken, S. (2021). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]
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- Ghasemi, J., Shahabadi, N., & Seraji, H. R. (2004). Spectrophotometric simultaneous determination of cobalt, copper and nickel using nitroso-R-salt in alloys by partial least squares. Analytica Chimica Acta, 510(1), 121-126.
- Ali, A., et al. (2021). Recent advances in the fluorimetric and colorimetric detection of cobalt ions. RSC advances, 11(48), 30286-30303.
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
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Sari, A. N., & Pukan, T. S. (2018). Analytical method validation for cobalt determination on organic fertilizer. ResearchGate. [Link]
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Patsnap. (2025). How to Validate a Biochemical Method per ICH Guidelines. [Link]
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Jo, A., et al. (2019). A Rapid In Situ Colorimetric Assay for Cobalt Detection by the Naked Eye. MDPI. [Link]
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6NAPSE Group. Cobalt analysis and testing. [Link]
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Rehman, A., et al. (2013). A Rapid Spectrophotometric Method for the Determination of Cobalt in Industrial, Environmental, Biological, Pharmaceutical and Soil Samples Using Bis(5-bromosalicylaldehyde)orthophenylenediamine. ResearchGate. [Link]
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SIELC Technologies. (2018). 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. [Link]
- Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693-695.
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Wu, X., et al. (2016). Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry. MDPI. [Link]
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Chemsrc. (2025). 4-hydroxy-3-nitroso-naphthalene-1-sulfonic acid. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
As researchers and scientists, our responsibility extends beyond discovery to the safe and compliant management of the chemical reagents we employ. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-. This compound presents a dual-hazard profile: its sulfonic acid group renders it corrosive, while the presence of a nitroso functional group places it in a class of compounds that require careful handling due to potential carcinogenicity.[1][2][3] This document is structured to provide immediate, actionable intelligence for laboratory personnel, ensuring both personal safety and environmental compliance.
Hazard Assessment & Essential Safety Protocols
Before any handling or disposal, a thorough understanding of the risks is paramount. The primary hazards associated with 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- are:
-
Acute Toxicity & Irritation: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][5] It is known to cause serious skin and eye irritation.[5][6]
-
Corrosivity: As a sulfonic acid derivative, it is a strong acid and can cause chemical burns upon contact.[7][8]
-
Chronic Toxicity (Potential Carcinogen): N-nitroso compounds are a well-documented class of probable human carcinogens that can cause genotoxic effects by directly damaging DNA.[1][2] Therefore, this substance should be handled with the precautions appropriate for a compound of high chronic toxicity.
Mandatory Engineering Controls and Personal Protective Equipment (PPE):
The causality behind these stringent controls is the need to minimize all routes of exposure—inhalation, dermal contact, and ingestion.
-
Engineering Controls: All handling, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2][9][10]
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required:
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Hand Protection: Double-gloving with nitrile gloves is recommended to prevent dermal exposure.[10] Reusable gloves should be thoroughly washed and inspected before and after each use.[9]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: While a fume hood is the primary control, an air-purifying respirator may be required for spill cleanup or if engineering controls are insufficient.[9]
-
Regulatory Framework: Adherence to EPA and Institutional Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is critical to operate within these regulations, which are typically managed and enforced at the institutional level by your Environmental Health & Safety (EHS) department.
Key regulatory concepts include:
-
Generator Status: Your laboratory or institution will be classified as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator, which determines the volume of hazardous waste you can store and for how long.[12][13]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be collected in designated SAAs, which are at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards (e.g., Corrosive, Toxic).[12][13]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol represents the most direct and compliant pathway for disposing of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Step 1: Waste Collection and Segregation Immediately upon generation, collect all waste containing this chemical (including contaminated solids like weighing paper or pipette tips) into a dedicated, chemically compatible waste container.
-
Causality: Do not mix this waste with other chemical streams. N-nitroso compounds are incompatible with strong oxidizing agents and strong acids, which can cause decomposition and the release of hazardous gases.[2] Segregation is a cornerstone of safe laboratory practice.[11]
Step 2: Container and Labeling Requirements The waste container must be in good condition, with a secure, leak-proof closure.[11]
-
Labeling: Affix a hazardous waste label immediately. Fill it out completely with:
-
The words "Hazardous Waste "
-
Full Chemical Name: "1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-"
-
Hazard Identification: "Toxic," "Corrosive"
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled container in your designated SAA.
-
Causality: The SAA must be located in a well-ventilated area, away from heat or ignition sources, and ideally within secondary containment to contain any potential leaks.[11] This ensures that the hazardous material is safely contained and its location is known to all laboratory personnel.
Step 4: Arranging for Professional Disposal The final and most critical step is to arrange for pickup by your institution's EHS department or its contracted licensed hazardous waste hauler.[12][14]
-
Causality: Professional disposal services, typically utilizing high-temperature incineration, are equipped to destroy the compound completely and safely, which is particularly important for potentially carcinogenic materials.[13] Never dispose of this chemical down the drain or in the regular trash.[11]
Disposal Parameter Summary
| Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Waste | Corrosive (Sulfonic Acid), Toxic (Nitroso Group) |
| Container | Chemically compatible (e.g., HDPE), sealed, leak-proof.[11] | To prevent reaction with the container and environmental release. |
| Labeling | "Hazardous Waste," full chemical name, hazard warnings.[13] | For regulatory compliance and to inform handlers of the risks. |
| On-Site Storage | Designated Satellite Accumulation Area (SAA) with secondary containment.[11][13] | To ensure safe, controlled temporary storage prior to disposal. |
| Final Disposal | Licensed hazardous waste contractor (via institutional EHS).[10][15] | To ensure complete destruction and environmental protection. |
Technical Considerations: On-Site Neutralization (For Emergency Use Only)
While professional disposal is the standard, understanding the chemistry of neutralization is valuable for managing spills. The sulfonic acid component can be neutralized with a weak base. This procedure should not be used for routine disposal of bulk waste and should only be performed with prior approval from your EHS department and with extreme caution due to the exothermic nature of the reaction.
Hypothetical Protocol for Small Spill Neutralization:
-
Ensure Full PPE and Fume Hood Use.
-
Contain the Spill: Use a chemical absorbent material (e.g., vermiculite) to absorb the spilled material.
-
Prepare Neutralizing Agent: Prepare a 5-10% solution of sodium bicarbonate or sodium carbonate in water.
-
Slow Addition: Slowly and carefully add the basic solution to the absorbed spill material. The reaction will release carbon dioxide gas. Avoid rapid addition, which can cause foaming and splashing.
-
pH Check: Test the pH of the resulting slurry with pH paper to ensure it is near neutral (pH 6-8).
-
Collect and Dispose: Scoop the neutralized material into a hazardous waste container, label it appropriately (including all components), and dispose of it through your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
